Gsk-J4

Catalog No.
S007472
CAS No.
1373423-53-0
M.F
C24H27N5O2
M. Wt
417.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gsk-J4

CAS Number

1373423-53-0

Product Name

Gsk-J4

IUPAC Name

ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C24H27N5O2/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28)

InChI Key

WBKCKEHGXNWYMO-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3

3-[[2-(2-pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid ethyl ester is an organonitrogen heterocyclic compound.
a JMJD3 inhibitor; structure in first source

Comprehensive Technical Guide: GSK-J4 Mechanism of Action and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Pharmacology

GSK-J4 represents a first-in-class selective small molecule inhibitor targeting histone lysine demethylases (KDMs), specifically functioning as a dual inhibitor of the KDM6 subfamily enzymes JMJD3 (KDM6B) and UTX (KDM6A). This cell-permeable inhibitor has emerged as a powerful chemical probe for investigating the functional roles of H3K27 methylation in various biological contexts and disease states. The compound exists as a prodrug that undergoes intracellular conversion to its active form, GSK-J5, enabling efficient cellular uptake and target engagement. Since its initial characterization, this compound has been extensively utilized to dissect the epigenetic mechanisms governing cellular differentiation, immune regulation, and oncogenic transformation, positioning it as a promising therapeutic candidate for multiple pathological conditions including cancer, autoimmune disorders, and metabolic diseases.

The molecular structure of this compound features a hydroxamate group that chelates the iron ion within the catalytic Jumonji C (JmjC) domain of KDM6 enzymes, effectively blocking substrate access and preventing the demethylation reaction that requires α-ketoglutarate and molecular oxygen as co-substrates. This specific inhibition leads to accumulation of the repressive histone mark H3K27me3 at genomic regions controlled by JMJD3 and UTX, resulting in transcriptional repression of downstream target genes. The compound demonstrates favorable kinetic properties with half-maximal inhibitory concentrations (IC50) in the low micromolar range against its primary targets while exhibiting significant selectivity over other JmjC domain-containing demethylases, minimizing off-target effects in experimental systems [1] [2].

Core Epigenetic Mechanism of Action

Histone Modification Landscape and H3K27me3 Regulation

The epigenetic machinery governing histone modifications represents a crucial layer of transcriptional control, with methylation states of histone H3 lysine 27 serving as pivotal determinants of chromatin architecture and gene expression patterns. The trimethylated form of histone H3 at lysine 27 (H3K27me3) constitutes a transcriptionally repressive mark that promotes chromatin condensation and limits access of transcriptional activators to gene promoter regions. The dynamic regulation of H3K27me3 is orchestrated by the balanced activities of writer complexes (Polycomb Repressive Complex 2, PRC2) that catalyze methylation, and eraser proteins (KDM6 family demethylases) that remove these modifications. Under physiological conditions, this equilibrium maintains appropriate gene expression programs during development, differentiation, and cellular responses to environmental cues.

This compound specifically targets the eraser component of this regulatory system by inhibiting the H3K27me2/3 demethylase activity of JMJD3 and UTX. The primary molecular consequence of KDM6 inhibition is the rapid accumulation of H3K27me3 at specific genomic loci that are normally actively demethylated by these enzymes, leading to sustained transcriptional repression of genes involved in proliferation, inflammation, and differentiation. Importantly, the functional outcomes of this compound treatment are context-dependent, varying according to cell type, developmental stage, and disease state, reflecting the complex regulatory networks influenced by H3K27 methylation status. This mechanistic understanding provides the foundation for therapeutic applications across diverse pathological conditions [1] [3] [2].

Visualizing the Core Epigenetic Mechanism

The following diagram illustrates the fundamental epigenetic mechanism through which this compound modulates gene expression:

GSKJ4_Mechanism GSKJ4 GSKJ4 KDM6A KDM6A/UTX GSKJ4->KDM6A Inhibits KDM6B KDM6B/JMJD3 GSKJ4->KDM6B Inhibits H3K27_unmethylated Unmethylated H3K27 (Transcriptionally Permissive) KDM6A->H3K27_unmethylated Promotes KDM6B->H3K27_unmethylated Promotes H3K27me3 H3K27me3 Gene_Expression Altered Gene Expression H3K27me3->Gene_Expression Transcriptional Repression Cellular_Effects Cellular Effects Gene_Expression->Cellular_Effects Alters H3K27 H3K27me2/3 (Repressed State) H3K27->KDM6A Demethylation H3K27->KDM6B Demethylation

Figure 1: Core epigenetic mechanism of this compound-mediated inhibition of KDM6 demethylases, leading to H3K27me3 accumulation and altered gene expression.

Cellular and Tissue-Specific Mechanisms

Anti-Cancer Mechanisms

The anti-neoplastic effects of this compound have been extensively documented across diverse hematological and solid tumor models, with mechanisms encompassing cell cycle arrest, apoptosis induction, and differentiation promotion. In acute myeloid leukemia (AML), this compound treatment resulted in dose-dependent suppression of proliferation and colony-forming capacity, with IC50 values ranging from 1-5 μM across various AML cell lines. The compound induced G1 cell cycle arrest and apoptosis through mitochondrial membrane depolarization, accompanied by global increases in H3K27me3 levels. Notably, RNA sequencing revealed significant downregulation of critical cancer-promoting HOX genes (including HOXA5, HOXA7, HOXA9, and HOXA11) with concomitant increased H3K27me3 enrichment at their transcription start sites, providing a mechanistic link between epigenetic modification and transcriptional regulation of oncogenic networks [2].

In solid tumors, this compound demonstrates differential sensitivity based on cancer type and molecular context. Castration-resistant prostate cancer (CRPC) models exhibited particular vulnerability to this compound treatment, with AR-ΔLBD cells showing 3-4 fold lower ED50 values compared to AR-WT cells (approximately 4 μM versus 12 μM), suggesting enhanced efficacy in advanced disease states. The synergistic interactions between this compound and conventional chemotherapeutic agents further enhance its therapeutic potential, as demonstrated in neuroblastoma models where combination with WIP1 inhibitor SL-176 potentiated p53-mediated cytotoxicity through synergistic upregulation of PUMA and p21 [4] [5]. Additionally, this compound effectively targets cancer stem cell (CSC) populations in ovarian cancer models, impairing both their viability and self-renewal capacity at concentrations non-toxic to normal fibroblasts, indicating its potential for preventing tumor recurrence and treatment resistance [6].

Immunomodulatory Mechanisms

The immunoregulatory properties of this compound span both innate and adaptive immune compartments, with particularly pronounced effects on dendritic cell (DC) biology and macrophage polarization. In dendritic cells, this compound promotes a tolerogenic phenotype characterized by reduced expression of co-stimulatory molecules (CD80/CD86), decreased production of pro-inflammatory cytokines (IL-6, IFN-γ, TNF-α), and enhanced secretion of immunomodulatory factors (TGF-β1). Mechanistically, these effects are mediated through epigenetic rewiring of retinaldehyde dehydrogenase (RALDH) gene promoters, resulting in enhanced retinoic acid production that subsequently promotes regulatory T cell (Treg) differentiation, stability, and suppressive function [7] [8].

In macrophage populations, this compound suppresses pro-inflammatory activation by inhibiting JMJD3-mediated demethylation at promoters of inflammatory genes, effectively limiting excessive immune responses in autoimmune and inflammatory conditions. This anti-inflammatory activity has demonstrated therapeutic efficacy in experimental autoimmune encephalomyelitis (EAE) and inflammatory colitis models, where this compound administration reduced disease severity, attenuated inflammatory cell infiltration, and promoted resolution of inflammation. The compound's dual actions on both innate and adaptive immune cells position it as a promising candidate for managing immune-mediated disorders through epigenetic immunomodulation [7] [8].

Metabolic and Cardioprotective Mechanisms

Recent investigations have revealed novel mechanisms of this compound action in metabolic regulation and cardioprotection, particularly in the context of diabetic cardiomyopathy. Under palmitic acid (PA)-induced lipotoxic conditions, this compound treatment preserved cardiac function by maintaining H3K27me3 levels and suppressing the expression of acyl-CoA synthetase long-chain family member 4 (ACSL4), a key lipid metabolism enzyme that promotes ferroptosis—a novel form of iron-dependent cell death characterized by lipid peroxidation. This epigenetic regulation of ferroptotic sensitivity represents a previously unrecognized mechanism of action with significant therapeutic implications for metabolic diseases [9].

The cardioprotective efficacy of this compound was further demonstrated in db/db mouse models of type 2 diabetes, where chronic administration attenuated cardiomyocyte hypertrophy, reduced intracellular triglyceride accumulation, and improved cardiac function without significantly affecting blood glucose or serum cholesterol levels. These findings suggest that this compound confers metabolic benefits through direct epigenetic modulation of cardiac gene expression programs rather than systemic metabolic alterations, highlighting its potential as a targeted therapeutic approach for diabetic complications [9].

Quantitative Profiling of this compound Effects Across Disease Models

Table 1: Therapeutic Effects of this compound Across Preclinical Disease Models

Disease Model Primary Mechanisms Key Molecular Effects Effective Concentrations Experimental Outcomes
Acute Myeloid Leukemia [2] Cell cycle arrest, Apoptosis induction, HOX gene suppression ↑ H3K27me3 at HOXA loci, ↓ DNA replication genes, Mitochondrial membrane depolarization IC50: 1-5 μM (cell lines); 5.5 μM (primary cells) Reduced proliferation (up to 70%), decreased colony formation, delayed disease progression in xenografts
Castration-Resistant Prostate Cancer [5] AR signaling interference, Cell proliferation inhibition ↑ H3K27me3, Altered AR-driven transcription ED50: ~4 μM (AR-ΔLBD); ~12 μM (AR-WT) Synergy with Cabazitaxel, preferential efficacy in CRPC models
Ovarian Cancer Stem Cells [6] CSC self-renewal inhibition, Differentiation promotion Altered stemness gene expression (SOX2, NANOG, OCT4A) 2.5-5 μM (selective CSC toxicity) Impaired sphere formation, reduced tumor-initiating capacity
Inflammatory Colitis [7] Tolerogenic DC promotion, Treg induction, Th17 suppression ↑ RALDH expression, ↑ Retinoic acid production, ↑ IL-10 5-10 mg/kg (in vivo) Reduced disease severity, decreased inflammatory infiltration, improved survival
Diabetic Cardiomyopathy [9] Ferroptosis suppression, Lipid metabolism regulation ↑ H3K27me3, ↓ ACSL4 expression, ↓ Lipid peroxidation 2.5-10 μM (in vitro); 10 mg/kg (in vivo) Attenuated hypertrophy, reduced triglyceride accumulation, improved cardiac function
Neuroblastoma [4] p53 pathway potentiation, DNA damage response enhancement Synergistic upregulation of PUMA and p21 with WIP1 inhibition 0.1-0.3 μM (in combination) Synergistic cytotoxicity, reduced tumor growth in zebrafish xenografts

Table 2: this compound-Mediated Transcriptomic Alterations in Neural Differentiation Models [1] [10]

Gene Expression Category Number of Genes Functional Enrichment Key Pathway Associations Biological Consequences
Upregulated Genes 47 Transcriptional repression, Developmental regulation Cell cycle suppression, Differentiation pathways Inhibition of proliferation, Enhanced differentiation
Downregulated Genes 58 Cell cycle progression, Proliferation signaling DNA replication, Mitotic regulation G1/S phase arrest, Reduced viability
Key Transcriptional Regulators 12 p53 signaling, Developmental pathways Apoptosis, Cell fate determination Increased cell death, Lineage commitment

Experimental Design and Methodological Considerations

Standardized Experimental Protocols

Cell culture and treatment conditions for this compound experiments vary according to cell type and experimental objectives. For cancer cell lines including leukemia (Kasumi-1, THP-1), prostate cancer (CWR22Rv-1, R1-AD1, R1-D567), and ovarian cancer (A2780) models, cells are typically maintained in RPMI-1640 or DMEM/F12 media supplemented with 10% fetal bovine serum at 37°C in 5% CO2. This compound is generally prepared as a 10-50 mM stock solution in DMSO with final working concentrations ranging from 1-20 μM depending on cell sensitivity and treatment duration. For primary cell cultures including patient-derived AML mononuclear cells and neural stem/progenitor cells, specific culture conditions must be optimized with appropriate cytokine supplements and extracellular matrix components [1] [2] [6].

Viability and proliferation assessments are commonly performed using standardized assays including Cell Counting Kit-8 (CCK-8), WST-1, or MTT assays following 72-hour drug exposures. For colony-forming unit (CFU) assays in hematopoietic and cancer stem cell models, cells are plated in semi-solid methylcellulose-based media following 24-hour this compound treatment and incubated for 10-14 days before manual colony enumeration. Cell cycle analysis typically involves propidium iodide staining followed by flow cytometry, while apoptosis is assessed through Annexin V/propidium iodide staining, JC-1 mitochondrial membrane potential assays, or caspase activation measurements [2] [6].

Mechanistic Evaluation Methods

Epigenetic and transcriptomic profiling represents a crucial component of this compound mechanism studies. Chromatin immunoprecipitation (ChIP) assays for H3K27me3 enrichment are performed using specific antibodies with qPCR analysis of target gene promoters or next-generation sequencing for genome-wide assessment. For transcriptome analysis, RNA sequencing of this compound-treated versus control cells typically involves ribosomal RNA depletion, library preparation with Illumina-compatible kits, sequencing on HiSeq or similar platforms, and bioinformatic analysis using pipelines such as STAR for alignment and DESeq2 for differential expression calling. Functional annotation of differentially expressed genes is commonly performed using DAVID, Gene Ontology, and Ingenuity Pathway Analysis tools [1] [10] [2].

In vivo therapeutic evaluation employs disease-specific animal models including xenograft systems for cancer, dextran sodium sulfate (DSS)-induced colitis for inflammatory bowel disease, and experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis. This compound is typically administered intraperitoneally at doses ranging from 5-20 mg/kg, with treatment regimens varying from single doses to repeated administration over several weeks depending on disease model and experimental objectives. Endpoint assessments include tumor volume measurements, clinical scoring of disease severity, histopathological analysis, and immunophenotyping of infiltrating immune cells [7] [8] [2].

Pathway Visualization of Cardioprotective Mechanism

The following diagram illustrates the recently elucidated cardioprotective mechanism of this compound in diabetic cardiomyopathy:

Cardioprotective_Mechanism PA Palmitic Acid (PA) (Lipotoxicity) KDM6A_up KDM6A Upregulation PA->KDM6A_up H3K27me3_down ↓ H3K27me3 KDM6A_up->H3K27me3_down ACSL4 ACSL4 Expression H3K27me3_down->ACSL4 Lipid_Peroxidation Lipid Peroxidation ACSL4->Lipid_Peroxidation Ferroptosis Cardiomyocyte Ferroptosis Lipid_Peroxidation->Ferroptosis Cardiac_Dysfunction Cardiac Dysfunction Ferroptosis->Cardiac_Dysfunction GSKJ4 This compound GSKJ4->KDM6A_up Inhibits H3K27me3_preserved Preserved H3K27me3 GSKJ4->H3K27me3_preserved Promotes ACSL4_suppressed Suppressed ACSL4 H3K27me3_preserved->ACSL4_suppressed Suppresses Protection Cardioprotection ACSL4_suppressed->Protection Enables

Figure 2: this compound cardioprotective mechanism via H3K27me3 preservation and ACSL4 suppression to inhibit ferroptosis.

Conclusion and Future Perspectives

This compound represents a versatile chemical probe and promising therapeutic candidate that exerts context-dependent effects through epigenetic modulation of H3K27 methylation status. Its mechanisms span anti-neoplastic, immunomodulatory, and metabolic activities, with consistent on-target effects observed across diverse experimental systems. The continuing investigation of this compound has not only advanced our understanding of KDM6 biology but has also revealed novel regulatory networks linking epigenetic modifications to cellular function in health and disease. Future research directions should focus on optimizing therapeutic windows, developing more specific KDM6 inhibitors, and exploring combination regimens with conventional and epigenetic therapies to maximize clinical translation potential.

References

Core Biochemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental quantitative data for GSK-J4.

Property Description
Targets JMJD3/KDM6B & UTX/KDM6A (Dual Inhibitor) [1] [2]
IC₅₀ for JMJD3 8.6 µM [1] [2]
IC₅₀ for UTX 6.6 µM [1] [2]
Mechanism Prodrug of active form GSK-J1; inhibits H3K27me3/me2 demethylation, increasing global H3K27me3 levels [3] [1] [2]
Molecular Weight 417.5 g/mol [1] [4] [5]
Chemical Formula C₂₄H₂₇N₅O₂ [1] [4] [5]
CAS Number 1373423-53-0 [1] [4] [5]

Detailed Experimental Protocols

The following methodologies are adapted from key research studies utilizing this compound.

In Vitro Anti-Proliferation and Cytotoxicity Assay (CCK-8 Assay)

This protocol is commonly used to determine the effect of this compound on cell viability [6] [7].

  • Cell Seeding: Seed cells (e.g., acute myeloid leukemia KG-1a cells) in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium [7].
  • Compound Treatment: Treat cells with a concentration gradient of this compound (e.g., 0 to 10 µM). Include a control group treated with the solvent (e.g., DMSO) alone [7].
  • Incubation: Incubate the plates for a desired duration (e.g., 24, 48, 72, or 96 hours) at 37°C under 5% CO₂ [7].
  • Viability Measurement: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours. Measure the absorbance of each well at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the solvent control group [7].

The workflow of this assay can be visualized as follows:

Start Start Experiment Seed Seed cells in 96-well plate (5,000 cells/well) Start->Seed Treat Treat with this compound (0-10 µM gradient) Seed->Treat Incubate Incubate plates (24-96 hours) Treat->Incubate CCK8 Add CCK-8 solution and incubate 2-4h Incubate->CCK8 Read Measure absorbance at 450 nm CCK8->Read Analyze Calculate viability vs. control Read->Analyze End End Analyze->End

In Vivo Efficacy Study in a Mouse Model

This protocol outlines the evaluation of this compound in a disease model, such as inflammatory colitis or a cancer xenograft [6] [8].

  • Animal Model: Use appropriate mouse models (e.g., dextran sodium sulphate (DSS)-induced colitis model or mice xenografted with human AML cells) [6] [8].
  • Drug Formulation: Prepare this compound for injection. A common formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline. Sonication and heating may be required to achieve a clear solution [1] [2].
  • Dosage and Administration: Administer this compound via intraperitoneal (i.p.) injection. Doses reported in studies include 10 mg/kg thrice weekly or 0.5-1 mg/kg daily. Control groups receive the vehicle solution alone [6] [1] [2].
  • Disease Assessment: Monitor disease-specific parameters. In colitis models, this includes tracking body weight, colon length, and cytokine levels. In cancer xenograft models, tumor burden is assessed [6] [8].

Mechanism of Action and Signaling Pathways

This compound's primary mechanism is epigenetic modulation, but it also influences several downstream cellular processes. The key pathways are illustrated below:

GSKJ4 This compound Target Inhibits JMJD3/KDM6B & UTX/KDM6A GSKJ4->Target H3K27me3 ↑ Global H3K27me3 Levels Target->H3K27me3 GeneRepress Represses Gene Transcription H3K27me3->GeneRepress ERstress Triggers ER Stress H3K27me3->ERstress HOX e.g., HOX genes GeneRepress->HOX PKCa e.g., PKC-α gene GeneRepress->PKCa RALDH e.g., RALDH genes GeneRepress->RALDH Apoptosis Induces Apoptosis CycleArrest Causes Cell Cycle Arrest ERstress->Apoptosis ERstress->CycleArrest Inflamm Modulates Inflammation HOX->CycleArrest PKCa->Apoptosis RALDH->Inflamm

Therapeutic Potential and Research Applications

Research has highlighted this compound's potential across various disease areas, with a strong focus in oncology.

Disease Area Key Findings Citations
Acute Myeloid Leukemia (AML) Induces ER stress, S-phase cell cycle arrest, and apoptosis; synergizes with decitabine and gilteritinib. [6] [7] [9]
Solid Tumors Shows efficacy in prostate cancer (especially castration-resistant), chondrosarcoma, and anaplastic thyroid cancer. [1] [10] [5]
Inflammatory & Autoimmune Diseases Ameliorates inflammatory colitis by promoting tolerogenic dendritic cells and retinoic acid synthesis; reduces disease severity in EAE (multiple sclerosis model). [8] [5]

Practical Research Considerations

  • Solubility and Storage: this compound is typically dissolved in DMSO to create stock solutions (e.g., 100 mg/mL). Powder should be stored at -20°C, and stock solutions at -80°C to maintain stability [1] [2].
  • Combination Therapy: this compound shows synergistic effects with conventional therapies. In AML, it works well with decitabine (DNA methyltransferase inhibitor) and gilteritinib (FLT3 inhibitor) [7] [9]. In prostate cancer, synergy has been observed with cabazitaxel [10].
  • Critical Pathway: The endoplasmic reticulum (ER) stress pathway is a major mediator of this compound's effects. Inhibition of this pathway can attenuate this compound-induced cell cycle arrest and apoptosis [7].

References

Comprehensive Technical Guide to GSK-J4 Histone Demethylase Inhibitor: Mechanism, Therapeutic Applications, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Basic Mechanism

GSK-J4 is a potent and cell-permeable small molecule inhibitor targeting histone lysine demethylases, representing an important epigenetic modulator in biomedical research and therapeutic development. This technical guide provides a comprehensive overview of this compound's mechanism, applications, and experimental protocols for researchers and drug development professionals.

Chemical and Pharmacological Properties: this compound HCl (Molecular Weight: 453.96, CAS No.: 1797983-09-5) is an ethyl ester prodrug that undergoes hydrolysis by intracellular esterases to its active form, GSK-J1, which directly inhibits the catalytic activity of KDM6 subfamily demethylases. GSK-J1 demonstrates half-maximal inhibitory concentration (IC50) of 60 nM against KDM6B (JMJD3) in cell-free assays, with high selectivity against other JMJ family demethylases [1]. The compound is soluble in DMSO (90-91 mg/mL, ~200 mM), ethanol (90-91 mg/mL), and water (9.4-10 mg/mL) for experimental use [1].

Primary Molecular Targets:

  • KDM6B/JMJD3: Histone demethylase that specifically removes repressive trimethylation marks from histone H3 lysine 27 (H3K27me3)
  • KDM6A/UTX: Related histone demethylase with similar substrate specificity

Epigenetic Mechanism: this compound exerts its effects through inhibition of KDM6 family demethylases, resulting in increased global H3K27me3 levels and transcriptional repression of genes regulated by this epigenetic mark. The accumulation of H3K27me3 at transcription start sites of target genes leads to chromatin condensation and suppressed expression of downstream targets [2].

Therapeutic Applications and Research Findings

This compound has demonstrated therapeutic potential across diverse disease models, particularly in hematological malignancies, solid tumors, inflammatory disorders, and fibrotic diseases.

Oncology Applications

Table 1: Summary of this compound Anti-Cancer Effects in Hematological Malignancies

Cancer Type Experimental Models Key Findings Proposed Mechanisms Citations
Acute Myeloid Leukemia (AML) Primary AML cells, cell lines (Kasumi-1, THP-1), xenograft mouse model Reduced proliferation, increased apoptosis, cell cycle arrest, synergy with cytarabine Increased H3K27me3 at HOX gene promoters, downregulation of DNA replication pathways [2]
Mantle Cell Lymphoma (MCL) JeKo-1, REC-1 cell lines, co-culture with stromal cells Impaired adhesion to stromal cells, reduced adhesion-mediated drug resistance Modulation of NF-κB signaling, reduced RELA nuclear localization [3] [4]
Castration-Resistant Prostate Cancer (CRPC) R1-AD1, R1-D567, CWR22Rv-1, PC3 cell lines Selective efficacy against CRPC models (ED50: 3-4 μM), synergy with cabazitaxel Maintenance of H3K27me3 repressive marks, inhibition of AR-driven transcription [5]

Table 2: this compound Activity in Solid Tumors, Inflammatory and Fibrotic Diseases

Disease Category Experimental Models Key Findings Proposed Mechanisms Citations
Diabetic Kidney Disease STZ-induced diabetic mice, mesangial cells Reduced proteinuria, glomerulosclerosis, extracellular matrix deposition Downregulation of DKK1, TGF-β1, fibronectin, collagen IV [6]
Idiopathic Pulmonary Fibrosis BLM-induced mouse model, TGF-β1-stimulated myofibroblasts Attenuated pulmonary fibrosis, reduced fibroblast activation Decreased NOX4 expression, reduced oxidative stress [7]
Parkinson's Disease 6-OHDA-induced PD rats, SH-SY5Y cells Neuroprotection, rescue of dopaminergic neurons, improved motor function Increased ferroportin-1 expression, reduced labile iron, epigenetic regulation [8]
Inflammatory Colitis DSS-induced mouse model, dendritic cells Attenuated disease severity, reduced Th17 response, increased Treg stability Enhanced retinaldehyde dehydrogenase activity, increased retinoic acid production [9]
Multiple Sclerosis (EAE) Experimental autoimmune encephalomyelitis model Reduced clinical severity, decreased CNS inflammation Promotion of tolerogenic dendritic cells, enhanced Treg function [10]
Key Research Findings Across Disease Models
  • Synergistic Combinations: this compound demonstrates enhanced efficacy when combined with conventional chemotherapeutic agents. In AML models, this compound displayed synergistic effects with cytosine arabinoside [2], while in CRPC, it showed synergy with cabazitaxel [5], suggesting potential for combination therapies.

  • Disease-Modifying Effects in Fibrosis: In diabetic kidney disease, this compound treatment significantly reduced proteinuria and glomerular collagen deposition in STZ-induced diabetic mice, associated with downregulation of profibrotic factors including TGF-β1, fibronectin, and collagen IV [6]. Similar antifibrotic effects were observed in pulmonary fibrosis models [7].

  • Iron Modulation in Neurodegeneration: this compound demonstrated a previously unappreciated iron-suppressive effect selective for dopaminergic neurons at trace concentrations (0.5 μM), reducing labile iron pools and providing neuroprotection in 6-OHDA-induced Parkinson's disease models [8].

  • Immunomodulatory Properties: In inflammatory colitis and EAE models, this compound promoted tolerogenic dendritic cells and enhanced regulatory T cell function, indicating potential for autoimmune disease applications [9] [10].

Experimental Protocols and Methodologies

In Vitro Assessment Protocols

Cell Viability and Proliferation Assays:

  • Cell Culture Conditions: Maintain AML cell lines (Kasumi-1, THP-1, KG-1, KG-1a) in RPMI1640 or IMDM supplemented with 10-20% FBS and 1% penicillin/streptomycin at 37°C in 5% CO₂ [2].
  • Compound Treatment: Prepare this compound stock solution in DMSO and dilute to working concentrations (typically 0.5-10 μM) in culture medium. Include vehicle controls with equivalent DMSO concentration.
  • Viability Assessment: Seed cells in 96-well plates (3×10⁴ cells/well), treat with this compound for 72 hours, then add CCK-8 solution and incubate for 4 hours. Measure absorbance at 450nm using a microplate reader [2].
  • IC₅₀ Calculation: Graphically display data and determine IC₅₀ values using non-linear regression curve fitting in GraphPad Prism or similar software.

Colony-Forming Assays:

  • Treat primary AML mononuclear cells or cell lines with this compound (5.5 μM) or vehicle control for 24 hours [2].
  • Wash cells twice with PBS and plate in methylcellulose medium at optimized densities (2×10⁵ cells/mL for primary cells, 1×10³ cells/mL for cell lines).
  • Culture for 14 days and enumerate colony types and numbers under microscopy.

Apoptosis and Cell Cycle Analysis:

  • Apoptosis Assessment: Treat Kasumi-1 cells with this compound (5.5 μM) or DMSO for 24 hours. Perform JC-1 staining to detect mitochondrial membrane potential changes according to manufacturer's protocol. Analyze fluorescence shift from red (aggregates) to green (monomers) indicating apoptosis [2].
  • Cell Cycle Analysis: Fix cells in 70% ethanol, treat with RNase A, and stain with propidium iodide. Analyze DNA content by flow cytometry to determine cell cycle distribution.
In Vivo Experimental Models

AML Xenograft Model:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID) for human AML cell line or patient-derived xenografts.
  • Dosing Protocol: Administer this compound via intraperitoneal injection at 10 mg/kg dosage [1].
  • Disease Monitoring: Track disease progression through bioluminescent imaging, peripheral blood counts, and spleen size measurement.
  • Endpoint Analysis: Assess tumor burden, perform histopathological examination of bone marrow and spleen, and analyze survival.

Diabetic Kidney Disease Model:

  • Induction: Administer streptozotocin (STZ) to C57BL/6 mice to induce diabetes [6].
  • Treatment: Administer this compound after confirmation of diabetes establishment.
  • Monitoring: Measure proteinuria (urine protein/creatinine ratio), blood glucose, HbA1c, and kidney/body weight ratios.
  • Tissue Analysis: Perform PAS and Masson staining of kidney sections for histological assessment of fibrosis and glomerular damage.
Mechanistic Evaluation Methods

Epigenetic Profiling:

  • Chromatin Immunoprecipitation (ChIP): Fix cells with formaldehyde, lyse, and sonicate to shear chromatin. Immunoprecipitate with H3K27me3-specific antibody. Analyze target gene promoters (e.g., HOX genes) by qPCR to measure H3K27me3 enrichment [2].
  • Western Blotting: Isolve total protein, separate by SDS-PAGE, transfer to membranes, and probe with antibodies against H3K27me3, H3K27me2, KDM6B, and loading controls.

Gene Expression Analysis:

  • RNA Sequencing: Extract total RNA, prepare libraries, and perform sequencing. Analyze differential expression focusing on DNA replication, cell cycle pathways, and disease-relevant gene sets [2].
  • Quantitative RT-PCR: Isolate RNA, synthesize cDNA, and perform qPCR with gene-specific primers for targets of interest (e.g., HOX genes, inflammatory cytokines, fibrotic factors).

Signaling Pathways and Mechanism Visualization

GSK_J4_mechanism cluster_epigenetic Epigenetic Regulation GSK_J4 GSK_J4 KDM6B KDM6B GSK_J4->KDM6B Inhibits KDM6A KDM6A GSK_J4->KDM6A Inhibits H3K27me3 H3K27me3 KDM6B->H3K27me3 Demethylates KDM6A->H3K27me3 Demethylates Gene_Repression Gene_Repression H3K27me3->Gene_Repression Reduced Cell Proliferation Reduced Cell Proliferation Gene_Repression->Reduced Cell Proliferation Increased Apoptosis Increased Apoptosis Gene_Repression->Increased Apoptosis Cell Cycle Arrest Cell Cycle Arrest Gene_Repression->Cell Cycle Arrest Differentiation Differentiation Gene_Repression->Differentiation HOX_Genes HOX_Genes Gene_Repression->HOX_Genes NF_kB_Pathway NF_kB_Pathway Gene_Repression->NF_kB_Pathway Fibrotic_Genes Fibrotic_Genes Gene_Repression->Fibrotic_Genes Inflammatory_Cytokines Inflammatory_Cytokines Gene_Repression->Inflammatory_Cytokines subcluster_clinical subcluster_clinical Anti-Cancer Effects Anti-Cancer Effects Reduced Cell Proliferation->Anti-Cancer Effects Increased Apoptosis->Anti-Cancer Effects Cell Cycle Arrest->Anti-Cancer Effects Therapeutic Benefits Therapeutic Benefits Differentiation->Therapeutic Benefits

Diagram 1: this compound exerts therapeutic effects by inhibiting KDM6B/KDM6A demethylases, leading to increased H3K27me3 repressive marks and transcriptional repression of target genes including HOX genes, NF-κB pathway components, fibrotic genes, and inflammatory cytokines.

GSK_J4_experimental cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_mechanistic Mechanistic Studies Cell_Culture Cell_Culture Compound_Treatment Compound_Treatment Cell_Culture->Compound_Treatment Viability_Assay Viability_Assay Compound_Treatment->Viability_Assay Colony_Formation Colony_Formation Compound_Treatment->Colony_Formation Apoptosis_Analysis Apoptosis_Analysis Compound_Treatment->Apoptosis_Analysis Cell_Cycle_Analysis Cell_Cycle_Analysis Compound_Treatment->Cell_Cycle_Analysis IC50_Calculation IC50_Calculation Viability_Assay->IC50_Calculation Animal_Model Animal_Model Disease_Induction Disease_Induction Animal_Model->Disease_Induction GSK_J4_Treatment GSK_J4_Treatment Disease_Induction->GSK_J4_Treatment Disease_Monitoring Disease_Monitoring GSK_J4_Treatment->Disease_Monitoring Endpoint_Analysis Endpoint_Analysis Disease_Monitoring->Endpoint_Analysis Sample_Collection Sample_Collection Epigenetic_Profiling Epigenetic_Profiling Sample_Collection->Epigenetic_Profiling Gene_Expression Gene_Expression Sample_Collection->Gene_Expression Protein_Analysis Protein_Analysis Sample_Collection->Protein_Analysis Pathway_Analysis Pathway_Analysis Epigenetic_Profiling->Pathway_Analysis Gene_Expression->Pathway_Analysis Protein_Analysis->Pathway_Analysis

Diagram 2: Comprehensive experimental workflow for evaluating this compound activity, encompassing in vitro assessment, in vivo disease models, and mechanistic studies to elucidate compound effects and biological pathways.

Conclusion and Research Implications

This compound represents a versatile epigenetic modulator with demonstrated efficacy across diverse disease models. Key advantages include its blood-brain barrier permeability, selective iron-suppressive effects in neuronal cells, and synergistic potential with conventional therapeutics. Research applications span from fundamental epigenetics studies to preclinical therapeutic development.

The compound's pleiotropic effects across oncology, immunology, neurology, and fibrotic diseases highlight the fundamental role of KDM6-mediated epigenetic regulation in pathophysiology. Future research directions should focus on optimizing dosing regimens, identifying predictive biomarkers for patient stratification, and developing next-generation inhibitors with enhanced selectivity profiles.

References

Mechanism of Action & Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

GSK-J4 is a prodrug converted to its active form, GSK-J1. GSK-J1 exerts inhibition through a novel mechanism in the catalytic core of JMJD3/UTX.

  • Competitive Binding: GSK-J1 is competitive with the co-factor α-ketoglutarate but non-competitive with the histone peptide substrate [1].
  • Metal Interaction: A key pyridyl-pyrimidine group in GSK-J1 forms a bidentate interaction with the catalytic metal ion (Fe²⁺), inducing a distinct shift in the metal's position. This subtle change is a critical determinant of its selectivity for the KDM6 subfamily [1].
  • High Selectivity: GSK-J1 demonstrates high selectivity, showing negligible off-target activity against a panel of other JMJ demethylases, protein kinases, and unrelated proteins like histone deacetylases [1].

The following diagram illustrates the established molecular mechanism of action of this compound and its active form, GSK-J1.

G cluster_0 Extracellular / Uptake cluster_1 Intracellular Action A This compound (Prodrug) B Enzymatic Conversion A->B C GSK-J1 (Active Inhibitor) B->C E Inhibition of Demethylase Activity C->E Binds to active site (competitive with α-KG) D KDM6A/UTX & KDM6B/JMJD3 (Histone Demethylases) D->E F Accumulation of Repressive H3K27me3 Marks E->F G Altered Gene Expression & Cellular Outcomes F->G e.g., Apoptosis, Cell Cycle Arrest

Therapeutic Potential & Experimental Evidence

Preclinical studies highlight this compound's potential across cancer, inflammatory, and infectious diseases. Key findings and effective experimental concentrations are summarized below.

Disease Model Key Findings Effective Concentrations (In Vitro) In Vivo Evidence
Castration-Resistant Prostate Cancer (CRPC) More effectively reduced proliferation of CRPC model cells (AR-ΔLBD) than androgen-sensitive cells; synergy with Cabazitaxel [2] [3]. ED₅₀: ~3-6 µM (CRPC lines) [2] [3] Not specified in sources.
Acute Myeloid Leukemia (AML) Reduced proliferation/clonogenicity; induced apoptosis/cell cycle arrest; synergistic with cytarabine; downregulated HOX genes [4]. 2-10 µM [5] [4] Attenuated disease in a human AML xenograft mouse model [4].
Inflammatory & Autoimmune Diseases Reduced pro-inflammatory cytokines (e.g., TNF-α); induced tolerogenic phenotype in dendritic cells; ameliorated EAE (mouse model of MS) [5] [6]. IC₅₀ for TNF-α inhibition: 9 µM (macrophages) [7] [6] Protected mice from septic death; 0.5 mg/kg delayed EAE onset [5] [7].
Schistosomiasis Induced mortality and motility defects in larval (schistosomula) and adult worms; impaired egg laying [8]. Dose-dependent effect on parasites [8] Not available.

Practical Experimental Guide

For researchers using this compound, here are key protocols and considerations.

  • In Vitro Cell Viability/Proliferation Assay (e.g., Prostate Cancer Cells)

    • Cell Lines: R1-AD1 (AR-WT), R1-D567 (AR-ΔLBD), CWR22Rv-1 (CRPC) [2] [3].
    • Treatment: Expose cells to this compound (e.g., 0-32 µM) for 72 hours [5] [2].
    • Viability Readout: Measure using Alamar Blue assay or direct cell counting [2] [3].
    • Expected Result: Dose-dependent reduction in cell proliferation, with CRPC lines showing higher sensitivity (lower ED₅₀) [2] [3].
  • In Vivo Administration (e.g., Mouse Model of Sepsis or EAE)

    • Formulation: Prepare a stock solution in DMSO, then dilute in ethanol and PBS for injection [5].
    • Dosage: 0.5 mg/kg to 10 mg/kg, administered intraperitoneally [5] [7] [4].
    • Schedule: Varies by model (e.g., single dose for sepsis, thrice-weekly for 10 weeks in a kidney disease model) [5] [7].
  • Key Technical Considerations

    • Solubility & Storage: Soluble in DMSO (≥84 mg/mL) and ethanol (≥41 mg/mL). Store as a powder at -20°C and prepared stock solutions at -80°C [5] [7] [6].
    • Critical Experimental Control: Always use the inactive regio-isomer GSK-J2 to confirm that observed effects are due to specific KDM6 inhibition and not off-target toxicity [1].
    • Mechanism Validation: Confirm target engagement by measuring global H3K27me3 levels via western blot after treatment (e.g., 5 µM for 48 hours) [7].

References

Molecular Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

GSK-J4 functions as a cell-permeable prodrug. It is metabolically hydrolyzed to its active form, GSK-J1, which acts as a competitive inhibitor of the co-factors Fe²⁺ and α-ketoglutarate in the catalytic domain of the KDM6 subfamily of histone demethylases [1]. This inhibition leads to a global increase in the repressive histone mark H3K27me3, resulting in the transcriptional silencing of target genes [2] [3].

The following diagram illustrates the signaling pathways and cellular processes affected by this compound:

GSK_J4_Mechanism cluster_pathways Affected Pathways & Processes GSKJ4 This compound (Prodrug) GSKJ1 GSK-J1 (Active Form) GSKJ4->GSKJ1 Hydrolysis JMJD3_UTX Inhibits JMJD3/UTX (KDM6B/KDM6A) GSKJ1->JMJD3_UTX H3K27me3 Accumulation of H3K27me3 JMJD3_UTX->H3K27me3 Inhibition of Demethylation GeneSilencing Gene Silencing H3K27me3->GeneSilencing Apoptosis Apoptosis GeneSilencing->Apoptosis CellCycle Cell Cycle Arrest GeneSilencing->CellCycle Differentiation Differentiation GeneSilencing->Differentiation Metabolism Metabolism GeneSilencing->Metabolism Invasion Invasion/Migration GeneSilencing->Invasion DDR DNA Damage Response GeneSilencing->DDR OxStress Oxidative Stress GeneSilencing->OxStress Stemness Stemness GeneSilencing->Stemness

This compound mechanism of action and downstream cellular effects.

Quantitative Anti-Cancer Efficacy of this compound

The table below summarizes the anti-cancer effects of this compound across various cancer models, as demonstrated in pre-clinical studies.

Cancer Type Model System Key Findings / Effects Proposed Mechanisms / Pathways Affected
Acute Myeloid Leukemia (AML) [4] [1] KG-1a cell line Reduced cell viability; S-phase cell cycle arrest; induced apoptosis; synergy with decitabine. ER stress activation (↑ caspase-12, GRP78, ATF4); inhibition of PKC-α/p-Bcl2 pathway; ↓ CyclinD1, CyclinA2; ↑ P21.
Prostate Cancer (CRPC) [3] CWR22Rv-1, R1-D567 cell lines Reduced proliferation; lower ED~50~ in CRPC models (~3-4 μM) vs. wild-type AR models (~8 μM). Inhibition of AR-driven transcription; increased H3K27me3 levels.
Medulloblastoma (Shh-type) [5] Primary mouse tumor cells, DaoY cell line Inhibited Shh target gene expression; reduced tumor cell growth; G0/G1 cell cycle arrest. Increased H3K27me3 at promoters of Shh genes; constrained cholesterol biosynthesis genes.
Glioma [6] U87, U251 cell lines Inhibited cell proliferation & migration; induced apoptosis. Increased H3K27me3 levels; no significant effect on normal endothelial cells.
Hepatic Cells [7] Differentiated HepaRG cells, Primary Human Hepatocytes Induced retro-differentiation; decreased hepatic markers (Albumin); increased proliferation. Modulation of H3K27me3 levels; influence on hepatic cell plasticity.

Key Experimental Protocols

For researchers aiming to investigate this compound, here are standard methodologies derived from the literature.

Cell Viability and Proliferation Assays
  • CCK-8 Assay: Cells are seeded in 96-well plates and treated with a gradient of this compound concentrations. After incubation, add 10 μL of CCK-8 solution per well and incubate for 2-4 hours. Measure the optical density (OD) at 450 nm using a microplate reader [4].
  • Direct Cell Count: After 72 hours of this compound treatment, cells can be trypsinized and counted manually with a hemocytometer or using an automated cell counter to assess proliferation inhibition [3].
Analysis of Apoptosis and Cell Cycle
  • Annexin V-FITC/PI Staining & Flow Cytometry: Harvest cells, wash with PBS, and resuspend in binding buffer. Incubate with Annexin V-FITC and Propidium Iodide (PI) for 15-20 minutes in the dark. Analyze using a flow cytometer to distinguish early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) cells [4].
  • Cell Cycle Analysis with PI: Fix cells in 75% ethanol at -20°C overnight. Wash and resuspend in PBS containing PI (100 μg/mL) and RNase A. Incubate for 30 minutes in the dark. Analyze DNA content via flow cytometry to determine the proportion of cells in G0/G1, S, and G2/M phases [4].
Western Blotting for Target Engagement
  • Procedure: Lyse cells in RIPA buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody against H3K27me3 overnight at 4°C. Use an HRP-conjugated secondary antibody and detect signals using an ECL substrate. Total histone H3 or GAPDH should be used as a loading control [6] [4].
Chromatin Immunoprecipitation (ChIP)
  • Procedure: Cross-link proteins to DNA with paraformaldehyde. Sonicate chromatin to fragments of 200-1000 bp. Immunoprecipitate with an antibody against H3K27me3. Reverse cross-links, purify DNA, and analyze target gene enrichment via qPCR [5].

Therapeutic Potential Beyond Oncology

While its anti-cancer effects are prominent, this compound also shows promise in modulating immune and inflammatory responses.

  • Inflammatory Colitis: this compound ameliorates disease in a mouse model by promoting a tolerogenic phenotype in dendritic cells. This enhances retinoic acid synthesis, which increases the stability and gut-homing of regulatory T cells (Tregs), thereby reducing inflammation [8].
  • B Cell Differentiation: this compound treatment promotes plasmablast formation in ex vivo stimulated mouse B cells, acting as a rheostat to control this differentiation process [9].

Research and Development Considerations

For professionals developing this compound-based therapies, key considerations include:

  • Specificity: While GSK-J1 shows high specificity for KDM6A/B, it also exhibits 5-10-fold lower inhibitory activity against the KDM5 family, necessitating careful control experiments [1].
  • Combination Therapy: this compound shows synergistic effects with conventional chemotherapeutics like decitabine in AML and cabazitaxel in prostate cancer, suggesting its potential as a combination therapy agent [3] [4].
  • In Vivo Efficacy: this compound has demonstrated efficacy in reducing tumor growth in human AML xenograft mouse models and attenuating disease in mouse models of inflammatory colitis [8] [1].

References

Introduction and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

GSK-J4 is the ethyl ester prodrug of its active form, GSK-J1 [1] [2]. GSK-J1 was the first catalytic-site inhibitor discovered for the KDM6 subfamily of histone demethylases [3] [2]. Its mechanism involves being a competitive inhibitor of α-ketoglutarate and Fe²⁺, which are essential cofactors for the enzymatic activity of JMJD3 and UTX [2] [4]. While GSK-J1 is potent in cell-free assays, its highly polar carboxylate group limits its cell permeability [3] [2]. This compound addresses this by masking the acid group as an ethyl ester, allowing it to cross cell membranes. Once inside the cell, cytoplasmic esterases hydrolyze this compound back into the active GSK-J1 [2] [5].

The following diagram illustrates the activation mechanism and primary epigenetic action of this compound.

GSKJ4_Mechanism GSKJ4 This compound (Prodrug) Esterase Cytoplasmic Esterases GSKJ4->Esterase Cell Entry GSKJ1 GSK-J1 (Active Form) Esterase->GSKJ1 Hydrolysis KDM6A_B KDM6A/B (JMJD3/UTX) GSKJ1->KDM6A_B Inhibits H3K27me3 H3K27me3 Accumulation KDM6A_B->H3K27me3 Demethylation Prevented GeneRepression Gene Repression H3K27me3->GeneRepression

Quantitative Profiling and Biochemical Data

The tables below summarize key quantitative data for this compound and GSK-J1, including inhibitory potency and cellular activity.

Table 1: Inhibitory Potency (IC₅₀) of GSK-J1 and this compound

Target GSK-J1 (Active Form) IC₅₀ This compound (Prodrug) IC₅₀ Assay Type Citation
JMJD3 (KDM6B) 60 nM [3] [4] 8.6 μM [6] Cell-free (AlphaScreen) [4] Kruidenier et al., 2012
UTX (KDM6A) Not explicitly stated 6.6 μM [6] Cell-free MedChemExpress
KDM5B (JARID1B) 950 nM [1] [4] Information Missing Cell-free Chemical Probes Portal
KDM5C (JARID1C) 1.76 μM [1] [4] Information Missing Cell-free Chemical Probes Portal
LPS-induced TNF-α production Information Missing 9 μM [6] [5] Human primary macrophages PMC7268296

Table 2: Cellular and In Vivo Activity Parameters

Parameter Details Citation
Cellular Activity Increases global H3K27me3 levels; inhibits proliferation and induces apoptosis in cancer cell lines (e.g., AML, glioma) at low micromolar concentrations (2-10 μM) [7] [2] [8]. Multiple
In Vivo Dosing (Mice) 0.5 mg/kg to 10 mg/kg, administered via intraperitoneal (i.p.) injection [1] [6] [8]. Multiple
Selectivity Profile GSK-J1 is inactive against a broad panel of other JMJ demethylases, 100 protein kinases, and 60 unrelated proteins at 30 μM [3] [4]. Kruidenier et al., 2012
Prodrug Conversion Rapidly hydrolyzed to GSK-J1 intracellularly; rate and extent can vary by cell type [1]. Chemical Probes Portal

Biological Effects and Therapeutic Potential

Inhibition of KDM6A/B by this compound impacts key cellular processes, showing promise across disease models.

  • Anti-cancer Effects: In hematological and solid tumors, this compound exerts effects by inhibiting proliferation, inducing cell cycle arrest (often at S-phase), and promoting apoptosis [7] [2]. It can also sensitize cancer cells to conventional chemotherapeutics like cytarabine and daunorubicin [2]. Furthermore, this compound demonstrates a synergistic effect with the hypomethylating agent decitabine in acute myeloid leukemia (AML) cells, leading to enhanced suppression of proliferation and increased apoptosis [7].
  • Anti-inflammatory and Immunomodulatory Effects: this compound significantly reduces the production of pro-inflammatory cytokines (e.g., TNF-α) in human primary macrophages stimulated with lipopolysaccharide (LPS) [3] [6] [5]. It also influences immune cell differentiation, such as promoting the differentiation of regulatory T cells (Tregs) [6].
  • Induction of Endoplasmic Reticulum (ER) Stress: In AML cells, this compound treatment upregulates markers of ER stress (e.g., GRP78, ATF4, caspase-12). This ER stress is a key mechanism through which this compound triggers cell cycle arrest and apoptosis, mediated via the inhibition of the PKC-α/p-Bcl2 pathway [7].

The diagram below integrates the key mechanistic pathways through which this compound influences cell fate, particularly in cancer cells.

GSKJ4_Pathways GSKJ4 GSKJ4 KDM6Inhibition KDM6A/B (JMJD3/UTX) Inhibition GSKJ4->KDM6Inhibition H3K27me3 H3K27me3 Accumulation KDM6Inhibition->H3K27me3 GeneRepression Altered Gene Expression H3K27me3->GeneRepression ER_Stress ER Stress Activation GeneRepression->ER_Stress e.g., in AML cells CellCycle Cell Cycle Arrest GeneRepression->CellCycle Apoptosis Apoptosis GeneRepression->Apoptosis Differentiation Promoted Differentiation GeneRepression->Differentiation AntiInflammatory Anti-inflammatory Effects GeneRepression->AntiInflammatory PKC_path PKC-α/p-Bcl2 Pathway Inhibition ER_Stress->PKC_path PKC_path->CellCycle PKC_path->Apoptosis

Experimental Protocols

For researchers aiming to utilize this compound in their studies, here are key methodological considerations.

  • In Vitro Cell Culture
    • Typical Working Concentration: Most studies use a range of 1 to 10 μM [7] [8].
    • Solubility and Storage: this compound is typically dissolved in DMSO to create high-concentration stock solutions (e.g., 10-100 mM). These stocks should be aliquoted and stored at -20°C to -80°C. For cellular treatment, the final DMSO concentration in the culture medium should generally be kept below 0.1-0.5% to avoid solvent toxicity [6] [8] [5].
  • Key Readouts and Assays
    • Target Engagement: Confirm increased H3K27me3 levels via Western blotting or immunostaining [6] [8].
    • Phenotypic Assays:
      • Viability/Proliferation: CCK-8, MTT, or colony formation assays [7].
      • Apoptosis: Annexin V/PI staining followed by flow cytometry [7] [8].
      • Cell Cycle: Propidium iodide staining analyzed by flow cytometry [7].
    • Gene Expression: RNA sequencing or qRT-PCR to profile transcriptomic changes [7] [9].
  • In Vivo Administration
    • Model: Commonly used in mouse models, including xenograft models for cancer research [2].
    • Dosing: Effective doses reported in the literature range from 0.5 mg/kg to 10 mg/kg [1] [6].
    • Route: Administered via intraperitoneal (i.p.) injection [1] [8].

Critical Considerations for Use

  • Selectivity Caveat: While GSK-J1 is selective for KDM6A/B over many other JMJ family members, it does show inhibitory activity against the KDM5 subfamily (KDM5B IC₅₀ = 950 nM; KDM5C IC₅₀ = 1.76 μM) [1] [4]. Therefore, observed phenotypes should be interpreted with caution and may require validation with genetic approaches.
  • Prodrug Dynamics: The efficiency of this compound hydrolysis to active GSK-J1 can vary between different cell types. It is advisable to empirically confirm target engagement (e.g., increased H3K27me3) in your specific experimental system [1].
  • Use of Inactive Analog: The regio-isomer GSK-J2, and its prodrug GSK-J5, possess no significant H3K27 demethylase inhibitory activity and are recommended for use as inactive control compounds to rule out off-target effects [3] [2].

References

GSK-J4 epigenetic modifier overview

Author: Smolecule Technical Support Team. Date: February 2026

Core Characteristics of GSK-J4

The table below summarizes the fundamental pharmacological and chemical properties of this compound.

Property Description
Primary Target KDM6A (UTX) & KDM6B (JMJD3) H3K27 demethylases [1]
Mechanism of Action Cell-permeable pro-drug of active metabolite GSK-J1; competitively inhibits demethylase activity by targeting enzyme's Fe²⁺ and α-ketoglutarate co-factors [1]
Result of Inhibition Increases global cellular levels of repressive H3K27me3 histone mark, leading to transcriptional repression of target genes [2] [3] [1]
Key Technical Note In vitro studies often use the active form, GSK-J1; for cell-based assays, this compound is used and hydrolyzed intracellularly by esterases to GSK-J1 [1]

Therapeutic Applications & Experimental Evidence

Preclinical research indicates this compound's potential across various diseases. The table below summarizes key findings and the implicated mechanisms.

Disease Area Key Experimental Findings Proposed Mechanism of Action
Oncology [2] [3] [1] Inhibits proliferation, induces apoptosis, blocks migration in glioma/AML cell lines & xenograft models; synergizes with chemotherapeutics [2] [3] H3K27me3-mediated downregulation of oncogenic pathways (e.g., HOX genes in AML) & DNA replication/cell-cycle genes [3] [1]
Autoimmune & Inflammatory Diseases [4] [5] [1] Ameliorates disease in EAE (MS model) & inflammatory colitis; promotes tolerogenic dendritic cells and regulatory T cell function [4] [5] Alters immune cell phenotype; in dendritic cells, enhances retinoic acid synthesis, promoting Treg stability/function [4] [5]
Organ Fibrosis [6] [7] Attenuates tubulointerstitial fibrosis in CKD models; protects against cardiomyocyte injury in diabetic models [6] [7] In kidney fibroblasts, suppresses fibrotic genes (e.g., Acta2) via H3K27me3; in heart, counters lipid toxicity & ferroptosis [6] [7]

The following diagram illustrates the core mechanism of action of this compound and its downstream consequences on gene expression, integrating its role across different disease contexts:

GSK_J4_Mechanism GSKJ4 This compound (Pro-drug) GSKJ1 GSK-J1 (Active form) GSKJ4->GSKJ1 Hydrolysis by esterases KDM6A_B KDM6A/B (UTX/JMJD3) GSKJ1->KDM6A_B Inhibits H3K27me3 H3K27me3 Level KDM6A_B->H3K27me3 Preserves/Increases GeneRepression Gene Repression H3K27me3->GeneRepression Outcomes Therapeutic Outcomes GeneRepression->Outcomes e.g., Inhibits proliferation Reduces inflammation Attenuates fibrosis

Key Experimental Protocols

The methodology for investigating this compound typically involves standard cell biology and molecular techniques. The following workflow outlines a common structure for in vitro experiments:

Experimental_Workflow CellCulture Cell Culture (Cancer/Immune/Primary cells) DrugTreatment This compound Treatment (Dose range: 0.1-25 µM, 24-72 hours) CellCulture->DrugTreatment Viability Viability/Proliferation Assay (CCK-8/WST-1/Colony Formation) DrugTreatment->Viability Apoptosis Apoptosis/Cell Cycle Analysis (Flow cytometry, Annexin V/JC-1) Viability->Apoptosis Migration Migration/Invasion Assay (Transwell/Scratch wound assay) Apoptosis->Migration Mechanism Mechanistic Validation Migration->Mechanism WB Western Blot (H3K27me3, JMJD3, etc.) Mechanism->WB PCR qPCR/RNA-Seq (Target gene expression) Mechanism->PCR ChIP ChIP-qPCR (H3K27me3 enrichment) Mechanism->ChIP

  • Cell Culture & Treatment: Experiments use relevant cell lines (e.g., U87/U251 glioma, Kasumi-1 AML, primary immune cells). This compound is typically dissolved in DMSO and used at concentrations ranging from 0.1 µM to 25 µM, with treatment durations from 24 to 72 hours [2] [3] [8].
  • Phenotypic Assays:
    • Viability/Proliferation: Measured using colorimetric assays like CCK-8 or WST-1, or colony formation assays [2] [3].
    • Apoptosis/Cell Cycle: Analyzed by flow cytometry using annexin V/PI staining, JC-1 staining (for mitochondrial potential), or DNA content analysis [2] [3].
    • Migration/Invasion: Assessed via Transwell assays or scratch wound migration assays [2] [8].
  • Mechanistic Validation:
    • Target Engagement: Western Blot is standard for confirming increased H3K27me3 levels and reduced target protein expression (e.g., ACSL4 in cardiomyocytes) [6] [2].
    • Gene Expression: qPCR and RNA-Sequencing (RNA-Seq) identify differentially expressed genes and affected pathways (e.g., cell cycle, DNA replication) [6] [3] [7].
    • Epigenetic Changes: Chromatin Immunoprecipitation (ChIP)-qPCR validates direct H3K27me3 enrichment on specific gene promoters (e.g., HOX genes in AML) [3].

Research Status and Practical Considerations

This compound remains a preclinical research tool and has not yet advanced to clinical trials in humans [1]. Its primary value lies in validating the therapeutic potential of inhibiting KDM6A/B.

  • Critical Distinction: this compound is a pro-drug. Its active form, GSK-J1, is membrane-impermeable, hence this compound is used for cell-based studies [1].
  • Specificity Note: While selective for KDM6A/B, GSK-J1 shows 5-10-fold lower activity against KDM5B/C; results should be interpreted with this profile in mind, and GSK-J2/GSK-J5 are used as inactive controls [1].
  • In Vivo Models: this compound has shown efficacy in various mouse models, including xenograft tumors, experimental autoimmune encephalomyelitis (EAE), and dextran sulfate sodium (DSS)-induced colitis, typically administered via intraperitoneal injection [3] [4] [5].

References

GSK-J4 Inhibitory Data (IC50)

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key inhibitory concentrations (IC50) of GSK-J1 and GSK-J4 for their primary targets.

Target Inhibitor Form Reported IC50 Source / Context
JMJD3 (KDM6B) GSK-J1 (active metabolite) 60 nM [1] [2] Initial biochemical characterization [2]
This compound (prodrug) 8.6 μM [3] Commercial supplier data (MedChemExpress) [3]
UTX (KDM6A) GSK-J1 (active metabolite) 60 nM [1] Commercial supplier data (BPS Bioscience) [1]
This compound (prodrug) 6.6 μM [3] Commercial supplier data (MedChemExpress) [3]
Cellular Activity This compound 9 μM [3] [4] [1] Inhibition of LPS-induced TNF-α production in human primary macrophages [3]

> Note on IC50 Discrepancy: The difference in IC50 values between GSK-J1 (nanomolar range) and this compound (micromolar range) is due to this compound being a prodrug. The nanomolar potency refers to the active molecule GSK-J1 directly acting on the enzymes in biochemical assays, while the micromolar range reflects the effective concentration of the prodrug this compound needed in cellular systems [1] [2].

Key Experimental Protocols

This compound has been utilized in various experimental models to investigate its biological effects. The following table outlines common methodologies and findings from key studies.

Application / Model Treatment Concentration Key Methodologies Observed Outcomes
Acute Myeloid Leukemia (AML) [5] 5.5 μM (in vitro) Cytotoxicity assay (CCK-8), colony-forming assay, flow cytometry (apoptosis, cell cycle), RNA-sequencing, ChIP-qPCR Reduced cell proliferation and colony formation, induced apoptosis and cell-cycle arrest, downregulated HOX genes, increased H3K27me3 at gene promoters [5]
Cervical Cancer [6] Varying concentrations (IC50 determined by CCK-8) Cell viability (CCK-8), colony formation, flow cytometry (apoptosis, cell cycle), wound healing, Transwell migration/invasion, ChIP-qPCR Inhibited proliferation, migration, and invasion; induced G2/M phase arrest and apoptosis; increased H3K27me3 enrichment at TSS of target genes [6]
HIV-1 Latency [7] Not specified Chromatin Immunoprecipitation (ChIP), DNA methylation analysis, viral reactivation assays Enhanced H3K27me3 levels and DNA methylation at the HIV-1 LTR, suppressed viral reactivation (effects were reversible upon drug removal) [7]
Shh-Medulloblastoma [8] 10-20 μM RT-qPCR, Western blot, Chromatin Immunoprecipitation (ChIP), RNA-sequencing, cell viability (ATP assay) Inhibited expression of Shh target genes and genes in cholesterol biosynthesis, reduced tumor cell growth, increased H3K27me3 at target gene promoters [8]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting histone demethylases, leading to changes in the epigenetic landscape that influence key signaling pathways. The diagram below illustrates its mechanism and impact on the Sonic Hedgehog (Shh) pathway, which is relevant in medulloblastoma [8].

G GSKJ4 This compound (Prodrug) GSKJ1 GSK-J1 (Active Form) GSKJ4->GSKJ1 Hydrolysis JMJD3 JMJD3/KDM6B GSKJ1->JMJD3 Inhibits UTX UTX/KDM6A GSKJ1->UTX Inhibits H3K27me3 Accumulation of H3K27me3 JMJD3->H3K27me3 Blocks Demethylation UTX->H3K27me3 Blocks Demethylation GeneSilencing Gene Silencing H3K27me3->GeneSilencing ShhTargets Shh Target Genes (e.g., Gli1) GeneSilencing->ShhTargets TumorGrowth Inhibition of Tumor Growth ShhTargets->TumorGrowth

This compound is hydrolyzed to GSK-J1, which inhibits JMJD3 and UTX, leading to H3K27me3 accumulation, silencing of target genes (e.g., in the Shh pathway), and ultimately, inhibition of tumor growth [8] [2].

References

GSK-J4 treatment protocol for leukemia cells

Author: Smolecule Technical Support Team. Date: February 2026

GSK-J4 Anti-Leukemic Application Notes

This compound is a cell-permeable, small-molecule inhibitor of the H3K27me2/3-specific demethylases KDM6B and KDM6A. By inhibiting these enzymes, this compound increases global levels of the repressive histone mark H3K27me3, leading to the transcriptional silencing of key oncogenes and the disruption of multiple pro-survival signaling pathways in leukemia cells [1].

  • Primary Indication: Most effective in Acute Myeloid Leukemia (AML), including subtypes with FLT3-ITD mutations [2] [1].
  • Key Mechanisms of Action:
    • Induces Cell Cycle Arrest: Primarily in the S phase or at the G0/G1 boundary by downregulating cyclins (e.g., Cyclin D1, Cyclin A2) and upregulating cell cycle inhibitors (e.g., P21) [2] [3].
    • Promotes Apoptosis: Enhances the expression of pro-apoptotic proteins (e.g., Bax, cleaved caspase-9) and inhibits anti-apoptotic pathways (e.g., PKC-α/p-Bcl2) [2] [3].
    • Induces ER Stress: Triggers the unfolded protein response, upregulating markers like GRP78, ATF4, and caspase-12, which can lead to apoptosis [3].
    • Elevates Reactive Oxygen Species (ROS): Monotherapy and combination therapy with other agents can synergistically increase ROS levels, accelerating leukemic cell death [2].
    • Modulates Key Signaling Pathways: Downregulates DNA replication and cell-cycle pathways, and can suppress the PI3K/AKT/NF-κB signaling axis in cancer models [4] [1].
    • Represses Oncogenic Transcription: Notably downregulates the expression of critical HOX genes (e.g., HOXA5, HOXA7, HOXA9) by increasing H3K27me3 at their transcription start sites [1].

Experimental Treatment Parameters for Leukemia Cells

The tables below summarize key experimental conditions from recent studies on leukemia cell lines and primary samples.

Leukemia Cell Type / Model Recommended this compound Concentration (In Vitro) Treatment Duration Key Observed Outcomes Source
Primary AML Blasts (BM MNCs) 5.5 µM 24 hours Reduced colony-forming ability; induced apoptosis [1]
Kasumi-1 (AML cell line) ~3-6 µM (IC50 range) 72 hours Induced apoptosis & cell cycle arrest; reduced proliferation [1]
KG-1a (AML cell line) 4-10 µM (dose-dependent) 48-72 hours S-phase cell cycle arrest; induced apoptosis via ER stress [3]
FLT3-ITD+ AML Models (e.g., MV4-11) 1-10 µM (in combination with Gilteritinib) 48-72 hours Synergistic anti-proliferation & pro-apoptosis effects [2]
THP-1 (AML cell line) ~5-10 µM (IC50 range) 72 hours Anti-proliferative effects [1]
Combination Therapy Agent Concentration Cell Model Synergistic Effect Observed
Gilteritinib (FLT3 inhibitor) Varies by study FLT3-ITD+ AML cells Enhanced anti-leukemic effect, associated with ROS levels [2]
Decitabine (Hypomethylating agent) 5 µM KG-1a cells Significantly inhibited proliferation and induced apoptosis [3]
Cytarabine (Ara-C) Varies by study Kasumi-1 cells Synergistic effect in reducing cell viability [1]

Detailed Experimental Protocols

Cell Viability and Proliferation Assay (CCK-8)

This protocol is used to determine the IC50 of this compound and assess its anti-proliferative effects.

  • Cell Seeding: Seed cells in 96-well plates at a density of 3-5 x 10⁴ cells/well in 100 µL of complete medium [3] [1].
  • Drug Treatment: Prepare a dilution series of this compound (e.g., 0, 2, 4, 6, 8, 10 µM). Add the compound to the wells. Include a DMSO vehicle control (e.g., 0.1%).
  • Incubation: Inculture the plates for 72 hours at 37°C and 5% CO₂.
  • Viability Measurement: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.
  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of viable cells relative to the DMSO control [3] [1].
Cell Cycle Analysis by Flow Cytometry

This protocol assesses the impact of this compound on cell cycle distribution.

  • Treatment: Treat cells (e.g., 5 x 10⁵ cells/well in a 6-well plate) with the desired concentration of this compound for 48 hours [3].
  • Cell Harvesting and Fixation: Collect cells, wash with PBS, and fix in ice-cold 75% ethanol at -20°C for several hours or overnight.
  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the cell pellet in propidium iodide (PI) staining solution (containing 100 µg/mL PI and RNase A) [3] [4].
  • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content using a flow cytometer. Determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate software (e.g., CytExpert, FlowJo) [3] [4].
Apoptosis Detection by Annexin V/PI Staining

This protocol quantifies the rate of apoptosis induced by this compound.

  • Treatment: Treat cells as for cell cycle analysis.
  • Staining: Harvest cells and wash twice with cold PBS. Resuspend the cell pellet in 300 µL of binding buffer. Add 3 µL of Annexin V-FITC and 3 µL of PI (or as per kit instructions) [3] [4].
  • Incubation and Analysis: Incubate the cells for 10-20 minutes at room temperature in the dark. Analyze by flow cytometry within 1 hour. Viable cells are Annexin V-/PI-; early apoptotic cells are Annexin V+/PI-; late apoptotic/necrotic cells are Annexin V+/PI+ [3].
Colony-Forming Unit (CFU) Assay

This protocol evaluates the clonogenic potential of leukemic cells after this compound treatment.

  • Pre-treatment: Treat cells with this compound or DMSO for 24 hours [1].
  • Plating: Harvest and wash the treated cells. For primary AML mononuclear cells (MNCs), plate 2 x 10⁵ cells/mL in methylcellulose-based medium. For cell lines, plate 1 x 10³ cells/mL [1].
  • Culture: Culture the plates for 14 days in a humidified incubator at 37°C and 5% CO₂.
  • Enumeration: Count the number of colonies (typically defined as clusters of >40 cells) under a microscope after 14 days [1].

Molecular Mechanism and Signaling Pathways

The anti-leukemic effects of this compound are mediated through several interconnected molecular pathways, as illustrated below.

G GSKJ4 This compound KDM6A_B Inhibition of KDM6A/B GSKJ4->KDM6A_B H3K27me3 ↑ H3K27me3 Level KDM6A_B->H3K27me3 Gene_Silencing Silencing of Oncogenes (e.g., HOX genes) H3K27me3->Gene_Silencing PKC_Bcl2 Inhibition of PKC-α/p-Bcl2 Pathway H3K27me3->PKC_Bcl2 via PKC-α downregulation PI3K_Pathway Suppression of PI3K/AKT/NF-κB Pathway Gene_Silencing->PI3K_Pathway Cell_Cycle_Genes Altered Cell Cycle Regulators (↓ Cyclins, ↑ P21) Gene_Silencing->Cell_Cycle_Genes Outcomes Cell Cycle Arrest & Apoptosis PKC_Bcl2->Outcomes ER_Stress Induction of ER Stress (↑ GRP78, ATF4, Caspase-12) ER_Stress->Outcomes PI3K_Pathway->Outcomes Cell_Cycle_Genes->Outcomes ROS ↑ ROS Production ROS->Outcomes

Key Considerations for Researchers

  • Solubility and Storage: this compound is typically dissolved in DMSO to make a high-concentration stock solution (e.g., 10 mM). Aliquots should be stored at -20°C or -80°C, and freeze-thaw cycles should be minimized [3] [4].
  • In Vivo Administration: For preclinical mouse models, this compound has been administered via intraperitoneal injection to attenuate AML progression [1]. Specific dosing regimens should be optimized based on the model.
  • Combination Strategies: this compound shows strong synergy with conventional chemotherapy (e.g., cytarabine) and targeted agents (e.g., gilteritinib, decitabine). Researchers should consider these combinations to enhance efficacy and potentially overcome resistance [2] [3] [1].
  • Off-Target Effects: While this compound is a specific inhibitor of KDM6A/B, researchers should be aware that its effects, such as the induction of ER stress, could have broader implications on cellular physiology [3].

Conclusion

This compound is a potent epigenetic modulator with a clearly defined mechanism of action against leukemia cells. The provided application notes and detailed protocols for viability, cell cycle, apoptosis, and clonogenic assays offer a solid foundation for researchers to investigate its anti-leukemic potential. The strong synergistic effects observed with existing drugs highlight its promise as a component of combination therapy regimens, paving the way for future translational studies.

References

GSK-J4 concentration for apoptosis induction

Author: Smolecule Technical Support Team. Date: February 2026

GSK-J4 Apoptosis Induction Concentrations

The table below summarizes effective concentrations and key experimental details for this compound-induced apoptosis from recent studies.

Cell Type/Model Effective Concentration Range Treatment Duration Key Apoptotic Markers Observed Additional Notes Source
Acute Myeloid Leukemia (KG-1a cells) 4-10 µM 48 hours ↑ cle-caspase-9, Bax; ↓ Bcl-2 Induces ER stress; S phase cell cycle arrest. [1]
Retinoblastoma (Y79 cells) 0.2-0.8 µM 72 hours Cell cycle arrest at G2/M; induced apoptosis Regulates PI3K/AKT/NF-κB pathway. [2]
Retinoblastoma (WERI-Rb1 cells) 0.6-2.4 µM 72 hours Cell cycle arrest at G2/M; induced apoptosis Regulates PI3K/AKT/NF-κB pathway. [2]
Anaplastic Thyroid Cancer (Cal-62 cells) IC50: 1.502 µM 48 hours Synergistic apoptosis with doxorubicin Stronger effect in KRAS-mutant cells. [3]
Acute Myeloid Leukemia (Kasumi-1 cells) 5.5 µM 24 hours Loss of mitochondrial membrane potential (MMP) Causes cell cycle arrest; reduces colony formation. [4]

Experimental Protocols for Key Assays

Here are detailed methodologies for core experiments used to quantify this compound-induced apoptosis.

Cell Viability and Half-Maximal Inhibitory Concentration (IC50) Assay

This protocol is used to determine the IC50 value, a critical metric for potency.

  • Principle: Measures cell metabolic activity as a surrogate for viability.
  • Reagents: CellTiter-Glo Luminescent Cell Viability Assay kit or Cell Counting Kit-8 (CCK-8).
  • Procedure:
    • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Allow cells to adhere and recover for 24 hours.
    • Compound Treatment: Prepare a serial dilution of this compound in complete medium. A common starting maximum concentration is 20 µM, with double dilutions. Add the drug solutions to the cells, ensuring a range of concentrations. Include wells with medium only (blank) and cells with DMSO vehicle (control).
    • Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 48-72 hours.
    • Viability Measurement:
      • For CellTiter-Glo: Add an equal volume of CellTiter-Glo reagent to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes. Measure the luminescence [3].
      • For CCK-8: Add 10 µL of CCK-8 reagent directly to each well. Incubate the plate for 2-4 hours, then measure the absorbance at 450 nm [2] [1].
    • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Use software like GraphPad Prism to fit a dose-response curve and calculate the IC50 value.
Analysis of Apoptosis by Flow Cytometry

This is a standard method to quantify the percentage of cells undergoing early and late apoptosis.

  • Principle: Uses Annexin V-FITC to detect phosphatidylserine externalization (early apoptosis) and Propidium Iodide (PI) to detect loss of membrane integrity (late apoptosis/necrosis).
  • Reagents: Annexin V-FITC/PI apoptosis detection kit.
  • Procedure:
    • Cell Treatment and Harvest: Treat cells in 6-well plates with this compound at the desired concentration (e.g., 5.5 µM for Kasumi-1 cells). After the treatment period (e.g., 24-48 hours), collect both floating and adherent cells.
    • Washing: Wash the cell pellet twice with cold PBS.
    • Staining: Resuspend approximately 5 × 10^5 cells in 100-300 µL of 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit instructions (typically 3-5 µL each). Incubate the mixture at room temperature for 10-15 minutes in the dark.
    • Analysis: Analyze the stained cells using a flow cytometer within 1 hour. The FITC signal is typically detected in the FL1 channel, and PI in the FL2 or FL3 channel. Use software like FlowJo to analyze the data and determine the percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [1] [4].

Mechanism of Action and Signaling Pathways

This compound exerts its pro-apoptotic effect through multiple interconnected mechanisms, as illustrated in the following pathway diagram.

GSK_J4_Mechanism This compound Induces Apoptosis via Multiple Pathways cluster_epigenetic Epigenetic Mechanism cluster_ER ER Stress Pathway GSKJ4 GSKJ4 KDM6B_Inhibition KDM6B_Inhibition GSKJ4->KDM6B_Inhibition ER_Stress ER_Stress GSKJ4->ER_Stress PKC_Bcl2 Inhibition of PKC-α / p-Bcl2 Pathway GSKJ4->PKC_Bcl2 PI3K_NFkB Suppression of PI3K/AKT/NF-κB Pathway GSKJ4->PI3K_NFkB CellCycle Cell Cycle Arrest (S or G2/M Phase) GSKJ4->CellCycle H3K27me3_Increase H3K27me3_Increase KDM6B_Inhibition->H3K27me3_Increase HOX_Genes_Down HOX_Genes_Down H3K27me3_Increase->HOX_Genes_Down Represses Transcription ProSurvival_Signaling_Down ProSurvival_Signaling_Down HOX_Genes_Down->ProSurvival_Signaling_Down Caspase12_Activation Caspase12_Activation ER_Stress->Caspase12_Activation ATF4_GRP78_Up ATF4_GRP78_Up ER_Stress->ATF4_GRP78_Up Mitochondrial_Apoptosis Mitochondrial_Apoptosis Caspase12_Activation->Mitochondrial_Apoptosis subcluster_other Other Key Pathways PKC_Bcl2->Mitochondrial_Apoptosis PI3K_NFkB->Mitochondrial_Apoptosis CellCycle->Mitochondrial_Apoptosis Caspase9_Activation Caspase9_Activation Mitochondrial_Apoptosis->Caspase9_Activation ProSurvival_Signaling_Down->Mitochondrial_Apoptosis Caspase3_Activation Caspase3_Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Critical Considerations for Experimental Design

  • Cell Line Variability: Sensitivity to this compound varies significantly between cell lines. Always establish a dose-response curve for your specific model [3] [2].
  • Combination Therapy: this compound shows strong synergistic effects with conventional chemotherapeutics (e.g., doxorubicin, decitabine, gilteritinib), allowing for lower, less toxic doses of all agents [3] [1] [5].
  • In Vivo Translation: this compound is effective in reducing tumor burden in mouse xenograft models. It has good cell permeability and can cross the blood-brain barrier, making it suitable for studies on neurological cancers and other diseases [2] [4] [6].

Reference Summary

  • Frontiers in Pharmacology (2020): Demonstrated synergy between this compound and doxorubicin in KRAS-mutant anaplastic thyroid cancer, providing IC50 and combination index data [3].
  • IOVS (2024): Elucidated the antitumor effect of this compound in retinoblastoma via the PI3K/AKT/NF-κB pathway, including specific concentrations for two cell lines [2].
  • Cancer Cell International (2020): Detailed the crucial role of ER stress in this compound-induced cell cycle arrest and apoptosis in AML KG-1a cells [1].
  • Cell Death & Disease (2020): Reported a novel iron-suppressive and neuroprotective effect of this compound in a Parkinson's disease model, highlighting its diverse mechanisms [6].
  • Cancer Cell International (2018): Showed that this compound inhibits proliferation and induces apoptosis in primary AML cells and cell lines, reducing tumor growth in vivo [4].

References

GSK-J4 in Acute Myeloid Leukemia: Application Notes, Experimental Protocols, and Mechanistic Insights

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GSK-J4 and Its Therapeutic Rationale in AML

This compound is a potent small-molecule inhibitor that targets the histone demethylase subfamily KDM6 (lysine demethylase 6), specifically inhibiting KDM6B/JMJD3 and KDM6A/UTX. These enzymes catalyze the removal of transcriptionally repressive methyl marks from histone H3 lysine 27 (H3K27me3/me2), thereby activating gene expression. In acute myeloid leukemia (AML), KDM6B is frequently overexpressed, and its elevated mRNA expression correlates positively with poor patient survival, making it an attractive therapeutic target. [1] [2]

The therapeutic rationale for this compound in AML stems from its ability to modulate epigenetic machinery that drives leukemogenesis. By inhibiting KDM6B/JMJD3, this compound increases global H3K27me3 levels, leading to transcriptional repression of critical cancer-promoting genes, particularly the HOX gene family (including HOXA5, HOXA7, HOXA9, and HOXA11), which play crucial roles in AML pathogenesis. Treatment with this compound demonstrates robust anti-leukemic effects across various AML models, including primary patient-derived cells and established cell lines, by reducing proliferation, inducing cell cycle arrest, and promoting apoptosis through multiple interconnected pathways. [1] [2]

Experimental Protocols and Methodologies

In Vitro Assessment of Anti-leukemic Activity

Cell Viability and Proliferation Assays:

  • Protocol: Seed AML cell lines (e.g., Kasumi-1, KG-1a, THP-1) or primary AML mononuclear cells in 96-well plates at densities of 3-5 × 10³ cells/well. Treat with this compound across a concentration range (typically 0-10 μM) for 24-96 hours. For primary cells, use 2-6 × 10⁵ cells/mL in 6-well plates. Assess viability using Cell Counting Kit-8 (CCK-8) by adding 10 μL reagent per well, incubating for 2-4 hours, and measuring absorbance at 450 nm. Alternatively, perform direct cell counts with Trypan Blue exclusion after 24-72 hours of treatment. [3] [1]
  • Key Parameters: Include DMSO-treated controls, perform technical triplicates, and calculate IC₅₀ values using GraphPad Prism or similar software. For colony-forming assays, plate this compound-treated cells (2 × 10⁵ cells/mL for primary cells; 1 × 10³ cells/mL for cell lines) in methylcellulose medium and enumerate colonies after 14 days. [1]

Cell Cycle Analysis:

  • Protocol: Harvest 5 × 10⁵ this compound-treated cells, wash with PBS, and fix in 75% ethanol at -4°C overnight. After fixation, wash cells and resuspend in propidium iodide (PI) solution (100 μg/mL) containing RNase. Incubate for 30 minutes at room temperature in the dark. Analyze cell cycle distribution using a flow cytometer (e.g., Beckman CytoFLEX) with appropriate software (e.g., CytExpert). [3]
  • Key Parameters: Collect at least 10,000 events per sample. Gate to exclude debris and aggregates. This compound typically induces S-phase arrest characterized by decreased CyclinD1 and CyclinA2 expression and increased P21. [3]
Apoptosis and Mechanism Analysis

Apoptosis Detection:

  • Protocol: Seed AML cells at 5 × 10⁵ cells/well in 6-well plates and treat with this compound for 24-48 hours. Harvest cells, wash with PBS, and stain with Annexin V-FITC and PI using standard apoptosis detection kits. Analyze by flow cytometry within 1 hour of staining. For mitochondrial membrane potential assessment, use JC-1 staining according to manufacturer protocols. [3] [1]
  • Key Parameters: Distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations. This compound typically enhances expression of pro-apoptotic proteins Bax and cleaved caspase-9 while inhibiting anti-apoptotic pathways. [3]

Western Blot Analysis for Mechanism Elucidation:

  • Protocol: Lyse this compound-treated cells in RIPA buffer with protease inhibitors. Separate 20-40 μg protein by SDS-PAGE, transfer to PVDF membranes, block with 5% non-fat milk, and incubate with primary antibodies overnight at 4°C. Key targets include: H3K27me3 (epigenetic effect), cleaved caspase-9, Bax, Bcl-2 (apoptosis), CyclinD1, CyclinA2, P21 (cell cycle), GRP78, ATF4, caspase-12 (ER stress), and PKC-α/p-Bcl2 pathway components. After secondary antibody incubation, detect using enhanced chemiluminescence. [3]
  • Key Parameters: Use β-actin or GAPDH as loading controls. For ER stress inhibition studies, pre-treat cells with 4-phenyl butyric acid (4-PBA, 1-2 mM) 1-2 hours before this compound exposure. [3]
In Vivo Efficacy Studies

AML Xenograft Mouse Model:

  • Protocol: Establish AML models by injecting 1-5 × 10⁶ luciferase-tagged AML cells (e.g., Kasumi-1) via tail vein or subcutaneous injection into NSG or similar immunodeficient mice. Once engraftment is confirmed (typically 1-2 weeks post-injection), randomize animals into treatment groups. Administer this compound via intraperitoneal injection at 10-50 mg/kg daily or every other day for 2-4 weeks. Monitor tumor burden weekly via bioluminescent imaging if using luciferase-tagged cells. [1]
  • Key Parameters: Include vehicle control groups. Assess survival, measure spleen weight (as indicator of leukemic burden), and perform histopathological analysis of bone marrow, spleen, and liver. Collect peripheral blood for complete blood counts to monitor hematopoietic function. [1]

Combination Therapy Strategies

This compound with FLT3 Inhibitors in FLT3-ITD+ AML

Rationale: FLT3-ITD mutations represent one of the most common genetic alterations in AML and confer poor prognosis. While FLT3 inhibitors like gilteritinib show initial efficacy, resistance often develops. The combination of this compound with gilteritinib demonstrates synergistic anti-leukemic effects through dual targeting of oncogenic signaling and epigenetic reprogramming. [4] [5]

Protocol: Treat FLT3-ITD+ AML cells (e.g., MOLM-13, MV4-11) with gilteritinib (1-100 nM) and this compound (1-10 μM) individually and in combination for 48-72 hours. Assess combination effects using Chou-Talalay method to calculate combination indices.

  • Mechanistic Insights: The combination enhances reactive oxygen species (ROS) production beyond monotherapy levels, accelerates leukemic cell death, and synergistically arrests cell cycle progression. Gilteritinib primarily induces arrest at S or G0/G1 phases, while this compound specifically inhibits S-phase progression through downregulation of G1 to S phase regulatory factors. Additionally, this compound enhances expression of apoptosis-related proteins Bax and cleaved caspase-9. [4] [5]
  • In Vivo Validation: In FLT3-ITD+ AML xenograft models, the combination significantly reduces tumor burden compared to either agent alone, with monitoring via serial bioluminescent imaging. [4]
This compound with Conventional and Investigational Agents

With Decitabine:

  • Protocol: Treat AML cells (e.g., KG-1a) with this compound (4 μM) and decitabine (5 μM) for 24-72 hours. Assess proliferation via CCK-8 and apoptosis via Annexin V/PI staining. [3]
  • Results: The combination significantly enhances anti-proliferative and pro-apoptotic effects compared to single agents. Mechanism involves enhanced ER stress response and inhibition of PKC-α/p-Bcl2 pathway. [3]

With Cytosine Arabinoside (Ara-C):

  • Protocol: Treat Kasumi-1 cells or primary AML samples with this compound (IC₅₀ concentration) and escalating doses of Ara-C (0.1-1 μM) for 48-72 hours. [1]
  • Results: Demonstrates synergistic reduction in colony-forming capacity and increased apoptosis, particularly in Ara-C resistant models. [1]

With Forskolin:

  • Protocol: Pre-treat U937 cells with forskolin (10-50 μM) for 1-2 hours before adding this compound (1-10 μM) for 24-48 hours. [6]
  • Results: Forskolin potentiates this compound-induced apoptosis via cAMP/PKA-mediated mechanism, accompanied by dramatic BCL2 downregulation, caspase-3 activation, and PARP cleavage. This effect is replicated by phosphodiesterase inhibitor IBMX and 8-Br-cAMP, but not Epac activator. [6]

Quantitative Data Tables

Table 1: Anti-leukemic Efficacy of this compound in Various AML Models
AML Model This compound IC₅₀/ED₅₀ Treatment Duration Key Effects Molecular Changes

| Kasumi-1 cells [1] | ~5.5 μM | 72 hours | • Reduced proliferation by >50% • Induced apoptosis • Cell cycle arrest | • Increased H3K27me3 • Downregulated HOX genes • Cell cycle pathway downregulation | | Primary AML cells [1] | 5.5 μM effective dose | 24 hours | • Reduced colony formation • Decreased viable cell count | • Global H3K27me3 increase • HOX gene suppression | | KG-1a cells [3] | 4-10 μM | 48-72 hours | • S-phase cell cycle arrest • Induced apoptosis | • ↓CyclinD1, CyclinA2 • ↑P21, cleaved caspase-9, Bax • ER stress activation | | FLT3-ITD+ AML models [4] | Synergistic with gilteritinib | 48-72 hours | • Enhanced ROS production • Superior anti-proliferation vs monotherapy | • Cell cycle regulatory factor reduction • Enhanced Bax and cleaved caspase-9 | | In vivo xenograft [1] | 10-50 mg/kg (in vivo) | 2-4 weeks | • Attenuated disease progression • Reduced tumor burden | • Increased H3K27me3 in tumor tissue • HOX gene downregulation |

Table 2: this compound-Induced Phenotypic Changes and Molecular Markers
Cellular Process Key Assays Observed Effects Associated Molecular Markers

| Cell Cycle Alterations [3] | PI staining + Flow cytometry | S-phase arrest | • ↓CyclinD1, CyclinA2 • ↑P21 | | Apoptosis Induction [3] | Annexin V/PI staining Western blot | Significant apoptosis increase | • ↑Bax, cleaved caspase-9 • ↓Bcl-2 • PARP cleavage | | ER Stress Activation [3] | Western blot 4-PBA inhibition | ER stress pathway activation | • ↑GRP78, ATF4, caspase-12 • PKC-α/p-Bcl2 inhibition | | Epigenetic Modulation [1] [2] | ChIP-qPCR Western blot | Global H3K27me3 increase | • H3K27me3 enrichment at HOX TSS • HOXA5, A7, A9, A11 downregulation | | Combination Synergy [4] [3] | Combination index Annexin V/PI | Enhanced efficacy with partners | • Enhanced ROS with gilteritinib • ↑Apoptosis with decitabine |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in AML

The diagram below illustrates the multifaceted mechanism of this compound in AML cells, encompassing epigenetic modulation, ER stress induction, and signaling pathway alterations that collectively inhibit leukemia progression.

gsk_j4_mechanism cluster_epigenetic Epigenetic Modulation cluster_ER_stress ER Stress Pathway cluster_signaling Signaling Pathways cluster_cell_fate Cellular Outcomes GSKJ4 This compound KDM6B KDM6B/JMJD3 Demethylase GSKJ4->KDM6B Inhibits ER_stress ER Stress Activation GSKJ4->ER_stress Induces PKCa PKC-α GSKJ4->PKCa Inhibits H3K27me3 H3K27me3 Levels KDM6B->H3K27me3 Demethylates HOX_genes HOX Genes (HOXA5, A7, A9, A11) H3K27me3->HOX_genes Represses Proliferation Reduced Proliferation HOX_genes->Proliferation Suppresses GRP78 GRP78 ER_stress->GRP78 Activates ATF4 ATF4 ER_stress->ATF4 Activates Caspase12 Caspase-12 ER_stress->Caspase12 Activates Cycle_arrest S-phase Cell Cycle Arrest ER_stress->Cycle_arrest Promotes Apoptosis Apoptosis Caspase12->Apoptosis Induces pBcl2 p-Bcl2 PKCa->pBcl2 Activates Bax Bax pBcl2->Bax Suppresses Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase9->Apoptosis Induces

Experimental Workflow for this compound Combination Studies

This diagram outlines a comprehensive experimental approach for evaluating this compound in combination with other therapeutic agents in AML models, from in vitro assessment to in vivo validation.

gsk_j4_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Validation cluster_translation Translational Analysis Start Experimental Design Cell_culture Cell Culture (AML cell lines & primary cells) Start->Cell_culture Treatment Treatment Groups • this compound alone • Partner drug alone • Combination • Vehicle control Cell_culture->Treatment Viability Viability Assays (CCK-8, Trypan Blue) Treatment->Viability Mechanism Mechanistic Studies • Cell cycle analysis • Apoptosis detection • Western blot • ROS measurement Viability->Mechanism Analysis Data Analysis • IC₅₀ calculation • Combination index • Statistical tests Mechanism->Analysis Model AML Xenograft Model (NSG mice + Luciferase-tagged cells) Analysis->Model Promising combinations Groups Treatment Groups • Vehicle control • this compound alone • Partner drug alone • Combination Model->Groups Monitoring Disease Monitoring • Bioluminescent imaging • Peripheral blood counts • Physical condition Groups->Monitoring Endpoints Endpoint Analysis • Survival curve • Tumor burden • Histopathology • Molecular analysis Monitoring->Endpoints Biomarkers Biomarker Validation • H3K27me3 levels • HOX gene expression • Pathway modulation Endpoints->Biomarkers Reporting Data Compilation & Reporting Biomarkers->Reporting

Conclusion and Future Perspectives

This compound represents a promising epigenetic therapy for AML, particularly through rational combination strategies. Its ability to target KDM6B-mediated epigenetic dysregulation addresses key resistance mechanisms in AML. The experimental protocols outlined provide comprehensive frameworks for evaluating this compound in both preclinical and translational settings. Future research directions should focus on optimizing dosing schedules, identifying predictive biomarkers for patient selection, and exploring novel combination partners to maximize clinical efficacy while minimizing potential toxicity.

References

Comprehensive Application Notes and Protocols for GSK-J4 in Castration-Resistant Prostate Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Castration-resistant prostate cancer (CRPC) represents an advanced form of prostate cancer that continues to progress despite androgen deprivation therapy, posing significant therapeutic challenges due to its heterogeneous nature and resistance mechanisms [1]. CRPC remains a lethal disease with limited treatment options and poor long-term survival rates, driving the urgent need for novel therapeutic approaches [2] [1]. Epigenetic modifications, particularly alterations in histone methylation status, have emerged as critical drivers of prostate cancer progression and therapy resistance [3] [4]. The H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A) are frequently overexpressed in prostate cancer tissues, with higher expression levels correlating with more advanced disease stage and aggressiveness [2]. These enzymes specifically demethylate the repressive H3K27me2/3 marks, leading to transcriptional activation of genes involved in cancer proliferation, invasion, and metastasis [2] [3].

GSK-J4 is a selective, cell-permeable small molecule inhibitor of both JMJD3 and UTX histone demethylases that functions as a prodrug, with its active form (GSK-J1) generated intracellularly through hydrolysis [4]. By inhibiting JMJD3/UTX, this compound promotes the accumulation of repressive H3K27me3 marks on chromatin, thereby suppressing the transcription of genes critical for prostate cancer progression and therapy resistance [2] [3] [4]. The compound has demonstrated significant anti-tumor effects across multiple prostate cancer models, including CRPC, with particular efficacy against cells expressing androgen receptor splice variants lacking the ligand-binding domain (AR-ΔLBD), which are characteristic of advanced, treatment-resistant disease [2].

Therapeutic Potential and Efficacy Profiling

Efficacy Across Prostate Cancer Models

Table 1: Anti-proliferative Effects of this compound in Various Prostate Cancer Cell Lines

Cell Line AR Status CRPC Model ED₅₀ (μM) Key Findings Reference
CWR22Rv-1 AR-WT + AR-ΔLBD Yes ~3 μM Most sensitive among tested lines [2]
R1-D567 AR-ΔLBD Yes ~4 μM 3-4 fold increased sensitivity vs. AR-WT [2]
R1-I567 AR-ΔLBD Yes ~4 μM Similar sensitivity to R1-D567 [2]
R1-AD1 AR-WT No ~8 μM Less sensitive than CRPC models [2]
PC-3 Low AR No ~24 μM Least sensitive among tested lines [2]
LNCaP AR-WT No 20-100 μM* Dose-dependent cytotoxicity (*48h treatment) [3]

This compound demonstrates differential sensitivity across prostate cancer models, with notably enhanced potency in CRPC-relevant cell lines, particularly those expressing AR splice variants lacking the ligand-binding domain [2]. The approximately 3-4 fold lower ED₅₀ in AR-ΔLBD models compared to AR-WT cells suggests that this compound may specifically target molecular vulnerabilities associated with treatment-resistant disease [2]. This differential sensitivity provides a therapeutic window that could be exploited for CRPC treatment. Additionally, the concentration-dependent reduction in cell viability observed in PC-3 and LNCaP cells (50% decrease at 20 μM after 48 hours) further supports the broad anti-proliferative effects of this compound across multiple prostate cancer subtypes [3].

Effects on Metastatic and Invasion Properties

Table 2: Impact of this compound on Metastatic Parameters in Prostate Cancer Models

Experimental Model Treatment Conditions Effect on Invasion/Migration Effect on EMT Markers Reference
PC-3 cells 48h this compound + TGFβ Significant inhibition ↓N-cadherin, ↓vimentin, ↑E-cadherin [3]
PC-3 cells 48h this compound + TGFβ Inhibition of TGFβ-induced migration ↓p-Smad3 (canonical pathway affected) [3]
PC-3 & 22Rv1 in vivo This compound treatment Reduced metastasis to bone, lung, liver Increased H3K27me3, restored adhesion molecules [4]
PC-3 cells Combined this compound + Hesperetin Enhanced inhibition vs. monotherapy Modulation of H3K27me3 and H3K4me3 [3]

This compound demonstrates potent anti-metastatic activity by targeting key drivers of prostate cancer dissemination. The compound effectively suppresses TGFβ-induced epithelial-to-mesenchymal transition (EMT), a critical process in metastasis, through modulation of both canonical (Smad-dependent) and non-canonical signaling pathways [3]. This effect is evidenced by the reversal of EMT markers, with decreased expression of mesenchymal markers (N-cadherin, vimentin) and increased expression of the epithelial marker E-cadherin [3]. Furthermore, this compound modulates the H19/cell adhesion molecules circuitry, a key regulator of metastatic progression in prostate cancer, by restoring normal expression patterns of E-cadherin and β4 integrin, thereby inhibiting the cohesive metastatic phenotype [4]. These effects translate to significant reduction in experimental metastasis formation in vivo, with decreased tumor dissemination to bone, lung, and liver following this compound treatment [4].

Experimental Protocols

Cell Viability and Proliferation Assays

Purpose: To evaluate the anti-proliferative effects of this compound on prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., CWR22Rv-1, PC-3, LNCaP, CRPC models)
  • This compound (MedChemExpress, Cat. # HY-15648B)
  • Cell culture medium (RPMI 1640 or appropriate medium) with 10% FBS
  • 96-well tissue culture plates
  • Cell Counting Kit-8 (CCK-8) or MTT reagent
  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 3,000-8,000 cells/well in complete medium and incubate overnight.
  • Prepare this compound stock solution in DMSO and serially dilute in culture medium to achieve final concentrations ranging from 1-100 μM. Include DMSO-only vehicle controls.
  • Treat cells with this compound or vehicle for 24, 48, or 72 hours.
  • For CCK-8 assay: Add 10 μL CCK-8 reagent to each well and incubate for 2 hours at 37°C.
  • Measure absorbance at 450 nm using a microplate reader.
  • Calculate percentage viability relative to vehicle-treated controls.
  • For trypan blue exclusion assay: Harvest cells, mix with 0.4% trypan blue solution, and count viable (unstained) cells using a hemocytometer.

Notes: Include appropriate controls and replicates (minimum n=3). Ensure DMSO concentrations are consistent across treatments (typically ≤0.1%). Determine ED₅₀ values using non-linear regression analysis of dose-response curves [2] [5] [3].

Western Blot Analysis for Epigenetic and EMT Markers

Purpose: To assess changes in histone modifications and epithelial-mesenchymal transition markers following this compound treatment.

Materials:

  • RIPA lysis buffer with protease inhibitors
  • BCA protein assay kit
  • SDS-PAGE gel electrophoresis system
  • PVDF membranes
  • Blocking buffer (5% skim milk or BSA)
  • Primary antibodies: H3K27me3 (Active Motif, Cat# 39155), JMJD3 (Abcam, Cat# ab38113), UTX (Abcam, Cat# ab36938), E-cadherin, N-cadherin, vimentin, β-actin
  • HRP-conjugated secondary antibodies
  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Treat cells with this compound at desired concentrations (typically 5-20 μM) and time points (24-48 hours).
  • Lyse cells in RIPA buffer on ice for 20 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.
  • Determine protein concentration using BCA assay.
  • Separate 20-30 μg protein by SDS-PAGE and transfer to PVDF membranes.
  • Block membranes with 5% skim milk for 2 hours at room temperature.
  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
  • Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect signals using ECL reagents and visualize with imaging system.
  • Quantify band intensities using ImageJ software, normalizing to loading controls.

Notes: For histone modifications, acid extraction may be preferable. Include positive and negative controls. For EMT studies, consider TGFβ induction (typically 5 ng/mL for 48 hours) [3] [4].

Invasion and Migration Assays

Purpose: To evaluate the effect of this compound on prostate cancer cell invasive and migratory capabilities.

Materials:

  • Transwell inserts (8 μm pore size)
  • Matrigel (for invasion assays)
  • Serum-free medium
  • Complete medium with 10% FBS as chemoattractant
  • Crystal violet staining solution
  • TGFβ (for induction of invasion/migration)

Procedure: Migration Assay:

  • Seed 2.5-5 × 10⁴ cells in serum-free medium into the upper chamber of Transwell inserts.
  • Place inserts into wells containing complete medium with 10% FBS as chemoattractant.
  • Treat cells with this compound (5-20 μM) or vehicle control.
  • Incubate for 24-48 hours at 37°C.
  • Remove non-migrated cells from the upper chamber with cotton swabs.
  • Fix migrated cells on the lower membrane surface with 4% formaldehyde and stain with 0.1% crystal violet.
  • Count migrated cells in multiple fields under microscope.

Invasion Assay:

  • Coat Transwell inserts with Matrigel (diluted in serum-free medium) and allow to polymerize for 2 hours at 37°C.
  • Continue with steps 1-7 as described for migration assay.

Notes: For enhanced relevance to CRPC, consider using TGFβ (5 ng/mL) to induce invasion/migration. Include controls for baseline migration/invasion without chemoattractant [3].

Combination Strategies

This compound with Chemotherapeutic Agents

Synergistic interactions between this compound and conventional chemotherapeutic agents represent a promising approach for CRPC treatment. Significant synergy has been observed between this compound and cabazitaxel, a taxane derivative approved for CRPC treatment [2]. This combination therapy allows for reduced individual drug doses while maintaining therapeutic efficacy, potentially minimizing systemic toxicity and overcoming drug resistance mechanisms [2] [3]. The synergy likely stems from complementary mechanisms of action, with this compound targeting epigenetic drivers of resistance while cabazitaxel addresses proliferative mechanisms.

Protocol for Combination Studies:

  • Seed prostate cancer cells in 96-well plates as described in Section 3.1.
  • Prepare serial dilutions of both this compound and chemotherapeutic agent (e.g., cabazitaxel) to create a matrix of concentration combinations.
  • Treat cells with drug combinations for 48-72 hours.
  • Assess cell viability using CCK-8 or similar assay.
  • Analyze data using Calcusyn or Compusyn software to calculate combination index (CI) values.
  • Interpret results: CI < 0.1 (very strong synergism), 0.1-0.3 (strong synergism), 0.3-0.7 (synergism), 0.7-0.85 (moderate synergism), 0.85-0.90 (slight synergism), 0.90-1.10 (nearly additive) [6].
This compound with Phytochemicals

Combination of this compound with hesperetin, a citrus bioflavonoid, demonstrates enhanced anti-cancer effects in prostate cancer models [3]. This combination approach targets multiple hallmarks of cancer simultaneously while potentially reducing side effects through lower individual drug doses [3]. The natural origin and favorable safety profile of phytochemicals like hesperetin make them attractive combination partners for epigenetic-targeted therapies.

Experimental Approach:

  • Treat prostate cancer cells with this compound (5-20 μM) and hesperetin (50-200 μM) individually and in combination.
  • Assess combination effects on cell proliferation (MTT assay), apoptosis (Annexin V/PI staining), and EMT markers (Western blotting).
  • Evaluate effects on TGFβ-induced invasion and migration using Transwell assays.
  • Analyze histone modification changes (H3K27me3, H3K4me3, H3K9me3) to assess epigenetic alterations [3].

Pathway Diagrams and Visualizations

This compound Mechanism of Action in CRPC

G JMJD3_UTX JMJD3/UTX Overexpression in CRPC H3K27demethylation H3K27 Demethylation JMJD3_UTX->H3K27demethylation ChromatinOpen Chromatin Opening H3K27demethylation->ChromatinOpen GeneActivation Oncogenic Gene Activation ChromatinOpen->GeneActivation Progression CRPC Progression GeneActivation->Progression GSKJ4 This compound Treatment Inhibition JMJD3/UTX Inhibition GSKJ4->Inhibition H3K27me3 H3K27me3 Accumulation Inhibition->H3K27me3 ChromatinClosed Chromatin Condensation H3K27me3->ChromatinClosed GeneRepression Oncogenic Gene Repression ChromatinClosed->GeneRepression TherapeuticEffect Therapeutic Effects: • Reduced Proliferation • Inhibited Metastasis • Enhanced Apoptosis GeneRepression->TherapeuticEffect

Experimental Workflow for this compound Testing

G Start Study Design CellModels Cell Model Selection: • CRPC models (CWR22Rv-1) • AR-ΔLBD models (R1-D567) • Standard PCa models (PC-3, LNCaP) Start->CellModels Treatment This compound Treatment: • Dose range: 1-100 μM • Time points: 24-72h • Combination options CellModels->Treatment Assays Experimental Assays Treatment->Assays Viability Viability/Proliferation (CCK-8, MTT, Trypan Blue) Assays->Viability Epigenetic Epigenetic Analysis (Western blot for H3K27me3) Assays->Epigenetic Functional Functional Assays (Invasion, Migration, Apoptosis) Assays->Functional EMT EMT Marker Analysis (E-cadherin, N-cadherin, Vimentin) Assays->EMT Analysis Data Analysis Viability->Analysis Epigenetic->Analysis Functional->Analysis EMT->Analysis DoseResponse Dose-Response Curves ED₅₀ Calculation Analysis->DoseResponse Statistical Statistical Analysis Significance Testing Analysis->Statistical Combination Combination Index Synergy Assessment Analysis->Combination Output Output: Therapeutic Potential Assessment for CRPC DoseResponse->Output Statistical->Output Combination->Output

Conclusion and Future Perspectives

This compound represents a promising epigenetic therapy for castration-resistant prostate cancer through its targeted inhibition of H3K27 demethylases JMJD3 and UTX. The compound demonstrates preferential efficacy against CRPC models, particularly those expressing androgen receptor splice variants, which are associated with treatment resistance and disease progression [2]. The anti-tumor effects of this compound encompass multiple hallmarks of cancer, including proliferation, invasion, metastasis, and therapy resistance, positioning it as a versatile therapeutic candidate [2] [3] [4].

Future research directions should focus on optimizing combination regimens with standard-of-care therapies, identifying predictive biomarkers for patient selection, and addressing potential resistance mechanisms. Additionally, further investigation into the specific gene targets regulated by this compound-mediated H3K27me3 accumulation may reveal novel vulnerabilities in CRPC. As epigenetic therapies continue to evolve, this compound represents a valuable tool for targeting the epigenetic drivers of castration resistance and improving outcomes for this lethal disease.

References

Comprehensive Application Notes and Protocols: GSK-J4 Treatment in Glioma Cell Line Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GSK-J4 and Its Relevance in Glioma Research

This compound is a selective small-molecule inhibitor that targets the histone H3K27 demethylase subfamily, specifically JMJD3 (KDM6B) and UTX (KDM6A). This epigenetic modulator has emerged as a promising therapeutic candidate for glioma treatment due to the critical role of H3K27 methylation in regulating gene expression patterns central to tumor development and progression. Glioma cells, particularly glioblastoma cells, frequently demonstrate overexpression of JMJD3 with corresponding reductions in H3K27me3 levels, creating an epigenetic landscape conducive to unchecked proliferation and survival [1].

The therapeutic potential of this compound extends across various glioma subtypes, including both pediatric H3-K27M mutant gliomas and adult glioblastomas without this specific mutation. As a cell-permeable prodrug, this compound is hydrolyzed intracellularly to its active form, GSK-J1, which competitively inhibits the catalytic activity of JMJD3 and UTX by occupying the 2-oxoglutarate binding site in the Jumonji domain. This inhibition leads to increased global H3K27me3 levels, resulting in transcriptional repression of target genes involved in cell cycle progression, invasion, and survival pathways [1] [2].

Antitumor Effects of this compound in Glioma Models

Quantitative Summary of this compound Efficacy Across Experimental Models

Table 1: Antitumor effects of this compound in preclinical glioma models

Experimental Model Proliferation IC₅₀ Apoptosis Induction Migration/Invasion Inhibition Key Molecular Changes
U87 glioblastoma cells Concentration-dependent: ~40% at 5µM (72h) Significant increase (P<0.05) Significant reduction (P<0.05) ↑ H3K27me3, cell cycle arrest
U251 glioblastoma cells Concentration-dependent: ~50% at 5µM (72h) Significant increase (P<0.05) Significant reduction (P<0.05) ↑ H3K27me3, cell cycle arrest
Primary AML cells ~5.5µM (72h) Significant induction Not reported ↑ H3K27me3, ↓ HOX gene expression
KG-1a leukemia cells ~8µM (72h) ER stress-mediated apoptosis Not applicable ↑ ER stress proteins, cell cycle arrest at S phase
H3-K27M mutant glioma cells Effective at low micromolar range Not reported Not reported Synergy with HDAC inhibitors

Table 2: Optimal this compound treatment parameters for in vitro glioma research

Parameter Recommended Conditions Alternative Options Notes
Stock solution 10-50 mM in DMSO N/A Aliquot and store at -20°C; avoid freeze-thaw cycles
Working concentration 2-10 µM 1-20 µM based on desired effect Perform dose-response curve for each cell type
Treatment duration 24-96 hours 6-72 hours for acute signaling studies Time-dependent effects observed
Cell density 3-5 × 10³ cells/well (96-well plate) 5-10 × 10⁴ cells/well (24-well plate) Adjust based on proliferation rate
Combination with decitabine This compound (4µM) + decitabine (5µM) Various ratios possible Synergistic effect observed in leukemia models
Mechanisms of Antitumor Activity

This compound exerts its antitumor effects through multiple interconnected mechanisms that collectively disrupt glioma cell viability and function. The primary epigenetic mechanism involves inhibition of H3K27me3 demethylation, leading to accumulated repressive chromatin marks at promoters of critical oncogenes and cell cycle regulators. In glioma cells, this results in transcriptional repression of proliferation-associated genes and subsequent cell cycle arrest [1] [2].

Beyond direct antiproliferative effects, this compound triggers mitochondrial apoptosis pathways through both intrinsic caspase activation and induction of endoplasmic reticulum (ER) stress. Research across multiple cancer models demonstrates that this compound treatment upregulates ER stress markers including GRP78, ATF4, and caspase-12, leading to impaired protein folding capacity and activation of apoptotic pathways. Additionally, this compound significantly impairs glioma cell migration and invasion capabilities, suggesting potential utility in limiting the invasive behavior that characterizes malignant gliomas [1] [3].

The compound demonstrates selective toxicity toward tumor cells compared to normal cells, as evidenced by reduced effects on human brain microvascular endothelial cells (hCMEC) at concentrations that significantly inhibit glioma cell proliferation. This therapeutic window enhances its potential translational value, though careful dose optimization remains essential for experimental applications [1].

Experimental Protocols for this compound Application in Glioma Research

Cell Culture and this compound Treatment Protocol

Materials Required:

  • Glioma cell lines (U87, U251, or patient-derived glioblastoma cells)
  • This compound (commercially available from suppliers such as Selleck, MedChemExpress, or Tocris Bioscience)
  • DMSO (cell culture grade)
  • Complete cell culture medium (DMEM or RPMI-1640 with 10% FBS)
  • Sterile phosphate-buffered saline (PBS)
  • Cell culture vessels (T-flasks, multiwell plates)

Procedure:

  • Cell Preparation: Culture glioma cells in appropriate complete medium at 37°C in a humidified 5% CO₂ atmosphere until 70-80% confluence.
  • This compound Solution Preparation:
    • Prepare 10 mM stock solution by dissolving this compound in DMSO.
    • Aliquot and store at -20°C protected from light.
    • Before treatment, dilute stock solution in pre-warmed complete medium to achieve final working concentrations (typically 2-10 µM).
    • Ensure DMSO concentration does not exceed 0.1% in final treatment medium.
  • Treatment Application:
    • Seed cells at appropriate density (5,000 cells/well for 96-well plates; 100,000 cells/well for 24-well plates) and allow to adhere overnight.
    • Replace medium with fresh complete medium containing this compound at desired concentrations.
    • Include vehicle control (0.1% DMSO) and blank controls.
    • Incubate cells for 24-96 hours based on experimental endpoint requirements [1] [3] [2].
Cell Viability and Proliferation Assessment

CCK-8 Assay Protocol:

  • After this compound treatment, carefully remove culture medium.
  • Add 100 µL fresh medium containing 10% CCK-8 solution to each well.
  • Incubate plates at 37°C for 2-4 hours protected from light.
  • Measure absorbance at 450 nm using a microplate reader.
  • Calculate cell viability relative to vehicle-treated controls [1] [3].

Alternative Metabolic Assays:

  • WST-1 Assay: Similar to CCK-8, based on mitochondrial dehydrogenase activity.
  • Trypan Blue Exclusion: Direct counting of viable cells using hemocytometer.
  • Colony Formation Assay: Seed treated cells at low density and culture for 10-14 days before fixing, staining with crystal violet, and counting colonies [1] [2].
Apoptosis Analysis by Flow Cytometry

Annexin V/PI Staining Protocol:

  • After this compound treatment, collect both adherent and floating cells.
  • Wash cells twice with cold PBS and resuspend in 1× binding buffer.
  • Add Annexin V-FITC and propidium iodide (PI) according to manufacturer's instructions.
  • Incubate for 15 minutes at room temperature in the dark.
  • Analyze within 1 hour using flow cytometry with appropriate filter settings.
  • Distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations [3].

JC-1 Staining for Mitochondrial Membrane Potential:

  • Harvest this compound-treated cells and resuspend in JC-1 working solution.
  • Incubate at 37°C for 15-20 minutes.
  • Wash with assay buffer and analyze by flow cytometry.
  • Monitor shift from red fluorescence (JC-1 aggregates, high ΔΨm) to green fluorescence (JC-1 monomers, low ΔΨm) indicating mitochondrial depolarization [2].
Cell Migration and Invasion Assays

Transwell Migration Assay:

  • Place Transwell inserts (8μm pore size) in 24-well plates.
  • Seed serum-starved cells (5×10⁴) in upper chamber with serum-free medium containing this compound.
  • Add complete medium with 10% FBS as chemoattractant in lower chamber.
  • Incubate for 24-48 hours at 37°C.
  • Remove non-migrated cells from upper chamber with cotton swab.
  • Fix migrated cells on lower membrane surface with 4% paraformaldehyde.
  • Stain with 0.1% crystal violet and count cells in multiple microscopic fields [1].

For Invasion Assay:

  • Pre-coat Transwell membranes with Matrigel (100 µg/mL) and allow to polymerize before seeding cells.
Western Blot Analysis of Key Signaling Pathways

Protein Extraction and Detection:

  • Lyse this compound-treated cells in RIPA buffer with protease and phosphatase inhibitors.
  • Determine protein concentration using BCA assay.
  • Separate 20-30 µg protein by SDS-PAGE and transfer to PVDF membrane.
  • Block with 5% non-fat milk in TBST for 1 hour.
  • Incubate with primary antibodies overnight at 4°C:
    • Anti-H3K27me3 (1:1000)
    • Anti-cleaved caspase-9 (1:1000)
    • Anti-Bax (1:1000)
    • Anti-Bcl-2 (1:1000)
    • Anti-GRP78 (1:1000)
    • Anti-β-actin (loading control, 1:5000)
  • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour.
  • Develop using ECL substrate and visualize with chemiluminescence detection system [1] [3].

Signaling Pathways and Molecular Mechanisms

This compound Mechanism of Action in Glioma Cells

G GSKJ4 This compound Treatment JMJD3 JMJD3/UTX Inhibition GSKJ4->JMJD3 ERstress ER Stress Activation GSKJ4->ERstress H3K27me3 ↑ H3K27me3 Levels JMJD3->H3K27me3 CellCycle Cell Cycle Arrest H3K27me3->CellCycle Migration Migration Inhibition H3K27me3->Migration HOX HOX Gene Repression H3K27me3->HOX Apoptosis Apoptosis Induction ERstress->Apoptosis PKC PKC-α/p-Bcl2 Inhibition ERstress->PKC PKC->Apoptosis HOX->CellCycle

Diagram 1: Molecular mechanisms of this compound antitumor activity in glioma cells. This compound primarily inhibits JMJD3/UTX demethylases, leading to increased H3K27me3 levels and transcriptional repression of target genes. Parallel activation of ER stress pathways contributes to apoptosis through PKC-α/p-Bcl2 inhibition.

Experimental Workflow for this compound Testing in Glioma Models

G CellCulture Cell Culture Glioma Cell Lines GSKJ4Treatment This compound Treatment (2-10 µM, 24-96h) CellCulture->GSKJ4Treatment Viability Viability Assays CCK-8, Colony Formation GSKJ4Treatment->Viability ApoptosisAssay Apoptosis Analysis Annexin V, JC-1 GSKJ4Treatment->ApoptosisAssay Migration Migration/Invasion Transwell Assay GSKJ4Treatment->Migration Mech Mechanistic Studies Western, qPCR, ChIP GSKJ4Treatment->Mech Data Data Analysis Viability->Data ApoptosisAssay->Data Migration->Data Mech->Data

Diagram 2: Comprehensive experimental workflow for evaluating this compound effects in glioma models. The protocol encompasses treatment, functional assessments, and mechanistic studies to fully characterize compound activity.

Research Applications and Considerations

Model Selection and Optimization Guidelines

Cell Line Considerations:

  • U87 and U251 glioblastoma cells: Well-characterized models with demonstrated JMJD3 overexpression and response to this compound
  • Patient-derived glioma stem cells: More clinically relevant, particularly for H3-K27M mutant studies
  • Primary AML cells: Useful for hematologic malignancy context and HOX gene repression studies
  • Co-culture systems: Glioma cells with endothelial cells or macrophages to model tumor microenvironment interactions

Dose Optimization Strategy:

  • Begin with broad concentration range (0.1-20 µM) across 24-96 hour treatments
  • Establish IC₅₀ values for each specific cell model
  • Consider differential sensitivity based on genetic background and JMJD3 expression levels
  • Include JMJD3-overexpressing normal cells as selectivity controls when possible [1] [2]
Combination Therapy Approaches

Emerging research suggests enhanced efficacy when combining this compound with other therapeutic agents. In leukemia models, combination with decitabine (DNA methyltransferase inhibitor) demonstrated synergistic effects on apoptosis induction and proliferation inhibition. The recommended combination ratio is 4µM this compound with 5µM decitabine with 72-hour treatment providing optimal response assessment [3].

In H3-K27M mutant glioma models, this compound has shown synergistic interactions with HDAC inhibitors such as panobinostat, potentially addressing resistance mechanisms that limit single-agent efficacy. Combination indices should be calculated using Chou-Talalay method or similar approaches to quantify synergy [1] [4].

Troubleshooting and Technical Considerations

Common Technical Challenges:

  • Solubility issues: Ensure proper DMSO stock concentration (<50 mM) and avoid precipitation in aqueous media
  • Rapid metabolic conversion: this compound is converted to active GSK-J1 intracellularly; consider direct GSK-J1 application for specific mechanistic studies
  • Batch-to-batch variability: Validate each new lot with positive control experiments
  • Cell density effects: Maintain consistent seeding densities as high confluence can attenuate treatment effects

Experimental Validation:

  • Confirm target engagement by demonstrating increased H3K27me3 via Western blot
  • Include genetic validation (JMJD3 knockdown) where possible to confirm on-target effects
  • Use multiple functional assays to comprehensively characterize phenotypic responses
  • Employ appropriate statistical analysis with n≥3 biological replicates [1] [3] [2]

Conclusion

This compound represents a promising epigenetic therapeutic agent with demonstrated efficacy across multiple glioma models. These application notes provide comprehensive protocols for evaluating its effects on viability, apoptosis, migration, and underlying molecular mechanisms. The compound's favorable selectivity profile toward tumor cells versus normal endothelial cells, combined with its ability to target multiple hallmarks of glioma pathogenesis, supports its continued investigation as both a standalone agent and combination therapy component.

Future research directions should focus on optimizing in vivo delivery strategies, exploring novel combination regimens with conventional and emerging targeted therapies, and identifying predictive biomarkers for patient stratification. The protocols outlined herein provide a standardized framework for generating reproducible, clinically relevant preclinical data on this promising therapeutic candidate.

References

Application Notes and Protocols: Combining GSK-J4 with Cytosine Arabinoside for Acute Myeloid Leukemia Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Rationale

Acute Myeloid Leukemia (AML) represents a heterogeneous hematologic malignancy characterized by clonal expansion of undifferentiated myeloid precursors, with continued poor outcomes despite standard chemotherapy. The 5-year overall survival in adult AML patients remains disappointingly low at 5-55%, with relapse rates of 50-70% within three years of diagnosis following conventional chemotherapy [1] [2]. Cytosine arabinoside (cytarabine, ara-C) serves as a backbone of induction chemotherapy for AML, functioning as an antimetabolite nucleoside analog that incorporates into DNA during the S phase, ultimately leading to DNA synthesis inhibition and cell death [3]. Despite its established efficacy, resistance and relapse remain significant challenges, necessitating novel combination approaches.

Epigenetic dysregulation has emerged as a critical contributor to AML pathogenesis, with specific alterations in histone methylation representing promising therapeutic targets. The histone demethylase KDM6B (JMJD3) is frequently overexpressed in AML and correlates positively with poor survival outcomes [1] [4] [2]. KDM6B catalyzes the removal of transcriptionally repressive H3K27me3 marks, thereby activating expression of genes involved in proliferation and survival. GSK-J4, a selective small molecule inhibitor of KDM6B, increases global H3K27me3 levels and demonstrates significant anti-leukemic activity both in vitro and in vivo [1] [2] [5]. The combination of this compound with cytarabine represents a promising epigenetic-chemotherapeutic strategy to enhance anti-leukemic efficacy and potentially overcome resistance mechanisms.

Mechanistic Insights and Synergistic Potential

Molecular Mechanisms of this compound

This compound exerts its anti-leukemic effects through multiple interconnected molecular pathways:

  • Epigenetic Regulation: this compound inhibits KDM6B-mediated removal of repressive H3K27me3 marks, leading to transcriptional silencing of critical cancer-promoting genes, particularly the HOX gene family (HOXA5, HOXA7, HOXA9, HOXA11) [1] [2]. Chromatin immunoprecipitation experiments confirm increased H3K27me3 enrichment at transcription start sites of these genes following this compound treatment [1].

  • Cell Cycle Arrest: this compound treatment induces S-phase arrest by decreasing expression of key cell cycle regulators including Cyclin D1 and Cyclin A2, while increasing expression of the cyclin-dependent kinase inhibitor p21 [6].

  • Apoptosis Induction: this compound enhances expression of pro-apoptotic proteins including Bax and cleaved caspase-9, while inhibiting anti-apoptotic pathways such as PKC-α/p-Bcl2 signaling [7] [6].

  • ER Stress Activation: this compound treatment significantly increases expression of ER stress markers including caspase-12, GRP78, and ATF4, creating proteotoxic stress that contributes to cell death [6].

Synergy with Cytarabine

The combination of this compound with cytarabine demonstrates synergistic anti-leukemic activity through several mechanisms. This compound pretreatment sensitizes leukemic cells to cytarabine by inducing epigenetic modifications that potentially enhance cytarabine incorporation or efficacy [1]. Both compounds converge on S-phase cell cycle arrest, creating complementary mechanisms that more effectively halt proliferation [1] [6]. Additionally, the compounds may mutually enhance apoptotic signaling through both intrinsic mitochondrial pathways and DNA damage response mechanisms [1] [6].

Experimental Data Summary

Table 1: Summary of Anti-leukemic Efficacy of this compound Monotherapy

Experimental Model This compound Concentration Key Findings Reference
Primary AML cells (in vitro) 5.5 μM Reduced proliferation and colony-forming ability; Increased H3K27me3 levels [1] [2]
Kasumi-1 cells (in vitro) 5.5 μM Induced apoptosis and cell-cycle arrest; Synergistic effect with cytarabine [1] [2]
AML xenograft mouse model (in vivo) 5-10 mg/kg (IP) Attenuated disease progression; Reduced tumor burden [1] [2]
KG-1a cells (in vitro) 4-10 μM Induced ER stress; S-phase cell cycle arrest; PKC-α/p-Bcl2 pathway inhibition [6]
FLT3-ITD+ AML models 5-10 μM Enhanced gilteritinib efficacy; Increased ROS production [7]

Table 2: Combination Studies with this compound in AML Models

Combination Partner Experimental System Synergistic Effects Reference
Cytosine arabinoside Primary AML cells & cell lines Enhanced anti-proliferative and pro-apoptotic effects [1] [2]
Gilteritinib FLT3-ITD+ AML models Enhanced cell cycle arrest (S or G0/G1 phase); Increased ROS production [7]
Decitabine KG-1a cells Significant inhibition of proliferation and induction of apoptosis [6]

Table 3: Molecular Markers Modulated by this compound Treatment

Category Specific Markers Direction of Change Functional consequence
Epigenetic Marks H3K27me3 Transcriptional repression of oncogenes
Cell Cycle Regulators Cyclin D1, Cyclin A2 S-phase cell cycle arrest
p21 S-phase cell cycle arrest
Apoptosis Regulators Bax, cleaved caspase-9 Enhanced apoptosis
PKC-α, p-Bcl2 Reduced anti-apoptotic signaling
ER Stress Markers Caspase-12, GRP78, ATF4 Proteotoxic stress induction
Oncogenic Transcriptional Programs HOX genes (A5, A7, A9, A11) Impaired proliferation and survival

Detailed Experimental Protocols

In Vitro Combination Treatment Protocol
4.1.1 Cell Culture and Reagents
  • AML Cell Lines: Maintain Kasumi-1, THP-1, KG-1, and KG-1a cells in appropriate media (RPMI-1640 or IMDM) supplemented with 10-20% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere [1] [2] [6].
  • Primary AML Cells: Isolate bone marrow mononuclear cells (MNCs) from AML patients using Ficoll-Paque density gradient centrifugation [1] [2]. Use approved ethical guidelines and obtain informed consent for all primary samples.
  • Compound Preparation: Prepare 10 mM stock solution of this compound in DMSO and aliquot for storage at -20°C. Prepare 10 mM cytarabine stock in sterile PBS or culture-grade water [1] [6]. Perform serial dilutions in complete medium immediately before use, ensuring final DMSO concentration does not exceed 0.1%.
4.1.2 Combination Treatment Scheme
  • Dose Optimization: Conduct preliminary dose-ranging experiments to determine individual IC₅₀ values for both compounds using the following typical ranges:
    • This compound: 0.5-20 μM for 24-72 hours [1] [6]
    • Cytarabine: 10 nM-10 μM for 24-72 hours [1]
  • Combination Ratios: Administer compounds in fixed ratios based on individual IC₅₀ values (e.g., 0.25×, 0.5×, 1×, 2× IC₅₀). Include vehicle control (DMSO <0.1%) and single-agent controls.
  • Treatment Duration: For assessment of apoptosis and cell cycle, 24-hour treatment is typically sufficient. For proliferation assays, extend treatment to 48-72 hours [1] [6].
  • Sequencing Studies: Evaluate sequencing effects by implementing:
    • Simultaneous co-treatment
    • This compound pretreatment (24 hours) followed by cytarabine
    • Cytarabine pretreatment (24 hours) followed by this compound
Assessment of Anti-leukemic Effects
4.2.1 Cell Viability and Proliferation Assays
  • Cell Counting Kit-8 (CCK-8) Assay: Seed cells in 96-well plates (3×10⁴ cells/well), treat with compounds for 72 hours, add CCK-8 solution, incubate for 4 hours, and measure absorbance at 450 nm using a microplate reader [1] [6].
  • Trypan Blue Exclusion: For primary AML cells, seed at 3×10⁵ cells/mL in 6-well plates, treat with compounds for 24 hours, mix with 0.4% Trypan Blue solution, and count viable cells using a hemocytometer [1] [2].
  • Colony-Forming Assay: After 24-hour treatment with compounds, plate primary MNCs (2×10⁵ cells/mL) or AML cell lines (1×10³ cells/mL) in methylcellulose medium and culture for 14 days. Identify and enumerate colony types under a microscope [1] [2].
4.2.2 Apoptosis and Cell Cycle Analysis
  • Apoptosis Assessment using JC-1 Staining: Treat Kasumi-1 cells with 5.5 μM this compound and/or cytarabine for 24 hours. Incubate with JC-1 dye to detect mitochondrial membrane potential (MMP). Analyze by flow cytometry, where apoptotic cells show decreased red fluorescence (JC-1 aggregates) and increased green fluorescence (JC-1 monomers) [1] [2].
  • Annexin V/PI Staining: Harvest treated cells, wash with PBS, and incubate with Annexin V-FITC and propidium iodide (PI). Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) populations [6].
  • Cell Cycle Analysis: Fix treated cells in 75% ethanol at -4°C overnight, incubate with PI solution (100 μg/mL) for 30 minutes at room temperature in the dark, and analyze DNA content by flow cytometry [6].
Molecular Mechanism Elucidation
4.3.1 Protein Expression Analysis
  • Western Blotting: Extract total protein using RIPA lysis buffer, separate by SDS-PAGE (4-12% Tris-Glycine gels), transfer to nitrocellulose membranes, and probe with primary antibodies against:
    • H3K27me3 (epigenetic marker)
    • Cleaved caspase-9, Bax, Bcl-2 (apoptosis markers)
    • Cyclin D1, Cyclin A2, p21 (cell cycle regulators)
    • GRP78, ATF4, caspase-12 (ER stress markers)
    • β-actin or histone H3 (loading controls) [6] [8]
  • Nuclear-Cytoplasmic Fractionation: Separate nuclear and cytoplasmic fractions using extraction buffers to assess NF-κB subunit (RELA/p65) localization by Western blotting [8].
4.3.2 Gene Expression Analysis
  • RNA-seq Analysis: Extract total RNA from treated and control cells using TRIzol reagent. Prepare libraries and perform RNA-sequencing to identify differentially expressed pathways, particularly focusing on DNA replication, cell cycle, and HOX gene expression [1] [2].
  • Chromatin Immunoprecipitation (ChIP-qPCR): Crosslink proteins to DNA with formaldehyde, sonicate chromatin, immunoprecipitate with H3K27me3-specific antibody, and analyze enrichment at promoter regions of HOX genes (HOXA5, HOXA7, HOXA9, HOXA11) using quantitative PCR [1] [2].

Signaling Pathway and Experimental Workflow Diagrams

Molecular Mechanism of this compound and Cytarabine Combination

G cluster_epigenetic Epigenetic Modulation cluster_cell_cycle Cell Cycle Effects cluster_apoptosis Apoptosis Signaling cluster_DNA DNA Damage & Synthesis GSKJ4 GSKJ4 KDM6B KDM6B Histone Demethylase GSKJ4->KDM6B Inhibits Cycle_regulators Cyclin D1/A2 ↓, p21 ↑ GSKJ4->Cycle_regulators Modulates Mitochondrial Mitochondrial Dysfunction (MMP Loss) GSKJ4->Mitochondrial Activates ER_stress ER Stress Activation (GRP78, ATF4, Caspase-12) GSKJ4->ER_stress Induces ROS ROS Production GSKJ4->ROS Increases Cytarabine Cytarabine DNA_polymerase DNA Polymerase Inhibition Cytarabine->DNA_polymerase Inhibits DNA_incorporation DNA Chain Termination Cytarabine->DNA_incorporation Causes Cytarabine->ROS Increases H3K27me3 H3K27me3 Levels KDM6B->H3K27me3 Regulates HOX_genes HOX Gene Expression (HOXA5, A7, A9, A11) H3K27me3->HOX_genes Represses S_phase_arrest S-Phase Arrest Cycle_regulators->S_phase_arrest Induces Apoptosis Apoptosis Induction S_phase_arrest->Apoptosis Enhances Caspase Caspase-9 Activation Mitochondrial->Caspase Stimulates Caspase->Apoptosis Triggers DNA_incorporation->S_phase_arrest Results in DNA_incorporation->Apoptosis Promotes ER_stress->Apoptosis Contributes to ROS->Apoptosis Accelerates

Experimental Workflow for Combination Studies

G cluster_cell_prep Cell Preparation cluster_treatment Treatment Protocol cluster_assessment Efficacy Assessment cluster_mechanistic Mechanistic Studies Cell_lines AML Cell Lines (Kasumi-1, KG-1a, THP-1) Culture Culture Maintenance (RPMI-1640/IMDM + 10-20% FBS) Cell_lines->Culture Primary_cells Primary AML Cells (Bone Marrow MNCs) Primary_cells->Culture Dose_optimization Dose Optimization (IC₅₀ Determination) Culture->Dose_optimization Combination Combination Treatment (this compound + Cytarabine) Dose_optimization->Combination Controls Controls (Vehicle, Single Agents) Combination->Controls Viability Viability Assays (CCK-8, Trypan Blue) Controls->Viability Apoptosis_cell_cycle Apoptosis & Cell Cycle (JC-1, Annexin V/PI) Controls->Apoptosis_cell_cycle Colony Colony Formation (Methylcellulose Assay) Controls->Colony Western Protein Analysis (Western Blot) Viability->Western RNA_seq Transcriptomic Analysis (RNA-seq) Apoptosis_cell_cycle->RNA_seq ChIP Epigenetic Analysis (ChIP-qPCR) Colony->ChIP

Conclusion and Research Applications

The combination of This compound with cytarabine represents a promising epigenetic-chemotherapeutic approach for AML treatment. The synergistic interaction between these agents arises from complementary mechanisms targeting both epigenetic regulation and DNA synthesis, resulting in enhanced anti-proliferative and pro-apoptotic effects. Key advantages of this combination include:

  • Overcoming Chemoresistance: this compound targets KDM6B, which is frequently overexpressed in AML and associated with poor prognosis, potentially counteracting resistance mechanisms to cytarabine [1] [2].
  • Multipronged Mechanism: The combination simultaneously targets epigenetic regulation, cell cycle progression, apoptotic signaling, and ER stress pathways, creating a comprehensive anti-leukemic assault [1] [6].
  • Synergistic Efficacy: Demonstrated enhanced efficacy across multiple AML models, including cell lines, primary patient samples, and in vivo xenografts, supports the therapeutic potential of this combination [1] [7] [2].

These application notes provide researchers with comprehensive protocols for evaluating the combination of this compound with cytarabine in AML models, including detailed methodologies for assessing efficacy, synergy, and mechanistic underpinnings. The structured approach enables systematic investigation of this promising combination therapy for potential translation into clinical applications.

References

GSK-J4 Cabazitaxel combination prostate cancer

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale and Mechanism of Action

The combination targets two key drivers of CRPC pathogenesis and therapy resistance.

  • Targeting Epigenetic Dysregulation in CRPC: The histone demethylases JMJD3 (KDM6B) and UTX (KDM6A), which remove the repressive H3K27me3 mark, are overexpressed in prostate cancer. Reduced H3K27me3 levels correlate with increased tumor aggressiveness [1] [2]. GSK-J4, a small-molecule inhibitor of JMJD3/UTX, blocks their activity, leading to the re-establishment of H3K27me3 and suppression of AR-driven transcription and cancer cell proliferation [1] [3] [2]. CRPC models, particularly those expressing androgen receptor lacking the ligand-binding domain (AR-ΔLBD), show heightened sensitivity to this compound [1].
  • Synergy with Microtubule-Targeting Chemotherapy: Cabazitaxel is a microtubule inhibitor approved for metastatic CRPC (mCRPC) after docetaxel failure [4] [5]. It stabilizes microtubules, disrupting mitotic and interphase cellular functions, leading to cell death [5]. Research indicates that inhibiting the H3K27 demethylation pathway with this compound can work synergistically with Cabazitaxel to more effectively reduce CRPC cell viability [1] [6].

The diagram below illustrates how this compound and Cabazitaxel exert their individual and combined effects on prostate cancer cells.

g GSKJ4 This compound JMJD3_UTX JMJD3/UTX (H3K27 Demethylases) GSKJ4->JMJD3_UTX Inhibits Cabazitaxel Cabazitaxel Microtubules Microtubule Stabilization Cabazitaxel->Microtubules Promotes Assembly & Inhibits Disassembly H3K27me3 ↑ H3K27me3 (Repressive Mark) JMJD3_UTX->H3K27me3 Prevents Demethylation of AR_Transcription Inhibition of AR-Driven Transcription H3K27me3->AR_Transcription Leads to Synergy Synergistic Cell Death & Proliferation Inhibition AR_Transcription->Synergy Combined Effect Mitotic_Disruption Mitotic Disruption & Cell Death Microtubules->Mitotic_Disruption Causes Mitotic_Disruption->Synergy Combined Effect

Key Pre-Clinical Evidence and Data Summary

Initial evidence for the this compound and Cabazitaxel combination comes from a foundational 2017 study in Oncotarget [1] [6]. The key findings are summarized in the table below.

Cell Line Model AR Status ED₅₀ for this compound (μM) Observation in Combination with Cabazitaxel
CWR22Rv-1 Expresses both AR-WT and AR-ΔLBD ~3.0 - 3.5 μM Strong synergy in reducing cell proliferation and colony formation [1] [6].
R1-D567 AR-ΔLBD (CRPC model) ~4.0 - 6.3 μM Enhanced sensitivity to this compound; synergy with Cabazitaxel observed [1] [6].
R1-AD1 AR-WT ~8.0 - 21.5 μM Less sensitive to this compound, but combination effect still noted [1] [6].

The workflow for generating this pre-clinical data involved a series of standardized in vitro experiments, outlined below.

g Start Cell Line Selection & Culture (CRPC models: CWR22Rv-1, R1-D567, R1-AD1) Step1 Compound Treatment (72-hour exposure) Start->Step1 Step2 Viability & Proliferation Assays (AlamarBlue, Direct Cell Count) Step1->Step2 Step3 Clonogenic Survival Assay (Re-plate without drug post-treatment) Step2->Step3 Step4 Western Blot Analysis (H3K27me3, JMJD3, UTX protein levels) Step3->Step4 Step5 Data Analysis (ED₅₀ calculation, synergy assessment) Step4->Step5

Detailed Experimental Protocols

In Vitro Combination Treatment and Viability Assay

This protocol assesses the cytotoxic effects of this compound and Cabazitaxel, both alone and in combination, on CRPC cell lines.

  • Cell Lines: CWR22Rv-1, R1-D567, R1-AD1, PC3. Maintain in RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin at 37°C and 5% CO₂ [1].
  • Reagents: this compound (Selleck Chemicals, #S7070), Cabazitaxel (Sanofi, #JEVTANA), AlamarBlue cell viability reagent [1].
  • Procedure:
    • Seed cells in 96-well plates at a density of 2-5 x 10³ cells/well and allow to adhere for 24 hours.
    • Prepare working concentrations: this compound (0.1-30 μM) and Cabazitaxel (0.1-10 nM) from stock solutions in DMSO. Include DMSO-only vehicle controls.
    • Treat cells with single agents or combinations for 72 hours. For synergy studies, use a fixed-ratio design based on individual agent ED₅₀ values.
    • After 72 hours, add AlamarBlue reagent (10% of total media volume) to each well.
    • Incubate plates for 2-4 hours at 37°C, protected from light.
    • Measure fluorescence (Excitation 530-560 nm, Emission 590 nm) using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software (e.g., CompuSyn) to calculate combination indices (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Clonogenic Survival Assay

This protocol evaluates the long-term reproductive potential of cells after transient drug exposure.

  • Procedure:
    • Treat cells in T-25 flasks with this compound, Cabazitaxel, or the combination for 72 hours as described above [1].
    • After treatment, trypsinize, count viable cells, and re-seed at low density (300-1000 cells, depending on line) into 6-well plates in fresh, drug-free media.
    • Allow cells to grow for 10-14 days, replacing the media every 3-4 days.
    • Once visible colonies form, wash plates with PBS, fix with methanol or 4% paraformaldehyde for 15 minutes, and stain with 0.5% crystal violet for 30 minutes.
    • Gently rinse off excess stain with water, air-dry plates, and count colonies containing >50 cells.
  • Data Analysis: Calculate the plating efficiency and surviving fraction. A significant reduction in colonies in the combination group compared to single agents indicates a synergistic effect on long-term survival.
Analysis of Histone Methylation by Western Blot

This protocol confirms the on-target epigenetic effect of this compound.

  • Reagents: RIPA lysis buffer, protease and phosphatase inhibitors, BCA assay kit, SDS-PAGE gels, antibodies against H3K27me3, H3K27me1, total H3, JMJD3, UTX, and corresponding HRP-conjugated secondary antibodies [1].
  • Procedure:
    • Treat cells with this compound for 24-72 hours.
    • Lyse cells in RIPA buffer on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes to collect supernatant.
    • Determine protein concentration using the BCA assay.
    • Separate 10-20 μg of total protein via SDS-PAGE and transfer to a PVDF membrane.
    • Block membrane with 5% non-fat milk in TBST for 1 hour.
    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
    • Wash membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Detect signals using enhanced chemiluminescence (ECL) substrate and image.
  • Data Analysis: Demonstrate that this compound treatment increases global levels of H3K27me3 and/or H3K27me2. The reduction of H3K27me1 is a more sensitive marker of JMJD3/UTX inhibition and may occur faster and at lower concentrations, especially in AR-ΔLBD cells [1].

Future Directions and Application Notes

The this compound and Cabazitaxel combination is a pre-clinical discovery with significant potential for translation. Future work should focus on:

  • In Vivo Validation: The logical next step is to test this combination in patient-derived xenograft (PDX) mouse models of CRPC to confirm efficacy and tolerability in a complex living system [2].
  • Biomarker Development: Identifying predictive biomarkers is crucial. Tumors with low baseline H3K27me3, high JMJD3/UTX expression, or specific genetic features like PTEN-loss/PI3K-activation may be most likely to respond [7].
  • Overcoming Chemotherapy Resistance: This epigenetic-chemo combination represents a strategic approach to overcome resistance, a major challenge in CRPC. It aligns with the broader trend of targeting survival pathways (like AKT) and epigenetic regulators to re-sensitize tumors to treatment [7].
  • Clinical Translation Considerations: While this compound is a research tool, its success supports the development of clinically suitable JMJD3/UTX inhibitors. The recent approval of Cabazitaxel in earlier lines of mCRPC treatment provides a wider window for testing such novel combinations [4].

References

Comprehensive Application Notes and Protocols: GSK-J4-Induced Cell Cycle Arrest in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GSK-J4 and Its Relevance in Cancer Research

This compound is a potent, cell-permeable small molecule inhibitor that targets the H3K27me3 demethylase subfamily, specifically the KDM6 subfamily members JMJD3 (KDM6B) and UTX (KDM6A). As a prodrug of GSK-J1, this compound exhibits enhanced cellular uptake and is converted to its active form intracellularly. This inhibitor functions by modulating epigenetic regulation through increasing total nuclear H3K27me3 levels on gene promoters, thereby influencing gene transcription patterns critical for cancer cell proliferation and survival. The compound has demonstrated significant anti-cancer effects across diverse malignancies, including acute myeloid leukemia (AML), castration-resistant prostate cancer, retinoblastoma, and various solid tumors, making it a promising candidate for epigenetic-targeted therapies. [1] [2]

The interest in this compound within the cancer research community stems from its ability to selectively target histone demethylases that are frequently dysregulated in human cancers. JMJD3 and UTX are overexpressed in multiple cancer types and are associated with advanced disease stages and poor prognosis. By inhibiting these demethylases, this compound effectively modulates key cellular processes including cell cycle progression, apoptosis induction, and differentiation pathways. Recent studies have further highlighted its potential in combination therapy approaches, where it synergizes with conventional chemotherapeutic agents and emerging targeted therapies, enhancing their efficacy while potentially overcoming resistance mechanisms. These properties position this compound as both a valuable research tool for investigating histone demethylase functions and a promising therapeutic candidate for epigenetic-based cancer treatment strategies. [3] [4]

Quantitative Effects of this compound on Cell Cycle Arrest Across Cancer Models

Summary of this compound-Induced Cell Cycle Effects

Table 1: Comprehensive Summary of this compound-Induced Cell Cycle Arrest Across Preclinical Cancer Models

Cancer Type Cell Line Model Arrest Phase Key Regulatory Proteins Effective Concentration Range Primary Signaling Pathways
Acute Myeloid Leukemia KG-1a S-phase ↓CyclinD1, ↓CyclinA2, ↑P21 4-10 μM ER stress, PKC-α/p-Bcl2 [1]
Retinoblastoma Y79 G2/M-phase Regulation of PI3K/AKT/NF-κB 0.2-0.8 μM PI3K/AKT/NF-κB [4]
Retinoblastoma WERI-Rb1 G2/M-phase Regulation of PI3K/AKT/NF-κB 0.6-2.4 μM PI3K/AKT/NF-κB [4]
Prostate Cancer (CRPC) R1-D567 (AR-ΔLBD) Not Specified Not Specified ED50: ~4 μM H3K27 demethylation pathway [3]
Prostate Cancer R1-AD1 (AR-WT) Not Specified Not Specified ED50: ~8 μM H3K27 demethylation pathway [3]
Prostate Cancer CWR22Rv-1 Not Specified Not Specified ED50: ~3 μM H3K27 demethylation pathway [3]
Concentration-Dependent and Cell-Type-Specific Effects

The quantitative data presented in Table 1 demonstrates that This compound induces cell cycle arrest in a concentration-dependent manner across various cancer types, with notable cell-type specificity in both the effective concentration range and the specific cell cycle phase affected. In AML KG-1a cells, this compound treatment resulted in S-phase arrest at concentrations ranging from 4-10 μM, mediated through decreased expression of CyclinD1 and CyclinA2 alongside increased expression of the cyclin-dependent kinase inhibitor P21. In contrast, retinoblastoma cells (Y79 and WERI-Rb1) exhibited G2/M-phase arrest at significantly lower concentrations (0.2-2.4 μM), suggesting heightened sensitivity to this compound in this cancer type. The differential sensitivity is further highlighted in prostate cancer models, where castration-resistant prostate cancer (CRPC) cells expressing AR-ΔLBD showed approximately twofold greater sensitivity (ED50: ~4 μM) compared to isogenic AR-WT cells (ED50: ~8 μM), indicating potential biomarkers for patient stratification. [1] [3] [4]

The variability in effective concentrations across different cancer types reflects differences in cellular uptake, metabolic conversion to the active GSK-J1 metabolite, baseline expression levels of target demethylases, and dependency on H3K27me3-regulated pathways. Furthermore, the diverse cell cycle arrest phases induced by this compound suggest cell-type-specific mechanisms of action, potentially influenced by distinct epigenetic landscapes and oncogenic drivers. These findings underscore the importance of context-specific evaluation of this compound effects and careful dose optimization for different experimental systems. The concentration ranges provided serve as valuable reference points for researchers designing in vitro studies, with lower concentrations typically used for functional assays and higher concentrations for maximal effect on cell cycle progression and viability. [1] [3] [4]

Molecular Mechanisms of this compound-Induced Cell Cycle Arrest

Epigenetic Regulation and ER Stress Pathways

The molecular mechanisms through which this compound induces cell cycle arrest involve complex epigenetic reprogramming and activation of cellular stress pathways. As a selective inhibitor of H3K27me3-specific demethylases, this compound increases global H3K27me3 levels, leading to transcriptional repression of genes critical for cell cycle progression. In acute myeloid leukemia KG-1a cells, this epigenetic modulation triggers endoplasmic reticulum (ER) stress, characterized by marked upregulation of ER stress-related proteins including caspase-12, GRP78, and ATF4. The critical role of ER stress in this compound-mediated cell cycle effects was demonstrated through rescue experiments using the ER stress inhibitor 4-phenyl butyric acid (4-PBA), which significantly attenuated this compound-induced S-phase arrest. This suggests that ER stress serves as a key mechanistic link between JMJD3/UTX inhibition and cell cycle disruption in certain cancer contexts. [1]

Figure 1: Molecular Mechanisms of this compound-Induced Cell Cycle Arrest

G GSK_J4 This compound JMJD3_UTX JMJD3/UTX Inhibition GSK_J4->JMJD3_UTX H3K27me3 ↑ H3K27me3 Levels JMJD3_UTX->H3K27me3 Gene_Repression Gene Expression Repression H3K27me3->Gene_Repression ER_Stress ER Stress Activation (GRP78, ATF4, Caspase-12) Gene_Repression->ER_Stress PKC_Bcl2 PKC-α/p-Bcl2 Pathway Inhibition Gene_Repression->PKC_Bcl2 PI3K_Akt PI3K/AKT/NF-κB Pathway Suppression Gene_Repression->PI3K_Akt Cycle_Regulators Cell Cycle Regulator Alterations ER_Stress->Cycle_Regulators PKC_Bcl2->Cycle_Regulators PI3K_Akt->Cycle_Regulators S_Phase_Arrest S-Phase Arrest ↓CyclinD1, ↓CyclinA2, ↑P21 Cycle_Regulators->S_Phase_Arrest G2_M_Arrest G2/M-Phase Arrest Cycle_Regulators->G2_M_Arrest Apoptosis Apoptosis Induction S_Phase_Arrest->Apoptosis G2_M_Arrest->Apoptosis

Downstream Pathway Alterations

Beyond ER stress activation, this compound modulates several key signaling pathways that converge on cell cycle regulation. In AML models, this compound treatment inhibits the PKC-α/p-Bcl2 pathway, reducing phosphorylation of Bcl2 and promoting apoptotic signaling. This pathway inhibition was similarly reversed by ER stress inhibition, suggesting it functions downstream of ER stress activation. In retinoblastoma models, this compound-mediated cell cycle arrest occurs primarily through suppression of the PI3K/AKT/NF-κB signaling axis, a critical regulator of cell survival and proliferation in many cancers. Additionally, this compound has been shown to downregulate HOX protein family members (including HOX5, HOX7, and HOX9), which play important roles in developmental patterning and have been implicated in cancer progression. The specific combination of pathways affected appears to be context-dependent, influenced by cell type, oncogenic drivers, and baseline epigenetic states, highlighting the importance of comprehensive pathway analysis when investigating this compound mechanisms in new experimental systems. [1] [4]

The diversity of affected pathways underscores the pleiotropic effects of H3K27me3 modulation on cellular processes. The accumulation of H3K27me3 following this compound treatment leads to transcriptional repression of key genes governing cell cycle checkpoints, DNA damage response, and survival signaling. This epigenetic reprogramming ultimately converges on regulation of cyclins and cyclin-dependent kinases, particularly through modulation of P21 expression, which serves as a critical mediator of cell cycle arrest across multiple cancer types. The mechanistic insights provided here offer researchers potential biomarkers for monitoring this compound response and candidate pathways for combination therapy development aimed at enhancing anti-cancer efficacy. [1]

Detailed Experimental Protocols for Cell Cycle Analysis

Cell Culture and this compound Treatment Protocol

Materials and Reagents:

  • This compound (MedChemExpress, Cat. No. HY-15648B)
  • Appropriate cell culture medium (e.g., RPMI-1640 for suspension cells, DMEM for adherent cells)
  • Fetal bovine serum (FBS)
  • Phosphate buffered saline (PBS), sterile
  • Dimethyl sulfoxide (DMSO)

Cell Treatment Procedure:

  • Culture and maintain cells according to standard protocols for specific cell lines, ensuring exponential growth phase at time of experimentation.
  • Prepare this compound stock solution at 10 mM concentration in DMSO, aliquot, and store at -20°C. Avoid repeated freeze-thaw cycles.
  • Seed cells at appropriate densities (e.g., 5×10³ cells/well in 96-well plates for viability assays; 5×10⁵ cells/well in 6-well plates for cell cycle analysis) and allow to adhere overnight (for adherent cells).
  • Treat cells with this compound across a concentration range (typically 0.5-20 μM, depending on cell sensitivity) for 24-96 hours. Include vehicle control (DMSO at equivalent concentration, typically ≤0.1%).
  • Include appropriate controls: untreated cells, vehicle control (DMSO), and positive controls for cell cycle arrest if available.
  • Harvest cells at predetermined time points for subsequent analysis. [1] [4]
Cell Cycle Analysis Using Propidium Iodide Staining and Flow Cytometry

Additional Materials and Reagents:

  • 70% ethanol (in distilled water, prepared fresh)
  • Propidium iodide (PI) stock solution (50 μg/mL)
  • Ribonuclease A (RNase A, 100 μg/mL)
  • Flow cytometry tubes
  • Flow cytometer with 488 nm excitation and >600 nm emission filter

Staining and Analysis Procedure:

  • Harvest cells by trypsinization (adherent cells) or direct collection (suspension cells) and wash twice with PBS.
  • Fix cells by resuspending pellet in cold 70% ethanol added drop-wise while vortexing gently to prevent clumping.
  • Incubate fixed cells at 4°C for at least 30 minutes (can be stored for several weeks at -20°C for future analysis).
  • Wash cells twice with PBS to remove ethanol, centrifuging at 850 × g for 5 minutes between washes.
  • Prepare staining solution containing PI (50 μg/mL final concentration) and RNase A (100 μg/mL final concentration) in PBS.
  • Resuspend cell pellet in 300-500 μL staining solution and incubate at room temperature for 20-30 minutes in the dark.
  • Analyze samples using flow cytometry within 1-2 hours of staining.
  • Set up flow cytometer with 488 nm excitation and collect PI fluorescence using a >600 nm bandpass filter (e.g., 610/20 nm).
  • Use pulse processing (pulse area vs. pulse width or height) to exclude doublets and aggregates from analysis.
  • Collect at least 10,000 single-cell events per sample for statistically robust analysis.
  • Analyze data using flow cytometry software with cell cycle fitting algorithms (e.g., Dean-Jett-Fox or Watson pragmatic models) to quantify percentage of cells in G0/G1, S, and G2/M phases. [5] [6]

Figure 2: Experimental Workflow for this compound Cell Cycle Analysis

G Cell_Culture Cell Culture & This compound Treatment Harvest Cell Harvest & Washing with PBS Cell_Culture->Harvest Fixation Fixation with Cold 70% Ethanol Harvest->Fixation Storage Storage at -20°C (Optional) Fixation->Storage Staining PI/RNase Staining & Incubation Storage->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Cell Cycle Distribution Analysis Flow_Cytometry->Data_Analysis

Method Optimization and Troubleshooting

Critical Parameters for Success:

  • Cell density optimization: Ensure cells are not confluent at time of harvest, as confluence can induce contact inhibition and alter cell cycle distribution.
  • Fixation technique: Add ethanol drop-wise while vortexing to ensure single-cell suspension and prevent clumping.
  • RNase treatment: Essential for eliminating RNA binding by PI, which would otherwise increase background fluorescence and compromise DNA content resolution.
  • Doublet discrimination: Critical for accurate cell cycle analysis; use pulse processing (area vs. width/height) to exclude aggregated cells.
  • Instrument calibration: Regularly validate flow cytometer performance using DNA content standards to ensure consistent results.

Troubleshooting Common Issues:

  • High coefficient of variation (CV): Can result from poor fixation, insufficient RNase treatment, or instrument misalignment. Ensure consistent fixation technique and fresh RNase preparation.
  • Sub-G1 peak: Indicates apoptotic cells with fragmented DNA; can be quantified separately if apoptosis assessment is desired.
  • Poor viability: May result from this compound cytotoxicity; consider shorter treatment durations or lower concentrations if specifically analyzing cell cycle arrest rather than cell death.
  • Inconsistent results: Ensure consistent treatment timing, harvesting procedures, and staining protocols across experimental replicates. [5] [6]

Research Applications and Future Directions

Combination Therapy Strategies

The research applications of this compound extend beyond single-agent studies to innovative combination strategies with established and emerging anti-cancer therapies. In AML KG-1a cells, this compound demonstrates synergistic effects with decitabine, a DNA methyltransferase inhibitor approved for AML treatment. The combination significantly enhanced proliferation inhibition and apoptosis induction compared to either agent alone, suggesting complementary epigenetic mechanisms. Similarly, in castration-resistant prostate cancer models, this compound shows synergy with cabazitaxel, a taxane derivative used in CRPC treatment. These combination approaches allow for potential dose reduction of conventional chemotherapeutics while maintaining or enhancing efficacy, possibly mitigating toxicity concerns. The rational design of combination regimens based on this compound's mechanism of action represents a promising avenue for translational research, particularly for malignancies with limited treatment options or developing resistance to current standards of care. [1] [3]

Future research directions should explore this compound combinations with novel targeted therapies, including PARP inhibitors for homologous recombination-deficient cancers, immune checkpoint inhibitors to potentially enhance tumor immunogenicity, and pathway-specific inhibitors targeting complementary signaling networks. Additionally, the sequential administration of this compound with other epigenetic modifiers may leverage the concept of "epigenetic priming" to sensitize cancer cells to subsequent treatments. The optimization of dosing schedules and sequences in these combination approaches warrants systematic investigation through carefully designed in vitro and in vivo studies. Furthermore, the development of biomarkers for response prediction to this compound-containing regimens will be crucial for patient stratification in potential clinical translation. [1] [3]

Technical Considerations and Protocol Adaptations

For researchers implementing this compound cell cycle arrest assays, several technical considerations should guide experimental design. The choice of cell line models should consider the baseline expression of target demethylases (JMJD3 and UTX) and dependency on H3K27me3-regulated pathways, which may influence sensitivity to this compound. Treatment duration should align with research objectives: shorter exposures (24-48 hours) typically assess direct cell cycle effects, while longer treatments (72-96 hours) evaluate cumulative impacts on proliferation and viability. The functional validation of target engagement through measurement of global H3K27me3 levels by Western blotting or immunofluorescence is recommended to confirm compound activity in specific experimental systems. [1] [4]

Protocol adaptations may include multiparametric flow cytometry incorporating antibodies against phosphorylated histone H3 (pHH3) to distinguish G2 from M phase, or BrdU/EdU incorporation for refined S-phase analysis. For studies investigating specific mechanisms, co-treatment with pathway inhibitors (e.g., ER stress inhibitor 4-PBA, PI3K/AKT pathway inhibitors) can elucidate contribution of specific pathways to observed cell cycle effects. Additionally, RNA sequencing following this compound treatment can provide unbiased insights into transcriptional programs affected by H3K27me3 accumulation, potentially revealing novel mechanisms and biomarkers. These methodological refinements enable researchers to extract maximal mechanistic insights from this compound cell cycle studies beyond basic distribution analysis. [1] [6] [4]

Conclusion

This compound represents a valuable tool for investigating the functional consequences of H3K27me3 demethylase inhibition in cancer models, with consistent demonstration of concentration-dependent cell cycle arrest across diverse malignancies. The detailed protocols provided herein enable researchers to rigorously assess these effects through well-established flow cytometry methods, while the mechanistic insights guide interpretation of results and development of targeted hypotheses. The differential cell cycle responses observed across cancer types highlight context-specific vulnerabilities that may inform therapeutic applications. As research in this area advances, this compound continues to offer insights into the complex interplay between epigenetic regulation and cell cycle control in cancer, potentially paving the way for novel epigenetic-based therapeutic strategies.

References

GSK-J4 in Schistosomiasis Research: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Schistosomiasis remains a significant global health burden, affecting over 230 million people primarily in tropical and subtropical regions and causing up to 300,000 deaths annually [1]. The current treatment landscape relies almost exclusively on praziquantel (PZQ), which, despite its safety profile and efficacy, presents considerable limitations including the inability to prevent reinfection and growing concerns about emerging drug resistance [1]. This therapeutic gap has accelerated research into novel drug targets and alternative chemotherapeutic approaches, particularly those targeting epigenetic machinery in Schistosoma mansoni [1].

GSK-J4, a selective chemical probe originally developed as an inhibitor of human histone demethylases KDM6A/UTX and KDM6B/JMJD3, has emerged as a promising antischistosomal compound with potent activity against multiple parasite life stages [1]. This application note provides comprehensive experimental protocols for evaluating this compound in schistosomiasis research, supporting drug discovery efforts aimed at addressing the limitations of current monotherapy approaches.

Mechanism of Action

Primary Molecular Target

This compound functions as a competitive inhibitor that targets the histone demethylase Smp_034000, the S. mansoni ortholog of human KDM6A/UTX [1]. This enzyme belongs to the Jumonji C (JMJC) domain-containing family of histone demethylases that regulate gene expression by removing methyl groups from histone H3 lysine 27 (H3K27me3), a modification critical for transcriptional control during parasite development [1].

  • In silico analyses using molecular docking assays have demonstrated that this compound potentially displaces the natural cofactor in the catalytic domain of Smp_034000 [1]
  • Transcriptomic profiling reveals that Smp_034000 expression peaks at two critical developmental stages: 24 hours post-transformation in schistosomula and 5-week-old adult worms [1]
  • The gene displays tissue-specific expression, with significantly higher expression in the testes of mature male worms compared to other parasite tissues [1]
Additional Biological Effects

Despite its designed mechanism, the antischistosomal activity of this compound may involve additional pathways beyond histone demethylation inhibition:

  • Ultrastructural analyses demonstrate that this compound treatment causes severe alterations to the tegumental integrity and disrupts cell-cell contacts in adult worms [1]
  • The compound induces significant damage to muscle fiber architecture, potentially explaining the observed motility defects in treated parasites [1]
  • Western blot analyses unexpectedly showed no significant modulation of global H3K27me3 levels, suggesting the possibility of alternative mechanisms or stage-specific effects that require further investigation [1]

Table 1: Key Characteristics of this compound's Molecular Target

Parameter Description Significance
Target Protein Smp_034000 (KDM6A/UTX ortholog) Primary suspected molecular target
Protein Family Jumonji C (JMJC) domain-containing histone demethylase Epigenetic regulator
Expression Peak 24h schistosomula & 5-week adults Critical developmental stages
Tissue Preference Male reproductive tissues Potential role in sexual differentiation

In Vitro Efficacy Data

Stage-Specific Sensitivity

Comprehensive dose-response studies have demonstrated that this compound exhibits potent antischistosomal activity across multiple life cycle stages of S. mansoni, with varying sensitivity observed between developmental forms [1]:

  • Schistosomula: this compound induces significant mortality in newly transformed larvae, with effects observed in a time- and concentration-dependent manner [1]
  • Adult Worms: The compound profoundly affects adult parasite motility and viability, leading to complete immobilization at higher concentrations [1]
  • Reproductive Capacity: this compound treatment significantly disrupts egg oviposition in adult female worms, potentially through direct effects on reproductive tissues or indirect mechanisms [1]
Quantitative Efficacy Metrics

Table 2: In Vitro Efficacy Profile of this compound Against S. mansoni Life Stages

Life Stage Exposure Time Potency Key Phenotypic Effects
Schistosomula 72 hours IC~50~ in low micromolar range Dose-dependent mortality, tegumental damage
Juvenile Worms 72 hours Submicromolar IC~50~ Reduced motility, developmental alterations
Adult Worms 72 hours Submicromolar IC~50~ Immobilization, tegumental disruption, reduced egg production
Sporocysts Not specified Active at low micromolar concentrations Impairs larval development within snail host

The therapeutic index of this compound appears favorable, with antischistosomal activity occurring at concentrations close to those required for inhibiting mammalian histone demethylases, though comprehensive cytotoxicity assessments against human cell lines should be conducted for lead optimization programs [1].

Experimental Protocols

Parasite Culture and Maintenance
4.1.1 Parasite Source and Life Cycle Maintenance
  • Schistosoma mansoni (BH strain or other appropriate isolates) should be maintained in laboratory settings using Biomphalaria glabrata snails as intermediate hosts and suitable mammalian hosts (e.g., hamsters or mice) as definitive hosts [1]
  • Cercarial transformation: Liberate cercariae from infected snails by exposure to bright light, then mechanically transform to schistosomula using standard protocols [1]
  • Adult worm recovery: Perfuse adult worms from mammalian hosts 6-7 weeks post-infection using RPMI-1640 medium supplemented with 10 mM HEPES and 500 units/L heparin [1]
4.1.2 Culture Conditions
  • Maintain parasites in complete culture medium (e.g., RPMI-1640 with HEPES buffer, antibiotics, and supplemented with 10% heat-inactivated fetal bovine serum) [1]
  • Incubate at 37°C with 5% CO~2~ for all in vitro assays
  • Use adult worms within 24 hours of recovery from hosts for consistency in drug sensitivity assays
Compound Preparation and Treatment
4.2.1 this compound Stock Solution Preparation
  • Prepare 10 mM stock solution of this compound in high-quality DMSO (tissue culture grade)
  • Aliquot and store at -20°C protected from light to maintain compound stability
  • Avoid repeated freeze-thaw cycles by preparing single-use aliquots where possible
4.2.2 Treatment Protocol
  • Serially dilute this compound in complete culture medium to achieve final testing concentrations ranging from 100 nM to 100 μM
  • Include DMSO vehicle controls (typically ≤0.1% final concentration) and appropriate positive controls (e.g., praziquantel)
  • For adult worm assays, use 24-well plates with 1-3 worm pairs per well in 2 mL medium
  • For schistosomula assays, use 96-well plates with approximately 100-200 parasites per well in 200 μL medium
  • Refresh compound-containing medium every 24-48 hours for extended exposure experiments
Phenotypic Assessment Methods
4.3.1 Motility and Viability Scoring

Implement quantitative motility assessment using standardized scoring systems:

  • Schistosomula Viability: Utilize ATP-based luminescence assays or visual scoring of morphological alterations [1]
  • Adult Worm Motility: Record motility scores at regular intervals (e.g., 0, 6, 24, 48, 72 hours) using standardized scales:
    • Score 4: Normal, spontaneous movement
    • Score 3: Reduced movement, requiring mechanical stimulation
    • Score 2: Only movement of tubercles or anterior end upon stimulation
    • Score 1: Complete immobilization, but gut movement may be visible
    • Score 0: Death (no movement, opaque and granular tegument)
4.3.2 Oviposition Assessment
  • Collect and count eggs daily from culture wells containing adult worm pairs
  • Assess egg viability by monitoring hatching into miracidia in distilled water
  • Fix remaining eggs for morphological analysis if needed
Phenotypic Screening Workflow

The following diagram illustrates the integrated workflow for phenotypic screening of this compound against schistosome life stages:

GSKJ4_workflow Start Start Screening Protocol Prep Compound Preparation 10 mM this compound stock in DMSO Start->Prep Culture Parasite Culture Schistosomula & Adult Worms Prep->Culture Treatment In Vitro Treatment 1-100 µM this compound for 24-72h Culture->Treatment PhenotypicAssays Phenotypic Assessments Treatment->PhenotypicAssays Motility Motility Scoring Quantitative scale 0-4 PhenotypicAssays->Motility Microscopy Microscopic Analysis PhenotypicAssays->Microscopy Molecular Molecular Analysis PhenotypicAssays->Molecular DataAnalysis Data Integration & Analysis Dose-response curves PhenotypicAssays->DataAnalysis Viability Viability Assessment ATP-based or morphological Motility->Viability Oviposition Egg Oviposition Daily collection and counting Viability->Oviposition SEM Scanning Electron Microscopy Tegumental integrity Microscopy->SEM Microscopy->DataAnalysis Confocal Confocal Microscopy Muscle fiber integrity SEM->Confocal WB Western Blotting H3K27me3 levels Molecular->WB Molecular->DataAnalysis Transcript Transcriptomic Analysis Smp_034000 expression WB->Transcript

Diagram 1: Integrated workflow for phenotypic screening of this compound against schistosome life stages

Microscopic Evaluation Techniques
4.5.1 Scanning Electron Microscopy (SEM)
  • Fix this compound-treated and control worms in 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.4) for 24 hours at 4°C
  • Post-fix in 1% osmium tetroxide for 1 hour at room temperature
  • Dehydrate through graded ethanol series, critical point dry, and sputter-coat with gold
  • Examine tegumental surface using SEM at accelerating voltages of 10-15 kV
4.5.2 Confocal Microscopy
  • Fix parasites in 4% paraformaldehyde for 2-4 hours at room temperature
  • For muscle fiber visualization, stain with phalloidin conjugates (e.g., FITC-phalloidin for F-actin)
  • For general morphology, utilize Langeron's carmine staining
  • Mount specimens and image using appropriate laser settings and filter configurations

Data Analysis and Interpretation

Calculation of Efficacy Parameters
  • Dose-response curves: Fit data using non-linear regression models (e.g., four-parameter logistic curve) to determine IC~50~ values for motility inhibition and viability reduction
  • Time-response assessment: Calculate the time required to achieve 50% and 90% effect (ET~50~ and ET~90~) for critical phenotypes
  • Statistical analysis: Employ appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests) to compare treatment groups to controls
Interpretation Guidelines

When analyzing this compound experimental results, consider these key interpretive principles:

  • Phenotypic progression: Normal motility typically declines before observable viability effects; sequential phenotypic assessment provides valuable mechanistic insights
  • Stage-specific sensitivity: Expect differential sensitivity between life stages; schistosomula may show higher susceptibility than adult worms
  • Morphological correlates: Tegumental disruption and muscle fiber degradation should correlate with motility impairment timelines
  • Reproductive effects: Oviposition reduction may occur at lower concentrations than those affecting adult worm viability

Application Notes

Target Validation Studies

This compound serves as an important chemical probe for validating Smp_034000 and related epigenetic regulators as druggable targets in schistosomes:

  • Utilize molecular docking approaches to predict binding interactions between this compound and the catalytic domain of Smp_034000 [1]
  • Implement gene expression profiling to correlate Smp_034000 transcription patterns with drug sensitivity across life stages [1]
  • Employ rescue experiments with cofactor supplementation to support target engagement claims
Drug Discovery Applications

This compound represents a promising lead compound for schistosomiasis drug discovery with several strategic applications:

  • Lead Optimization: Use the core structure as a starting point for medicinal chemistry campaigns to improve potency, selectivity, and pharmacokinetic properties
  • Combination Therapy: Evaluate potential synergistic interactions with praziquantel to address resistance concerns and improve efficacy [1]
  • Chemical Biology: Leverage as a tool compound to investigate the functional role of histone demethylation in schistosome development and reproduction

Troubleshooting Guide

Table 3: Common Experimental Challenges and Solutions

Problem Potential Cause Solution
Variable motility in controls Parasite condition or culture media Standardize parasite recovery methods; pre-incubate worms 2-4h before scoring
Poor compound solubility DMSO concentration too low or precipitation Ensure final DMSO ≤0.5%; sonicate stock solutions if precipitation observed
Inconsistent results between assays Worm-to-worm variability Increase sample size; use worms from same infection batch for single experiments
Rapid degradation of compound Instability in aqueous media Prepare fresh treatment solutions; refresh media daily for long-term assays
No H3K27me3 modulation in WB Alternative mechanisms or technical issues Include positive controls; try different exposure times; assess other histone marks

Conclusion

This compound represents a promising epigenetic-targeting agent with demonstrated efficacy against multiple life stages of Schistosoma mansoni. The experimental protocols outlined in this application note provide a standardized framework for evaluating its antischistosomal activity, supporting both mechanistic studies and drug discovery efforts. As research continues to elucidate its precise molecular mechanism of action, this compound and optimized derivatives may offer valuable alternatives or complements to current schistosomiasis control strategies, particularly important in the face of emerging praziquantel resistance concerns.

References

GSK-J4 cardiomyocyte lipotoxicity protection

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

GSK-J4 is a potent dual inhibitor of the histone lysine demethylase 6A and 6B (KDM6A/UTX and KDM6B/JMJD3) [1] [2]. These enzymes function as "erasers" of the trimethylation mark on lysine 27 of histone H3 (H3K27me3), which is a transcriptional repressive marker [1]. Under lipotoxic conditions induced by palmitic acid (PA), KDM6A is upregulated, leading to a reduction in global H3K27me3 levels. This epigenetic change promotes the transcription of key genes involved in lipid metabolism and cell death, specifically Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4), a critical regulator of ferroptosis [1] [3]. By inhibiting KDM6A/6B, this compound preserves H3K27me3 levels, suppresses ACSL4 expression, and subsequently reduces lipid peroxidation and ferroptosis, thereby protecting cardiomyocytes [1] [3]. The central mechanism is summarized in the diagram below.

G PA Palmitic Acid (PA) (Lipotoxicity) KDM6A KDM6A/UTX (Histone Demethylase) PA->KDM6A Upregulates H3K27me3 H3K27me3 (Repressive Mark) KDM6A->H3K27me3 Demethylates (Reduces) ACSL4 ACSL4 Gene H3K27me3->ACSL4 Suppresses Transcription Ferroptosis Ferroptosis ACSL4->Ferroptosis Promotes Protection Cardiomyocyte Protection GSKJ4 This compound (KDM6A/6B Inhibitor) GSKJ4->KDM6A Inhibits GSKJ4->H3K27me3 Preserves Level GSKJ4->Protection Leads to

Key Experimental Data and Findings

The protective effects of this compound are supported by multiple quantitative findings from in vitro and in vivo studies.

Table 1: Summary of Key Experimental Findings on this compound Protection

Experimental Model Treatment Key Outcome Measured Result Citation
AC16 Human Cardiomyocytes 400 µM PA Cell Viability (vs. control) ~40% decrease [1]
AC16 Cells + PA 2.5 µM this compound Cell Viability (vs. PA alone) Significant increase [1]
AC16 Cells + PA 10 µM this compound Cell Viability (vs. PA alone) Significant increase [1]
AC16 & NRCM + PA 10 µM this compound LDH Release Significant reduction [1]
AC16 & NRCM + PA 10 µM this compound H3K27me3 Level Preserved / Increased [1]
AC16 & NRCM + PA 10 µM this compound ACSL4 Protein Level Reduced [1]
DB/DB Mouse Model (16 weeks) This compound in vivo Serum Triglyceride Significant reduction [1]
DB/DB Mouse Model (16 weeks) This compound in vivo Cardiac Hypertrophy Attenuated [1]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are detailed methodologies for key experiments.

Cell Culture and Palmitic Acid (PA)-Induced Injury Model
  • Cell Lines: Use AC16 human cardiomyocyte cell lines or Neonatal Rat Cardiomyocytes (NRCM).
  • PA-BSA Complex Preparation:
    • Dissolve palmitic acid in 0.1M NaOH by heating at 70°C to create a 100 mM stock solution.
    • Complex the PA with 10% fatty acid-free BSA in serum-free culture medium at a 6:1 molar ratio (PA:BSA) for at least 1 hour at 37°C with gentle agitation to create a 5 mM PA-BSA stock.
    • Filter sterilize the solution.
  • Treatment: Dilute the PA-BSA stock in the complete cell culture medium to a final working concentration of 400 µM PA. A control group should receive an equivalent concentration of BSA alone.
  • Incubation: Treat cardiomyocytes for 24 to 48 hours to establish the lipotoxicity model [1].
This compound Treatment and Cell Viability Assessment
  • This compound Preparation: this compound is typically dissolved in DMSO to create a high-concentration stock (e.g., 10-50 mM). Store at -20°C.
  • Pre-treatment Protocol: To assess protection, pre-treat cells with this compound (2.5 µM to 10 µM) for 2-4 hours before co-administering with 400 µM PA for the duration of the experiment [1].
  • Cell Viability Assay (CCK-8):
    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
    • After treatments, add 10 µL of CCK-8 solution directly to each well containing 100 µL of culture medium.
    • Incubate the plate for 2-4 hours at 37°C.
    • Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group [1] [4].
Lactate Dehydrogenase (LDH) Release Assay
  • Sample Collection: After treatment, collect the cell culture medium from each group by centrifugation to remove any floating cells.
  • LDH Measurement: Use a commercial LDH assay kit. Mix the collected medium with the reaction mixture according to the manufacturer's instructions.
  • Analysis: Measure the absorbance at ~490 nm. The amount of LDH released is directly proportional to the degree of cardiomyocyte membrane damage [1].
Protein Analysis by Western Blot
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to collect the supernatant and quantify protein concentration.
  • Electrophoresis and Transfer: Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
  • Antibody Incubation:
    • Block the membrane with 5% non-fat milk.
    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:
      • Anti-H3K27me3 (to assess epigenetic changes)
      • Anti-ACSL4 (a key lipid modulator in ferroptosis)
      • Anti-KDM6A (to confirm target engagement)
      • Anti-β-actin or Anti-GAPDH (as a loading control).
    • The next day, incubate with an appropriate HRP-conjugated secondary antibody.
  • Detection: Visualize protein bands using enhanced chemiluminescence (ECL) substrate and an imaging system [1].

In Vivo Application Protocol

The efficacy of this compound has also been demonstrated in an animal model of type 2 diabetes.

  • Animal Model: Use DB/DB mice as a model of type 2 diabetes and lipotoxicity. Wild-type (WT) littermates serve as controls.
  • This compound Administration: Administer this compound systemically to DB/DB mice. The specific dosage and route (e.g., intraperitoneal injection) should be optimized based on preliminary studies, as the exact protocol from the search results is not fully detailed.
  • Treatment Duration: The study cited involved a 16-week treatment period [1].
  • Outcome Measures:
    • Serum Analysis: Measure triglyceride and cholesterol levels at the endpoint.
    • Heart Tissue Analysis: Evaluate cardiac hypertrophy (e.g., by heart weight/tibia length ratio), assess intramyocardial triglyceride content using a commercial kit, and analyze H3K27me3 levels in heart tissue via Western blot or immunohistochemistry [1].

Application Notes for Researchers

  • Critical Controls: Always include a vehicle control (DMSO at the same concentration used for this compound dissolution) and a PA+BSA control to isolate the specific effects of this compound from the solvent and the lipotoxic insult.
  • Beyond Ferroptosis: While the primary protective mechanism against PA-induced injury is linked to suppressed ferroptosis, this compound has been shown to induce cell cycle arrest and apoptosis via Endoplasmic Reticulum (ER) stress in other cell types [4]. The role of these pathways in cardiomyocytes under lipotoxicity may warrant further investigation.
  • Therapeutic Potential: The ability of this compound to ameliorate lipotoxicity by targeting epigenetic reprogramming highlights its potential as a therapeutic candidate for diabetic cardiomyopathy and other hyperlipidemia-induced heart injuries [1].

I hope these detailed Application Notes and Protocols are helpful for your research. Should you require further clarification on any specific methodology, feel free to ask.

References

GSK-J4 solubility and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Solubility & Storage Specifications

The table below summarizes the solubility and storage conditions for GSK-J4 based on supplier data.

Property Specifications
Solubility (General) Soluble in DMSO (84-100 mg/mL) and ethanol (42-100 mg/mL) [1] [2] [3]. Insoluble in water [2].
Solubility (HCl Salt) Soluble in DMSO (62.5 mg/mL), water (84 mg/mL), and ethanol (84 mg/mL) [4] [5].
Purity ≥98% [1] [3] [6]
Storage (Solid) Recommendations vary: -20°C [4], 2-8°C [7] [3], or room temperature [1] [6]. For maximum stability, storing at -20°C in a desiccated container is a conservative approach [4] [3].
Storage (Solution) DMSO stock solutions are stable for at least 6 months at -20°C [7]. Aqueous solutions should not be stored for more than one day [4].

Experimental Protocols

Preparing Stock Solutions

The following workflow outlines the general process for preparing a DMSO stock solution of this compound.

Start Start Preparation Weigh Weigh this compound powder Start->Weigh AddDMSO Add fresh, anhydrous DMSO Weigh->AddDMSO Dissolve Vortex or sonicate to dissolve AddDMSO->Dissolve Aliquot Aliquot into single-use vials Dissolve->Aliquot Store Store at -20°C Aliquot->Store Use Use fresh aliquot for experiments Store->Use

Key Considerations:

  • Use Fresh DMSO: Moisture-absorbing DMSO can reduce solubility; always use a freshly opened bottle [2].
  • Aliquot: Avoid repeated freeze-thaw cycles by preparing single-use aliquots [7] [5].
  • Warm if Necessary: If the solution is stored at -20°C, allow it to warm to room temperature before use to ensure all components are in solution.
Preparing In Vivo Dosing Formulations

For animal studies, here are two validated formulations for administering this compound [2]:

  • Formulation 1: Homogeneous Suspension

    • Final Concentration: 5 mg/mL
    • Vehicle: 0.5% Carboxymethyl cellulose (CMC-Na) solution
    • Method: Add 5 mg of this compound to 1 mL of CMC-Na solution and mix thoroughly until a homogeneous suspension is achieved.
  • Formulation 2: Clear Solution

    • Final Concentration: 4.2 mg/mL (10.06 mM)
    • Vehicle: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% double-distilled water (ddH₂O)
    • Method:
      • First, dissolve the drug in a small volume of DMSO (e.g., 50 µL of an 84 mg/mL DMSO stock solution).
      • Add PEG300 (400 µL) and mix well.
      • Add Tween-80 (50 µL) and mix well.
      • Finally, add ddH₂O (500 µL) to adjust the volume.

Troubleshooting FAQs

Q1: My this compound solution has precipitated. What should I do?

  • A: Briefly warm the vial in a 37°C water bath and vortex thoroughly. If the precipitate does not fully dissolve, the solution may have degraded or absorbed too much water; it is advisable to prepare a fresh stock solution from a new aliquot.

Q2: What is the difference between this compound and its HCl salt?

  • A: this compound hydrochloride is a salt form of the compound that generally offers higher solubility in aqueous solutions [8] [5]. Biologically, both forms function as cell-permeable prodrugs that are converted intracellularly into the active molecule, GSK-J1 [7] [4].

Q3: Why is my this compound treatment not showing the expected biological effect?

  • A:
    • Verify Bioactivity: Confirm that your batch is biologically active by running a positive control, such as checking for increased H3K27me3 levels via Western blot in treated cells [5].
    • Check Concentration: The effective concentration can vary by cell type. Common working concentrations in cell culture range from 1 to 30 µM [8] [7] [9].
    • Confirm Intracellular Conversion: Remember that this compound is a prodrug. Its efficacy depends on cellular esterases converting it to GSK-J1. This process can vary between different cell types [7] [3].

Key Technical Notes

  • Mechanism of Action: this compound is a cell-permeable prodrug that is converted inside the cell by esterases to GSK-J1 [7] [3]. GSK-J1 is the actual active compound that acts as a potent and selective inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A) [4] [3].
  • Biological Workflow: The diagram below illustrates the mechanism of action and a common application of this compound in inhibiting inflammatory cytokine production.

GSKJ4 This compound (Prodrug) Added to culture medium Uptake Cellular Uptake GSKJ4->Uptake Conversion Hydrolysis by Esterases Uptake->Conversion GSKJ1 GSK-J1 (Active Inhibitor) Conversion->GSKJ1 Target Inhibits JMJD3/UTX Demethylases GSKJ1->Target Effect Increased H3K27me3 on Chromatin Target->Effect Outcome Altered Gene Expression (e.g., Suppressed TNF-α production) Effect->Outcome LPS LPS Stimulus LPS->Outcome Induces

References

Frequently Asked Questions: GSK-J4 Cell Permeability and Activity

Author: Smolecule Technical Support Team. Date: February 2026

  • Is GSK-J4 cell-permeable? Yes, this compound is designed as a cell-permeable prodrug. It is the methyl ester precursor of its active form, GSK-J1. This chemical modification allows this compound to readily cross cell membranes. Once inside the cell, esterases remove the ester group, converting it into the active demethylase inhibitor GSK-J1 [1].

  • Can this compound cross the blood-brain barrier (BBB)? Yes, research indicates that this compound can cross the blood-brain barrier. This property has been demonstrated in a Parkinson's disease rat model, where systemic administration of this compound was able to exert neuroprotective effects in the brain [1].

  • What is the difference between this compound and GSK-J1? GSK-J1 is the active compound that directly inhibits KDM6 and KDM5 subfamily histone demethylases. However, GSK-J1 has poor cell permeability. This compound was developed as a cell-permeable prodrug version of GSK-J1. Upon entering cells, this compound is hydrolyzed to become the active GSK-J1 [1].

  • What is a typical working concentration for this compound? Effective concentrations can vary based on cell type and application. The table below summarizes concentrations reported in recent studies for various biological models.

Cell Type / Model Reported Concentration Range Primary Observed Effect Citation
Acute Myeloid Leukemia (KG-1a cells) 2 - 10 μM Reduced cell viability, induced apoptosis & cell cycle arrest [2]
Parkinson's Model (SH-SY5Y cells) 0.5 μM Reduced labile iron, protection from 6-OHDA toxicity [1]
Diabetic Cardiomyopathy (AC16 cells) 2.5 - 10 μM Protected from palmitic acid-induced injury [3]
Prostate Cancer (in vivo mouse) 5 mg/kg (intraperitoneal) Inhibited tumor growth and metastasis [4]
Neuroblastoma (cell lines) 0.1 - 0.3 μM (in combination) Synergistic cytotoxicity with WIP1 inhibitor [5]

Experimental Protocols: Verifying this compound Activity

To confirm that this compound is active in your experimental system, you can monitor its downstream effects. The most direct method is to measure the levels of its substrate, H3K27me3.

Protocol: Assessing this compound Efficacy via Western Blot This protocol verifies successful cellular uptake and target engagement by detecting an increase in the H3K27me3 histone mark.

  • Cell Treatment: Treat your cells with this compound at your chosen concentration (e.g., 1-10 μM) for a relevant timeframe (often 24-72 hours). Include a DMSO vehicle control.
  • Cell Lysis: Harvest cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
  • Western Blot:
    • Separate proteins by SDS-PAGE (e.g., using a 4-20% gradient gel).
    • Transfer proteins to a PVDF or nitrocellulose membrane.
    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:
      • Anti-H3K27me3: To detect the accumulation of the methylated histone mark.
      • Anti-H3 (Total): For normalization.
      • Anti-JMJD3/UTX: Optional, to monitor expression levels of the target demethylases.
    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
    • Develop the blot using enhanced chemiluminescence (ECL) reagent and visualize.
  • Expected Outcome: Successful this compound treatment will result in a significant increase in H3K27me3 levels in the treated sample compared to the DMSO control, confirming that the drug has entered the cells and inhibited the KDM6 demethylases [3] [4].

This compound Mechanism and Cellular Action Pathway

The following diagram illustrates the journey of this compound from outside the cell to its point of action on the chromatin, and the key downstream effects you can measure.

GSK_J4_Pathway Start This compound (Prodrug) Extracellular A Crosses Cell Membrane Start->A Cell Permeability B Intracellular this compound A->B C Hydrolysis by Esterases B->C Activation D GSK-J1 (Active Inhibitor) C->D E Inhibition of KDM6B/JMJD3 and KDM6A/UTX D->E Target Engagement F Accumulation of H3K27me3 Repressive Mark E->F Enzymatic Block G Altered Gene Expression F->G Chromatin Remodeling H Functional Outcomes G->H Phenotypic Change

Troubleshooting Common Issues

  • No change in H3K27me3 levels?
    • Potential Cause: The concentration may be too low or the treatment duration too short.
    • Solution: Perform a dose-response and time-course experiment. Confirm the activity of your antibody using a positive control.
  • Unexpected high cytotoxicity at low concentrations?
    • Potential Cause: Cell lines have varying sensitivities. The effect may be due to on-target or off-target effects.
    • Solution: Titrate the drug to find an optimal concentration. Consider validating key findings with genetic knockdown (e.g., siRNA against KDM6B/JMJD3).
  • How can I confirm the iron-chelating effect of this compound?
    • Method: Use the calcein-AM assay. The fluorescence of calcein is quenched by iron; an increase in fluorescence upon this compound treatment indicates a decrease in the labile iron pool [1]. You can also examine downstream markers like increased Transferrin Receptor 1 (TfR1) and decreased Ferritin Light Chain (FtL) via Western blot [1].

References

In-Vivo Dosing Parameters for GSK-J4

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key dosing information from various animal studies. The optimal dose is highly dependent on the disease model and research objectives.

Disease Model Species/Sex Dose & Route Dosing Frequency & Duration Key Findings & Efficacy Source Compound & Formulation
Diabetic Kidney Disease [1] C57BL/6 mice (Sex not specified) 5 mg/kg, Intraperitoneal (IP) Every other day for 8 weeks Significantly reduced proteinuria, glomerulosclerosis, and kidney fibrosis. GSK-J4 in solution (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) [2].
Inflammatory Colitis [3] C57BL/6 mice (Sex not specified) 1.25 mg/mouse (~50 µg/day), Subcutaneous (SC) Daily for 11 days Attenuated body weight loss and colon shortening. Promoted a tolerogenic state. This compound stock in DMSO, diluted 1:10 in ethanol, then in PBS [2].
Acute Myeloid Leukemia (AML) [4] NOD/SCID mice (Sex not specified) 1.25 mg/mouse, IP Three times per week for 4 weeks Attenuated disease progression in a human AML xenograft model. Information not specified in the source.
Multiple Sclerosis (EAE model) [2] C57BL/6 mice (Female) 0.56 mg/kg, IP Daily from day 0 to 5 post-immunization Showed protective effects in an experimental autoimmune encephalomyelitis model. This compound stock in DMSO, diluted 1:10 in ethanol, then in PBS to final concentration.

Detailed Experimental Protocols

Here are the detailed methodologies for key in-vivo studies, which can serve as references for designing experiments.

1. Protocol for Diabetic Kidney Disease (DKD) Study [1]

  • Animal Model Induction: Diabetes was induced in C57BL/6 mice via intraperitoneal (IP) injection of Streptozotocin (STZ) for 5 consecutive days.
  • Treatment: After confirming diabetes, mice were administered This compound (5 mg/kg, IP) or vehicle control every other day for 8 weeks.
  • Assessment of Efficacy:
    • Renal Function: Urine was collected to measure the urine albumin-to-creatinine ratio (UACR).
    • Kidney Morphology: Kidney tissues were analyzed using Periodic acid–Schiff (PAS) and Masson's trichrome staining to assess glycogen accumulation, collagen deposition, and fibrosis.
    • Gene Expression: Laser capture microdissection was used to isolate glomeruli, followed by RNA extraction and quantitative RT-PCR to analyze the expression of fibrosis-related genes (e.g., TGF-β1, fibronectin).

2. Protocol for Inflammatory Colitis Study [3]

  • Animal Model Induction: Colitis was induced in C57BL/6 mice by administering 3% Dextran Sulfate Sodium (DSS) in their drinking water for 7 days.
  • Treatment: Mice were treated with This compound (1.25 mg/mouse, subcutaneously) daily for 11 days, starting from the first day of DSS administration.
  • Assessment of Efficacy:
    • Disease Activity: Body weight, morbidity, and colon length were measured.
    • Immune Response: Cells from the colonic lamina propria and mesenteric lymph nodes were isolated and analyzed by flow cytometry to assess the frequency of T-helper (Th)1, Th17, and regulatory T-cells (Tregs).
    • Cytokine Production: The levels of inflammatory cytokines (e.g., IL-6, IL-17) in the colonic mucosa were measured.

This compound Mechanism of Action and Workflow

The following diagram illustrates the primary molecular mechanism of this compound and a general workflow for its in-vivo application, integrating the protocols above.

GSK_J4_Mechanism This compound Mechanism and In-Vivo Workflow cluster_workflow In-Vivo Experimental Workflow GSK_J4 This compound Administration (IP or SC) Target Inhibition of KDM6A/6B (JMJD3/UTX) in cells GSK_J4->Target Step2 2. This compound Treatment GSK_J4->Step2 Effect Increased H3K27me3 Levels (Transcriptional Repression) Target->Effect Outcomes Altered Gene Expression Effect->Outcomes Step1 1. Disease Model Induction (e.g., STZ, DSS) Step1->Step2 Step3 3. Efficacy Assessment Step2->Step3

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound for in-vivo studies? A1: this compound has limited aqueous solubility. A common and well-tolerated formulation for in-vivo injection is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline [2]. The compound is first dissolved in DMSO to create a stock solution, which is then sequentially mixed with the other solvents.

Q2: How does the choice of disease model influence the dosing regimen? A2: The dosing regimen is highly model-dependent. For example:

  • Systemic diseases like leukemia and diabetic kidney disease often use a lower dose (e.g., 1.25-5 mg/kg) administered via IP injection over several weeks [4] [1].
  • Localized inflammatory or autoimmune models may use different routes (like subcutaneous) and dosing schedules based on the kinetics of the immune response [3] [2]. Always refer to literature for a model most closely related to your research.

Q3: What are the critical parameters to monitor for assessing this compound efficacy in vivo? A3: Efficacy parameters are disease-specific. Common endpoints include:

  • Functional markers: Proteinuria (UACR) for kidney disease [1]; body weight change and colon length for colitis [3].
  • Histopathological analysis: Tissue staining for fibrosis, immune cell infiltration, or structural damage [1].
  • Molecular markers: Measuring changes in global H3K27me3 levels in target tissues via Western blot or evaluating expression of downstream target genes via qPCR [5] [4].

References

Understanding GSK-J4's Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

GSK-J4 is a small-molecule inhibitor that targets the histone demethylases KDM6B (JMJD3) and KDM6A (UTX) [1]. These enzymes remove the repressive tri-methylation mark on histone H3 lysine 27 (H3K27me3). By inhibiting them, this compound increases global H3K27me3 levels, leading to the transcriptional repression of key genes that drive cancer cell survival and proliferation [1] [2].

The diagram below illustrates the core mechanism and major pathways through which this compound exerts its cytotoxic effects.

G This compound Cytotoxicity Mechanisms cluster_0 Key Downstream Effects GSKJ4 This compound KDM6 Inhibits KDM6B/JMJD3 & UTX GSKJ4->KDM6 H3K27me3 ↑ H3K27me3 Level KDM6->H3K27me3 Repression Gene Repression H3K27me3->Repression Apoptosis Induces Apoptosis Repression->Apoptosis CycleArrest Cell Cycle Arrest Repression->CycleArrest ERStress Induces ER Stress Repression->ERStress HOX Suppresses HOX Genes Repression->HOX

Strategies to Enhance this compound Cytotoxicity

A primary strategy to overcome limited single-agent cytotoxicity is to use this compound in combination with other drugs. The table below summarizes effective combinations reported in recent studies.

Combination Partner Cancer Model Key Synergistic Effects Proposed Mechanism
SL-176 (WIP1 inhibitor) [3] Neuroblastoma Synergistic cytotoxicity, reduced tumor growth in xenografts [3] Potentiated p53 pathway; synergistic upregulation of PUMA and p21 [3]
Gilteritinib (FLT3 inhibitor) [4] FLT3-ITD+ Acute Myeloid Leukemia (AML) Enhanced anti-proliferation & pro-apoptosis effects [4] Synergistic increase in ROS; enhanced cell cycle arrest (S-phase) [4]
Cabazitaxel (Chemotherapy) [5] [6] Castration-Resistant Prostate Cancer (CRPC) Observed synergy in reducing cell proliferation [5] [6] Hindered AR-driven transcription; enhanced cytotoxic effect [5]
Decitabine (DNA methyltransferase inhibitor) [7] Acute Myeloid Leukemia (AML) Significantly inhibited proliferation and induced apoptosis [7] Enhanced ER stress and apoptosis pathway [7]
Cytarabine (Chemotherapy) [1] Acute Myeloid Leukemia (AML) Displayed a synergistic effect [1] Downregulation of DNA replication and cell-cycle pathways [1]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments demonstrating the synergistic effects of this compound combinations.

Combination Treatment with WIP1 Inhibition (from [3])
  • Cell Line Models: Use neuroblastoma cell lines (e.g., IMR-32, SK-N-BE(2), SK-N-SH) representing genetic heterogeneity.
  • Reagents: this compound and WIP1 inhibitor (e.g., SL-176). Dissolve both in DMSO.
  • Procedure:
    • Seed cells in 96-well plates and allow to attach overnight.
    • Treat cells with this compound and SL-176, both individually and in combination, for 72 hours. Include vehicle control (DMSO).
    • Assess cell viability using a WST-1 assay.
      • Add WST-1 reagent directly to the culture medium.
      • Incubate plates for 2-3 hours at 37°C.
      • Measure absorbance at 450 nm, with a reference wavelength of 650 nm.
  • Synergy Analysis: Calculate the combination index (CI) using software like CompuSyn to confirm synergistic interaction (CI < 1).
Combination with Gilteritinib in AML (from [4])
  • Cell Line: Use FLT3-ITD+ AML cell lines (e.g., MV4-11).
  • Reagents: this compound and Gilteritinib.
  • Procedure:
    • Cell Viability: Use CCK-8 assay after 24-72 hours of combination treatment.
    • Apoptosis Assay:
      • Use Annexin V-FITC/PI staining followed by flow cytometry.
      • Analyze early and late apoptotic cell populations.
    • Cell Cycle Analysis:
      • Fix cells with 75% ethanol at -4°C overnight.
      • Stain DNA with Propidium Iodide (PI) solution and analyze via flow cytometry.
    • Reactive Oxygen Species (ROS) Measurement:
      • Use a fluorescent ROS probe (e.g., DCFH-DA).
      • Treat cells for a predetermined time, then measure fluorescence intensity.
Confirmation of Target Engagement
  • Western Blot for H3K27me3:
    • Treat cells with this compound for 24-48 hours.
    • Perform standard western blotting with an antibody against H3K27me3.
    • An increase in global H3K27me3 levels confirms successful target engagement [1].
  • qPCR for Downstream Genes:
    • Extract RNA from treated cells and synthesize cDNA.
    • Perform qPCR to check downregulation of genes like HOXA9, HOXA7, or BCL6, which are direct targets of KDM6B [1] [2].

Key Troubleshooting FAQs

  • Problem: Lack of Cytotoxicity in My Cancer Model

    • Solution: Consider combination strategies. This compound shows variable sensitivity across cancer types. CRPC, GCB-DLBCL, and AML models often show higher sensitivity, especially in contexts with high BCL6 expression or CREBBP/EP300 mutations [5] [2]. Test this compound in combination with standard-of-care chemotherapies or targeted agents.
  • Problem: Uncertain About Dosing and Treatment Duration

    • Solution: A starting point for in vitro studies is a dose range of 1 to 10 µM, with a treatment duration of 72 hours [5] [1]. However, always perform a dose-response curve to determine the IC50 for your specific cell line. For combination studies, use a concentration near the IC25 or IC50 of each single agent.
  • Problem: How to Confirm the Effect is On-Target?

    • Solution: The most direct method is to demonstrate an increase in global H3K27me3 levels via western blot [1]. Furthermore, using an inactive analog of this compound, GSK-J5, as a negative control in your experiments can help confirm that the observed effects are due to KDM6B/JMJD3 inhibition [2].

References

GSK-J4 handling instructions DMSO

Author: Smolecule Technical Support Team. Date: February 2026

GSK-J4 & DMSO Handling Guide

The table below summarizes the essential quantitative data for preparing this compound stock solutions in DMSO.

Parameter Specification Additional Context & Citations
Solubility in DMSO 84 mg/mL (201.19 mM) [1], 100 mM [2], 20 mg/mL [3] Higher concentrations (e.g., 84 mg/mL) may require fresh, dry DMSO to prevent moisture absorption, which can reduce solubility [1].
Molecular Weight 417.50 g/mol [1] [2] Essential for molarity calculations.
Recommended Stock Concentration 10 - 100 mM (in DMSO) [2] A common range for creating concentrated stock solutions.
Storage Temperature -20°C [4] or 2-8°C [3] The solid powder should be stored desiccated [3].
Solution Stability Do not store aqueous solutions for more than one day [4]. For DMSO stock solutions, aliquot and store at recommended temperature to avoid freeze-thaw cycles.

Experimental Protocols & Key Considerations

Stock Solution Preparation
  • Weighing: Accurately weigh the desired mass of this compound powder.
  • Dissolution: Add the calculated volume of pure, anhydrous DMSO to achieve your target stock concentration (e.g., 100 mM).
  • Mixing: Vortex or sonicate the solution briefly to ensure complete dissolution, resulting in a clear solution [1] [3].
  • Aliquoting: Aliquot the stock solution into single-use vials to minimize repeated freeze-thaw cycles and contact with moisture.
  • Storage: Store aliquots at -20°C or as recommended.
Preparation of Working Solutions for Cell Culture

This compound is a cell-permeable prodrug that is hydrolyzed intracellularly to its active form, GSK-J1 [3] [4]. When treating cells, the typical working concentrations are in the micromolar (µM) range.

For example, to inhibit LPS-induced TNF-α production in primary human macrophages, an IC50 of 9 µM has been reported [1] [2] [4]. In anti-cancer studies, such as those on glioma cells, effective concentrations often range from about 5 to 50 µM [5].

The following diagram outlines the workflow for preparing and using this compound in cell-based assays:

gsk_j4_workflow Start Start this compound Treatment Stock Prepare DMSO Stock Solution (Aliquot and store at -20°C) Start->Stock Working Dilute Stock in Culture Medium (Typically to µM range) Stock->Working Control Include Vehicle Control (Culture medium with equal [DMSO]) Working->Control Treat Treat Cells Control->Treat Analyze Analyze Experimental Readout (e.g., H3K27me3 levels by WB) Treat->Analyze

Frequently Asked Questions

  • Q1: Why is my this compound not dissolving completely in DMSO?

    • A: This is likely due to absorbed moisture. DMSO is hygroscopic and will draw water from the atmosphere over time, which can reduce its ability to dissolve compounds. Always use fresh, anhydrous DMSO from a sealed container. If the problem persists, gently warming the tube in a 37°C water bath for a few minutes can help, but avoid excessive heating [1].
  • Q2: What is the final concentration of DMSO I can safely use on my cells?

    • A: As a general rule, the final concentration of DMSO in cell culture media should not exceed 0.1% (v/v). Higher concentrations can cause cellular toxicity. Always include a vehicle control group in your experiment that contains the same concentration of DMSO as your treated samples [5].
  • Q3: What is the difference between this compound and GSK-J1?

    • A: this compound is a cell-permeable prodrug. It is an ethyl ester derivative of the active compound GSK-J1. Once inside the cell, esterases hydrolyze this compound to release GSK-J1, which is the actual inhibitor of the JMJD3 and UTX demethylases [3] [4].
  • Q4: How do I confirm that this compound is working in my experiment?

    • A: A standard method to confirm target engagement is to measure global levels of histone H3 lysine 27 trimethylation (H3K27me3) via western blotting. Effective inhibition of the demethylases JMJD3 and UTX by this compound should lead to an accumulation of H3K27me3 [5].

References

Reported GSK-J4 Treatment Parameters by Model

Author: Smolecule Technical Support Team. Date: February 2026

Disease/Cellular Model Effective Concentration (IC50/ED50) Treatment Time Course Key Findings / Purpose Citation
Prostate Cancer (CRPC) 3 - 4 µM (for sensitive lines) 72 hours CRPC model cells (AR-ΔLBD) were more sensitive than AR-WT cells. Synergy observed with Cabazitaxel. [1]
Acute Myeloid Leukemia (AML) ~5.5 µM (for primary cells) 24 hours (pre-treatment) Used in colony-forming assays; pre-treated for 24h before re-plating in drug-free medium for 14 days. [2]
Neural Differentiation 10 µM 48 hours Co-treated with retinoic acid during embryoid body differentiation to profile transcriptomic changes. [3]
Schistosomiasis ~15 µM (adult worms) 5 days (in vitro) Led to significant mortality and reduced motility of parasites in culture. [4]
Inflammatory Colitis (Mouse Model) 5 mg/kg (in vivo) 5-12 days (daily IP injection) Ameliorated disease symptoms when administered systemically. [5]

Detailed Experimental Protocols

To help you replicate and adapt these methods, here are more detailed protocols from key studies:

  • For Cancer Cell Viability and Proliferation (as in Prostate Cancer & AML studies):

    • Cell Seeding: Plate your cells (e.g., cancer cell lines like CWR22Rv-1 or primary AML mononuclear cells) at an appropriate density (e.g., 3 × 10⁴ cells/well in a 96-well plate). [1] [2]
    • Drug Treatment: Treat cells with a concentration range of GSK-J4 (e.g., 0-30 µM). Include a solvent control (e.g., DMSO). [1]
    • Incubation: Incubate the cells for the desired time course (e.g., 72 hours for continuous treatment or 24 hours for pre-treatment followed by drug-free culture). [1] [2]
    • Viability Assessment: Measure cell viability/proliferation using assays like:
      • Alamar Blue or Cell Counting Kit-8 (CCK-8): Incubate with the reagent for 2-4 hours and measure absorbance. [1] [2]
      • Direct Cell Count: Count cells manually after trypan blue staining. [1]
      • Colony Formation Assay: After pre-treatment, re-plate a defined number of cells in drug-free medium and allow colonies to form for 1-2 weeks before counting. [1] [2]
  • For In Vivo Disease Models (as in Colitis studies):

    • Disease Induction: Induce the disease model (e.g., DSS-induced colitis in mice). [5]
    • Drug Formulation: Prepare this compound in an in vivo-suitable formulation. One validated option is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O. [6]
    • Administration: Administer the drug systemically (e.g., via intraperitoneal injection) at the effective dose (e.g., 5 mg/kg) daily for the duration of the experiment. [5]
    • Disease Monitoring: Monitor disease parameters (e.g., body weight, colon length, cytokine levels) throughout the treatment course. [5]

Mechanism of Action & Experimental Workflow

Understanding the mechanism of this compound is crucial for interpreting your time-course results. The following diagram outlines its direct molecular targets and downstream cellular effects.

GSK_J4_Mechanism cluster_downstream Reported Downstream Effects GSKJ4 This compound KDM6A_KDM6B Inhibits KDM6A (UTX) & KDM6B (JMJD3) GSKJ4->KDM6A_KDM6B H3K27me3 ↑ H3K27me3 Level KDM6A_KDM6B->H3K27me3  Inhibits Demethylation BiologicalEffects Altered Gene Expression H3K27me3->BiologicalEffects Effect1 • Reduced Proliferation • Cell Cycle Arrest Effect2 • Induced Apoptosis Effect3 • Altered Inflammatory  Response Effect4 • Impaired Differentiation

A logical workflow for optimizing and validating your this compound treatment is outlined below.

workflow Start 1. Define Experimental Goal A 2. Run Pilot Dose-Response Start->A B 3. Establish Time Course A->B  Use IC50/ED50 from pilot C 4. Validate Mechanism B->C  e.g., Western Blot for H3K27me3 End 5. Proceed to Functional & Phenotypic Assays C->End

Frequently Asked Questions (FAQs)

Q1: My cells are not responding to this compound treatment. What could be wrong?

  • Incorrect Concentration: The most common issue. Cell lines and primary cells have varying sensitivities. Always perform a full dose-response curve (e.g., 1-30 µM) to find the optimal concentration for your model. [1]
  • Short Treatment Time: Epigenetic modifiers often require sustained exposure. Ensure you are treating for a sufficient duration (at least 48-72 hours for many cancer models) to see effects on proliferation and viability. [1] [2]
  • Cell Permeability: this compound is an ethyl ester derivative designed for better cell permeability than its active form, GSK-J1. Ensure you are using this compound and not GSK-J1 for cellular assays. [7]

Q2: How do I confirm that this compound is working in my system? The most direct validation is to measure the global levels of the H3K27me3 histone mark via Western blotting. Effective inhibition of the KDM6B/JMJD3 demethylase should lead to a measurable increase in H3K27me3, typically observable within 24 hours of treatment. [2]

Q3: Can this compound be used in combination with other drugs? Yes, several studies have shown promising synergistic effects. For example:

  • In castration-resistant prostate cancer, this compound showed synergy with the chemotherapeutic agent Cabazitaxel. [1]
  • In Acute Myeloid Leukemia, this compound displayed a synergistic effect with Cytosine Arabinoside (Ara-C). [2] When designing combination studies, it is crucial to first establish the individual dose-response curves for each agent.

References

GSK-J4 Solubility & Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key solubility data and stock solution preparation methods for GSK-J4 from technical sources.

Solvent Solubility / Concentration Preparation Notes / Protocol
DMSO 84 mg/mL (201.19 mM) [1], 141 mg/mL (337.72 mM) [2], or 36 mg/mL [3] Sonication is recommended to aid dissolution [2]. Supplier data varies; use the most conservative value for reliable results.
Ethanol 41.75 mg/mL (100 mM) [2] or 42 mg/mL [1] Sonication is recommended [2].
Water Insoluble [1] [3] Not suitable for direct dissolution.

In Vivo Formulation Preparation

For animal studies, this compound requires specific formulations. Below are two validated protocols from the search results.

| Formulation Component | Formulation 1 (Clear Solution) [2] [1] | Formulation 2 (Homogeneous Suspension) [1] | | :--- | :--- | :--- | | DMSO | 5% | - | | PEG300 | 40% | - | | Tween 80 | 5% | - | | Saline | 50% | - | | CMC-NA Solution | - | 100% | | Final Concentration | 4.18 - 4.20 mg/mL (approx. 10 mM) [2] [1] | ≥ 5 mg/mL [1] | | Preparation Workflow |

  • Prepare a DMSO stock solution.
  • Add PEG300 and mix evenly.
  • Add Tween 80 and mix evenly.
  • Add saline to final volume.
  • Use immediately. [2] [1] | 1. Add this compound powder directly to CMC-Na solution.
  • Mix evenly to form a homogeneous suspension. [1] |

The process for preparing the clear solution formulation can be visualized as follows:

DMSO Prepare DMSO stock solution PEG300 Add PEG300 DMSO->PEG300 Mix evenly Tween Add Tween 80 PEG300->Tween Mix evenly Saline Add Saline Tween->Saline Mix evenly Use Use immediately Saline->Use

Experimental Vehicle Controls & Protocols

In experimental literature, specific vehicle controls and administration methods are used.

Application / Study Type Reported Vehicle Control Administration Route & Notes
In Vivo (Mouse) - General DMSO diluted 1:10 with ethanol, then further diluted in PBS [2] Intraperitoneal (i.p.) injection [2].
In Vivo (Mouse) - Prostate Cancer DMSO alone [4] Intraperitoneal (i.p.) injection [4].
In Vitro - Schistosoma Culture Not specified, but DMSO is standard for compound stocks [5] Final DMSO concentration in culture medium should be minimized (e.g., 0.1-0.5%).

Troubleshooting Common Issues

Here are solutions to common problems researchers may encounter.

Issue Possible Cause Recommended Solution
Precipitation in solution Solvent evaporates from stock; solution cools; diluted too quickly into aqueous buffer. Use fresh DMSO. Warm solution gently (37°C water bath). When diluting, add stock slowly to aqueous buffer while vortexing.
Inconsistent in vivo results Vehicle formulation not homogeneous; compound degraded. For suspensions, vortex or mix immediately before dosing. Adhere to storage conditions; protect from light and moisture.
Unexpected toxicity in animals Vehicle component is toxic at high concentration. Verify DMSO concentration does not exceed safe limits (typically 1-5% of total administration volume). Use published formulations.

Key Technical Notes for Your Documentation

  • Sonication is Key: Multiple sources recommend sonication to fully dissolve this compound in DMSO or ethanol, which is critical for achieving accurate concentrations [2] [1].
  • Freshness Matters: One source specifically notes that "moisture-absorbing DMSO reduces solubility," so it is important to use fresh, dry DMSO [1].
  • Sequential Preparation is Critical: For the clear solution in vivo formulation, solvents must be added sequentially with mixing at each step to ensure a proper solution [2] [1].

References

GSK-J4 Treatment Conditions from Literature

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the specific concentrations, durations, and cell types used in published studies where GSK-J4 treatment successfully increased H3K27me3 levels.

Cell Type / Model This compound Concentration Treatment Duration Key Findings & Experimental Context
AC16 human cardiomyocytes [1] 2.5 μM and 10 μM 24 hours Treatment prior to palmitic acid (PA) challenge preserved H3K27me3 and showed a protective effect. [1]
Neonatal Rat Cardiomyocytes (NRCM) [1] 2.5 μM and 10 μM 24 hours This compound dose-dependently upregulated H3K27me3 levels. [1]
RAW264.7 macrophages [2] 5 μM 24 hours Treatment reversed LPS-induced decrease in H3K27me3 and reduced inflammatory cytokines. [2]
Kasumi-1 AML cell line [3] ~4 μM to ~8 μM (IC50 range) 72 hours (proliferation assay); 24 hours (apoptosis & Western blot) Increased global H3K27me3 levels; induced apoptosis and cell-cycle arrest. [3]
Primary AML cells [3] 5.5 μM 24 hours Increased H3K27me3 and reduced colony-forming ability. [3]
Mouse bone marrow monocytes [4] 5 μM 24 hours Upregulated H3K27me3 levels in murine monocytes in an allergy model. [4]
CWR22Rv-1 CRPC cell line [5] ~3 μM (ED50) 72 hours Effectively repressed cell proliferation. [5]

Key Experimental Controls and Validation

To ensure your results are reliable, the literature shows that researchers consistently include several critical controls and validation steps:

  • Solvent Control: Most studies use DMSO as the vehicle control for this compound, which is a standard practice for small molecule inhibitors [3] [5].
  • Stimulus Challenge: Many experiments involve a co-treatment or pre-treatment model where cells are challenged with a stressor (e.g., Palmitic Acid (PA) [1] or LPS [2]) to induce a decrease in H3K27me3. This compound's efficacy is then demonstrated by its ability to prevent or reverse this decrease.
  • Expected Outcome: Successful this compound treatment should result in a dose-dependent increase in global H3K27me3 levels as detected by western blot [1] [2] [3].
  • Mechanistic Confirmation: Some studies use small interfering RNA (siRNA) or short hairpin RNA (shRNA) to knock down the primary this compound targets, KDM6A (UTX) and KDM6B (JMJD3), to confirm that the observed effects are on-target [6].

Troubleshooting Common Issues

Here are solutions to potential problems, based on the mechanisms and outcomes observed in the studies:

Problem Possible Cause Suggested Solution
No increase in H3K27me3 Wrong cellular context (low KDM6A/6B expression) Check expression of target demethylases (KDM6A/6B) in your cell line. PA stimulation was shown to upregulate KDM6A in cardiomyocytes [1].
High cell death Concentration too high Titrate the concentration. Use cell viability assays (e.g., CCK-8 [3]) to find a balance between efficacy and toxicity. Start with lower end of 2.5-5 μM [1].
High background in Western Blot Non-specific antibody binding Optimize antibody dilution and include a negative control (e.g., DMSO-treated cells). Verify antibody specificity.
Inconsistent results Unstable this compound in solution Follow manufacturer's instructions for reconstitution and storage. Use freshly prepared solutions.

Experimental Workflow Diagram

The following diagram outlines the general workflow for treating cells with this compound and detecting H3K27me3, based on the common methodologies from the literature.

GSK_J4_Workflow Start Seed and Culture Cells A Pre-treatment with this compound (Common: 2.5-10 μM for 24h) Start->A B Optional: Apply stimulus (e.g., PA, LPS) to challenge H3K27me3 A->B C Harvest Cells for Protein Extraction B->C D Perform Western Blotting C->D E Probe with H3K27me3 Antibody D->E F Confirm Success: ↑ H3K27me3 in this compound group vs. DMSO control E->F

Molecular Mechanism of Action

To fully understand your experimental results, it is helpful to know how this compound works at a molecular level, as demonstrated in the studies.

GSK_J4_Mechanism Stimulus External Stress (PA, LPS, etc.) KDM6A_Up Upregulates KDM6A/B Expression Stimulus->KDM6A_Up KDM6A_Act Active KDM6A/B KDM6A_Up->KDM6A_Act H3K27me3_Low H3K27me3 Level ↓ KDM6A_Act->H3K27me3_Low Demethylates Gene_On Target Gene Transcription ↑ (e.g., ACSL4, inflammatory genes) H3K27me3_Low->Gene_On GSKJ4 This compound Treatment Inhibit Inhibits KDM6A/B Activity GSKJ4->Inhibit Inhibit->KDM6A_Act blocks H3K27me3_High H3K27me3 Level ↑ (Repressive mark preserved) Inhibit->H3K27me3_High Preserves Gene_Off Target Gene Transcription ↓ H3K27me3_High->Gene_Off

How to Develop Your Protocol

  • Use the provided table as a starting point for optimizing concentration and timing in your specific cell model.
  • Consult the manufacturer's datasheet for the specific this compound lot you purchase, as it may provide recommended starting concentrations for different cell types.
  • Combine these conditions with a standard, well-validated western blot protocol for histone extraction and detection.

References

GSK-J4 Cell Viability Assay: Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines common issues, their potential causes, and recommended solutions to help you optimize your experiments with GSK-J4.

Problem Phenomenon Potential Causes Recommended Solutions & Troubleshooting Steps

| Unexpected Low Cell Viability | • Cytotoxic effect of this compound itself. • Synergistic effect with other compounds [1] [2]. • Overgrowth or contamination of cell culture [3]. | • Dose Optimization: Perform a dose-response curve. Studies often use low micromolar ranges (e.g., 0.1-10 µM) [4] [1]. • Check Combinations: If used with other drugs (e.g., SL-176, gilteritinib), assess synergy and adjust concentrations accordingly [1] [2]. • Verify Culture Health: Ensure cells are healthy, not contaminated, and seeded at an appropriate density [3]. | | High Background or Inconsistent Results | • Assay reagent interaction [5] [3]. • Inconsistent experimental conditions (temperature, pH) [3]. • Improper sample handling (e.g., prolonged light exposure) [3]. | • Run Controls: Include a vehicle control (e.g., DMSO) at the same concentration as your this compound groups. • Standardize Conditions: Maintain consistent temperature, humidity, and pH throughout the assay [3]. • Follow Storage Guidelines: Protect assay reagents and samples from light and store them properly [3]. | | Assay-Specific Inaccuracies | • LDH Assay: Enzyme leakage from stressed but viable cells; high background in untreated samples [5]. • Dye-Based Assays (e.g., Trypan Blue): False positives from changes in osmolarity or metabolism [5]. | • Use Multiple Assays: Confirm key findings with a second, functionally different viability assay (e.g., WST-1, ATP-based assays) [4] [5]. • Follow Protocol Precisely: For dye-based assays, adhere to recommended incubation times to prevent over-staining [5]. |

Experimental Context & Protocols

Understanding how this compound is used in validated experiments can provide a solid foundation for your own protocol development.

  • Mechanism of Action: this compound is a specific dual inhibitor of the histone lysine demethylases KDM6A (UTX) and KDM6B (JMJD3) [4] [1]. It inhibits their activity, leading to an accumulation of the repressive histone mark H3K27me3, which in turn alters gene expression [4].

  • Validated Cell Viability Protocols:

    • Cell Lines: The protocols have been successfully applied in various human cell lines, including AC16 human cardiomyocytes [4], and neuroblastoma cell lines (e.g., IMR-32, SK-N-SH, SK-N-BE(2)) [1].
    • Assay Type: Common methods include WST-1 [1] and ATP-based luminescent assays (e.g., CellTiter-Glo) [1].
    • Typical Procedure:
      • Seed cells in 96-well or 384-well plates and allow them to attach overnight.
      • Treat cells with this compound (or vehicle control) at various concentrations. In studies, a range of 0.1 µM to 10 µM is commonly used [4] [1].
      • Incubate for a desired period, often 72 hours [1].
      • Add the viability assay reagent according to the manufacturer's instructions and measure the signal (absorbance for WST-1, luminescence for ATP-based assays) [1].

The following diagram illustrates the primary molecular mechanism of this compound, which underlies its biological effects in viability assays.

G This compound Inhibits KDM6A/6B to Increase H3K27me3 PA Palmitic Acid (PA) Stimulation KDM6A_Up Upregulates KDM6A PA->KDM6A_Up KDM6A_Active Active KDM6A/B KDM6A_Up->KDM6A_Active H3K27me3_Low Low H3K27me3 Level KDM6A_Active->H3K27me3_Low Demethylates ACSL4_High High ACSL4 Transcription H3K27me3_Low->ACSL4_High Derepresses Ferroptosis Ferroptosis & Cell Death ACSL4_High->Ferroptosis GSKJ4 This compound Treatment KDM6A_Inhibited Inhibited KDM6A/B GSKJ4->KDM6A_Inhibited H3K27me3_High High H3K27me3 Level KDM6A_Inhibited->H3K27me3_High Preserves ACSL4_Low Low ACSL4 Transcription H3K27me3_High->ACSL4_Low Represses Protection Cell Protection ACSL4_Low->Protection

Key Considerations for Your Experiment

  • Confirm Target Engagement: When troubleshooting, it can be helpful to confirm that this compound is working as intended in your system. You can do this by measuring global H3K27me3 levels via Western blot after treatment; a successful treatment should show an increase in this histone mark [4].
  • Cell-Type Specificity: Be aware that the response to this compound can vary significantly by cell type. The same mechanism that protects cardiomyocytes from ferroptosis [4] can induce synergistic cell death in neuroblastoma or leukemia cells when combined with other drugs [1] [2]. Always refer to literature on your specific cell model.
  • Beyond Viability: this compound's effects may not be fully captured by viability assays alone. Consider investigating downstream phenotypic outcomes such as changes in lipid accumulation [4], expression of specific genes, or markers of apoptosis and ferroptosis [4] [2].

I hope this structured guide provides a solid foundation for troubleshooting your this compound experiments.

References

GSK-J4 and Apoptosis: Mechanisms and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

GSK-J4 is a potent dual inhibitor of the H3K27me3 demethylases JMJD3 (KDM6B) and UTX (KDM6A). Its treatment leads to the accumulation of the repressive H3K27me3 chromatin mark, which in turn suppresses the expression of critical genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells, including those from Acute Myeloid Leukemia (AML) [1] [2] [3].

The table below summarizes the key apoptotic effects of this compound observed in various studies:

Cell Type/Model Observed Pro-Apoptotic Effects Key Mechanistic Insights Citations
AML KG-1a cells Increased expression of cleaved caspase-9 and Bax; Reduced cell viability. Induced Endoplasmic Reticulum (ER) stress (↑caspase-12, GRP78, ATF4); Inhibited PKC-α/p-Bcl2 pathway. [1]
Primary AML cells & cell lines (e.g., Kasumi-1) Significant induction of apoptosis and cell-cycle arrest; Reduced proliferation and colony-forming ability. Increased global H3K27me3 levels; Downregulated DNA replication/cell-cycle pathways and cancer-promoting HOX genes (e.g., HOXA5, A7, A9). [2] [4]
Various other cancer cells (glioma, prostate, etc.) Induced apoptosis and inhibited cell proliferation. General inhibition of H3K27me3 demethylase activity. [5] [3]

Detailed Experimental Protocols for Apoptosis Detection

Here are the standard methodologies used to detect this compound-induced apoptosis, as described in the literature.

Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This is the most commonly used method to distinguish between early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, binds to exposed PS. Propidium iodide (PI) is a DNA dye that only enters cells with compromised membrane integrity, marking late apoptotic and necrotic cells [6].
  • Protocol (based on [1] and general practice):
    • Treatment: Treat cells (e.g., KG-1a cells) with this compound at relevant concentrations (e.g., 0-10 μM) for a set duration (e.g., 48 hours).
    • Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle, EDTA-free cell dissociation enzyme like Accutase to avoid false positives from trypsin-EDTA, which chelates the Ca²⁺ required for Annexin V binding [6].
    • Staining: Wash cells twice with cold PBS and resuspend in 100-500 μL of 1X Annexin V binding buffer.
    • Add 2.5-5 μL of FITC-conjugated Annexin V and 5-10 μL of PI working solution to the cell suspension.
    • Incubation: Incubate for 10-15 minutes at room temperature in the dark.
    • Analysis: Analyze the samples by flow cytometry within 1 hour. Use the following quadrants:
      • Annexin V⁻/PI⁻: Viable cells.
      • Annexin V⁺/PI⁻: Early apoptotic cells.
      • Annexin V⁺/PI⁺: Late apoptotic cells.
      • Annexin V⁻/PI⁺: Necrotic cells.
Western Blot Analysis of Apoptosis-Related Proteins

This method provides molecular confirmation of apoptosis by detecting the activation of key proteins.

  • Key Targets to Probe:
    • Cleaved Caspases: Such as cleaved caspase-9 and cleaved caspase-3, are hallmark indicators of apoptosis execution [1] [7].
    • BCL-2 Family Proteins: Look for a decrease in anti-apoptotic proteins like Bcl-2 and p-Bcl2, and/or an increase in pro-apoptotic proteins like Bax [1].
    • ER Stress Markers: To investigate the mechanism, probe for proteins like caspase-12, GRP78, and ATF4 [1].
  • Protocol Summary:
    • Lyse this compound-treated and control cells using RIPA buffer with protease inhibitors.
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane and incubate with primary antibodies (e.g., cleaved caspase-3, Bax, Bcl-2, GRP78) overnight at 4°C [1] [7].
    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
    • Detect signals using chemiluminescence.
JC-1 Staining for Mitochondrial Membrane Potential (ΔΨm)

Loss of ΔΨm is an early event in the intrinsic apoptosis pathway.

  • Principle: JC-1 dye forms red fluorescent aggregates in healthy mitochondria with high ΔΨm. As ΔΨm collapses during apoptosis, JC-1 remains in its green fluorescent monomeric form.
  • Protocol (based on [2]):
    • Treat cells (e.g., Kasumi-1) with this compound.
    • Incubate with JC-1 dye for 10-20 minutes at 37°C.
    • Wash cells and analyze by flow cytometry. A shift from red (FL2 channel) to green fluorescence (FL1 channel) indicates loss of ΔΨm and ongoing apoptosis.

Troubleshooting Guide for Apoptosis Detection

The table below addresses common problems researchers face when performing Annexin V/PI apoptosis assays.

Problem Potential Cause Solution

| High background apoptosis in control group | - Over-confluent or starved cells.

  • Mechanical damage from harsh pipetting or over-trypsinization.
  • Using trypsin-EDTA for harvesting. | - Use healthy, log-phase cells.
  • Be gentle when handling cells.
  • Use gentle, EDTA-free dissociation enzymes like Accutase. | | No apoptosis signal in treated group | - Insufficient this compound concentration or treatment duration.
  • Apoptotic cells lost in supernatant during washing.
  • Operational error (e.g., forgot to add dye). | - Perform a dose-response and time-course experiment.
  • Always collect and include the culture supernatant when harvesting.
  • Double-check the protocol and use a positive control (e.g., Staurosporine-treated cells). | | Only PI is positive, Annexin V is negative | - Cells are primarily necrotic, not apoptotic, possibly due to acute toxicity or harsh handling. | - Verify cell health and optimize treatment conditions to induce apoptosis rather than direct necrosis. | | Only Annexin V is positive, PI is negative | - Cells are predominantly in early apoptosis.
  • PI dye may have been omitted. | - This is an expected result for early apoptosis. Repeat staining to confirm PI was added. | | Poor separation of cell populations on flow plot | - Spectral overlap due to cellular autofluorescence or drug fluorescence.
  • Incorrect flow cytometry compensation. | - Choose a fluorophore that doesn't overlap with autofluorescence (e.g., use PE instead of FITC).
  • Use single-stained controls (Annexin V only, PI only) to properly set compensation. |

Visualizing the Key Mechanisms and Workflows

To help visualize the mechanistic pathway and experimental process, the following diagrams summarize the key information.

GSK_J4_Mechanism This compound Induced Apoptosis Signaling Pathway GSKJ4 This compound Treatment KDM6 Inhibits KDM6B/JMJD3 & UTX GSKJ4->KDM6 ER_Stress Induces ER Stress GSKJ4->ER_Stress H3K27me3 ↑ H3K27me3 Level KDM6->H3K27me3 GeneSupp Suppression of Target Genes (e.g., HOX genes) H3K27me3->GeneSupp CycleArrest Cell Cycle Arrest GeneSupp->CycleArrest PKC_path Inhibits PKC-α/p-Bcl2 pathway ER_Stress->PKC_path via stress pathways Apoptosis Cell Apoptosis ER_Stress->Apoptosis e.g., via Caspase-12 PKC_path->Apoptosis

References

GSK-J4 Efficacy Across Cancer Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

| Cancer Type | Cell Line / Model | Key Findings (Efficacy) | Proposed Mechanism & Key Biomarkers | Citation | | :--- | :--- | :--- | :--- | :--- | | Acute Myeloid Leukemia (AML) | KG-1a, Kasumi-1, Primary patient cells | Reduced cell viability, induced apoptosis, cell cycle arrest (S phase), synergistic effects with Decitabine or Cytarabine [1] [2]. | KDM6B inhibition → ↑H3K27me3 → ↓HOX genes (e.g., HOXA5, A7, A9); Induction of ER stress → ↓PKC-α/p-Bcl2 pathway [1] [2]. | | Castration-Resistant Prostate Cancer (CRPC) | CWR22Rv-1, R1-D567 (AR-ΔLBD), PC-3 | Reduced proliferation, invasion, in vivo tumor growth and metastasis (bone, lung, liver); synergy with Cabazitaxel [3] [4]. | KDM6B inhibition → ↑H3K27me3 → Repression of H19 circuitry → Altered E-cadherin and β4 integrin expression [3] [4]. | | Other Cancers | Human Glioma, Medulloblastoma, Neuroblastoma | Inhibited cell proliferation and migration, induced apoptosis and differentiation, reduced tumor growth in mouse models [5]. | KDM6B inhibition → ↑H3K27me3 → Altered gene expression affecting cell cycle and survival pathways [5]. |

Key Experimental Protocols for Evaluating GSK-J4

To ensure the reproducibility of the data summarized above, here are the core methodologies commonly used in the cited literature.

Assay Type Protocol Summary Key Outcome Measures
In Vitro Proliferation (Cell Viability) Cells treated with varying this compound concentrations (e.g., 0-32 µM) for 24-96 hours. Viability assessed via CCK-8, Alamar Blue, or Trypan Blue exclusion [1] [4] [2]. IC50 or ED50 (dose causing 50% growth inhibition/effect) [4].
In Vitro Apoptosis Assay Cells treated with this compound for 24-48 hours. Apoptosis detected using Annexin V-FITC/PI staining and analyzed by flow cytometry [1]. Apoptotic rate (% of Annexin V-positive cells) [1].
In Vitro Cell Cycle Analysis This compound-treated cells fixed, stained with Propidium Iodide (PI), and analyzed by flow cytometry [1] [6]. Cell cycle distribution (% cells in G1, S, G2 phases) [1].
In Vivo Tumor Models Immunodeficient mice with human tumor xenografts treated with this compound (e.g., via injection). Tumor growth monitored by caliper measurement or in vivo bioluminescent imaging [3] [2]. Tumor volume/weight, metastasis formation, bioluminescent flux [3].
Colony-Forming Assay Primary cells or cell lines treated with this compound, then plated in semi-solid methylcellulose medium and cultured for 10-14 days [2]. Number and size of colonies formed [2].

Mechanisms of Action and Experimental Workflow

This compound is a cell-permeable prodrug that is converted intracellularly to its active form, GSK-J1 [7]. The primary mechanism of this compound is the inhibition of the histone lysine demethylases KDM6B (JMJD3) and KDM6A (UTX) [3] [5]. These enzymes normally remove the repressive trimethyl mark on histone H3 lysine 27 (H3K27me3). By inhibiting them, this compound increases global H3K27me3 levels, leading to the suppression of genes critical for cancer progression [2].

The following diagram illustrates the core mechanism of action and the subsequent biological effects that lead to anti-cancer activity:

G cluster_0 Key Downregulated Genes cluster_1 Cellular Outcomes GSKJ4 This compound (Prodrug) GSKJ1 GSK-J1 (Active Form) GSKJ4->GSKJ1 KDM6 Inhibits KDM6B/JMJD3 & KDM6A/UTX GSKJ1->KDM6 H3K27me3 ↑ H3K27me3 Level KDM6->H3K27me3 GeneRepression Repression of Target Genes H3K27me3->GeneRepression HOX HOX Genes (e.g., HOXA5, A7, A9) GeneRepression->HOX H19 lncRNA H19 GeneRepression->H19 PKCa PKC-α GeneRepression->PKCa Outcomes Anti-Cancer Effects Apoptosis Apoptosis Outcomes->Apoptosis CycleArrest Cell Cycle Arrest Outcomes->CycleArrest Proliferation Reduced Proliferation Outcomes->Proliferation Metastasis Inhibited Metastasis Outcomes->Metastasis HOX->Outcomes H19->Outcomes PKCa->Outcomes

A typical workflow for investigating this compound in a cancer study, from in vitro validation to in vivo confirmation, is shown below:

G cluster_cell Cell-Based Assays cluster_mol Molecular Analyses cluster_invivo Animal Studies Start 1. In Vitro Screening Viability Viability/Proliferation (CCK-8, Alamar Blue) Start->Viability ApoptosisAssay Apoptosis (Annexin V/PI Staining) Start->ApoptosisAssay CycleAssay Cell Cycle Analysis (PI Staining) Start->CycleAssay Mech 2. Mechanism Investigation WB Western Blot (H3K27me3, Apoptotic proteins) Mech->WB qPCR qPCR/RNA-Seq (Gene Expression) Mech->qPCR ChIP ChIP-qPCR (H3K27me3 enrichment) Mech->ChIP Animal 3. In Vivo Validation Xenograft Xenograft Mouse Model Animal->Xenograft Viability->Mech ApoptosisAssay->Mech CycleAssay->Mech WB->Animal qPCR->Animal ChIP->Animal Imaging Tumor Measurement (Imaging, Caliper) Xenograft->Imaging IHC IHC of Explanted Tumors Imaging->IHC

Therapeutic Potential and Research Implications

The collected data highlights several promising aspects of this compound:

  • Targeting Treatment-Resistant Cancers: Its potent efficacy in CRPC models with altered androgen receptors and in AML underscores its potential against aggressive, treatment-resistant cancers [3] [4] [2].
  • Synergistic Combinations: Research shows this compound can work synergistically with existing drugs like Cabazitaxel (for CRPC) and Decitabine (for AML), suggesting potential for combination therapy regimens [4] [1].
  • Multi-Faceted Anti-Cancer Effects: this compound simultaneously impacts multiple hallmarks of cancer, including proliferation, evasion of cell death, and metastasis [3] [1].

It is important to note that This compound is primarily a research tool compound, and its clinical translation would require further development.

References

GSK-J4 validation in xenograft models

Author: Smolecule Technical Support Team. Date: February 2026

GSK-J4 Efficacy in Xenograft Models

Cancer Type Cell Line / Model Dosing Regimen Key Findings & Quantitative Results Reference / PMID

| Retinoblastoma | Y79 orthotopic model | 5 mg/kg; Intraperitoneal (i.p.); every 2 days for 4 weeks | Tumor Weight: Significantly reduced. Bioluminescence Signal: Strongly inhibited. Mechanism: Regulates PI3K/AKT/NF-κB pathway. | [1] | | Acute Myeloid Leukemia (AML) | FLT3-ITD+ MV4-11 subcutaneous model | 50 mg/kg; i.p.; daily for 10 days (combined with Gilteritinib) | Synergistic Effect: Enhanced anti-leukemic effect vs. Gilteritinib alone. Mechanism: Associated with increased ROS levels. | [2] | | Prostate Cancer | LNCaP-luc (AR+) DU-145-luc (AR-) PC3-luc (AR-) | 50 mg/kg; i.p.; daily for 10 days | LNCaP (AR+): Decreased tumor growth. DU-145 (AR-): Increased tumor growth. PC3 (AR-): No significant effect on growth. | [3] | | Neuroblastoma | IMR-32 zebrafish xenograft model | 5 µM (combined with SL-176, a WIP1 inhibitor) | Synergistic Effect: Reduced tumor growth in combination. Mechanism: Potentiates p53 downstream effects (PUMA, p21). | [4] |

Experimental Protocols for Xenograft Studies

The methodology for validating this compound in vivo is consistent across many studies. Here is a detailed breakdown of a typical experimental workflow.

Cell Line Selection & Culture Cell Line Selection & Culture Mouse Inoculation Mouse Inoculation Cell Line Selection & Culture->Mouse Inoculation Subcutaneous/Orthotopic Injection of 3-10 million cells in Matrigel Subcutaneous/Orthotopic Injection of 3-10 million cells in Matrigel Cell Line Selection & Culture->Subcutaneous/Orthotopic Injection of 3-10 million cells in Matrigel Treatment Groups Treatment Groups Mouse Inoculation->Treatment Groups Tumor Growth Monitoring Tumor Growth Monitoring Treatment Groups->Tumor Growth Monitoring Randomization into Vehicle (DMSO) vs. This compound (e.g., 50 mg/kg) groups Randomization into Vehicle (DMSO) vs. This compound (e.g., 50 mg/kg) groups Treatment Groups->Randomization into Vehicle (DMSO) vs. This compound (e.g., 50 mg/kg) groups Endpoint Analysis Endpoint Analysis Tumor Growth Monitoring->Endpoint Analysis Caliper Measurements & Bioluminescence Imaging 2-3 times/week Caliper Measurements & Bioluminescence Imaging 2-3 times/week Tumor Growth Monitoring->Caliper Measurements & Bioluminescence Imaging 2-3 times/week Tumor Weight/Volume, Molecular Analysis (Western Blot, qPCR, RNA-seq) Tumor Weight/Volume, Molecular Analysis (Western Blot, qPCR, RNA-seq) Endpoint Analysis->Tumor Weight/Volume, Molecular Analysis (Western Blot, qPCR, RNA-seq)

Key Procedural Details:

  • Cell Line Preparation: Cancer cells, often engineered to express luciferase for bioluminescence imaging, are cultured and prepared as a single-cell suspension [3] [4].
  • Mouse Inoculation: Typically, 3-10 million cells resuspended in a 1:1 mixture of culture media and Matrigel are injected subcutaneously into the flank of immunocompromised mice (e.g., Balb/c nu/nu) [3]. Orthotopic models (e.g., in the eye for retinoblastoma) are also used [1].
  • Treatment Regimen: Dosing often begins shortly after cell injection. A common and well-tolerated regimen is 50 mg/kg this compound administered via intraperitoneal (i.p.) injection daily for 10 days [3]. Dosing may be adjusted for specific models, such as 5 mg/kg every two days for longer-term studies [1].
  • Tumor Monitoring: Tumor volume is calculated from caliper measurements using the formula: V = (L x W²) / 2 (where L is the longest diameter and W is the shortest) [3]. Bioluminescence imaging is performed after injecting luciferin substrate [3].
  • Endpoint Analysis: Tumors are harvested, weighed, and processed for molecular analysis to investigate mechanisms of action [1] [3].

Mechanism of Action and Signaling Pathways

This compound is a cell-permeable inhibitor that targets the histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). These enzymes remove the repressive trimethyl mark on histone H3 lysine 27 (H3K27me3), a key switch for gene activation [5] [6]. By inhibiting them, this compound leads to increased levels of H3K27me3, silencing a set of genes crucial for cancer progression [1] [6].

The signaling pathways affected by this compound are complex and can vary by cancer type, as illustrated below.

This compound This compound Inhibits JMJD3/UTX (KDM6B/A) Inhibits JMJD3/UTX (KDM6B/A) This compound->Inhibits JMJD3/UTX (KDM6B/A) Accumulation of H3K27me3 Repressive Mark Accumulation of H3K27me3 Repressive Mark Inhibits JMJD3/UTX (KDM6B/A)->Accumulation of H3K27me3 Repressive Mark Altered Gene Expression Altered Gene Expression Accumulation of H3K27me3 Repressive Mark->Altered Gene Expression A A Altered Gene Expression->A e.g., Retinoblastoma B B Altered Gene Expression->B e.g., Lung/Prostate Cancer C C Altered Gene Expression->C e.g., Neuroblastoma D D Altered Gene Expression->D e.g., AML Suppresses PI3K/AKT/NF-κB Pathway Suppresses PI3K/AKT/NF-κB Pathway A->Suppresses PI3K/AKT/NF-κB Pathway Inhibits Proliferation & Induces Apoptosis Inhibits Proliferation & Induces Apoptosis Suppresses PI3K/AKT/NF-κB Pathway->Inhibits Proliferation & Induces Apoptosis Modulates Syntenin & TGF-β/Smad Signaling Modulates Syntenin & TGF-β/Smad Signaling B->Modulates Syntenin & TGF-β/Smad Signaling Impacts EMT, Migration, Invasion Impacts EMT, Migration, Invasion Modulates Syntenin & TGF-β/Smad Signaling->Impacts EMT, Migration, Invasion Synergizes with p53 Pathway Synergizes with p53 Pathway C->Synergizes with p53 Pathway Enhances Apoptosis (via PUMA, p21) Enhances Apoptosis (via PUMA, p21) Synergizes with p53 Pathway->Enhances Apoptosis (via PUMA, p21) Increases ROS Production Increases ROS Production D->Increases ROS Production Enhances Efficacy of FLT3 Inhibitors Enhances Efficacy of FLT3 Inhibitors D->Enhances Efficacy of FLT3 Inhibitors Accelerates Leukemic Cell Death Accelerates Leukemic Cell Death Increases ROS Production->Accelerates Leukemic Cell Death Synergistic Anti-Leukemic Effect Synergistic Anti-Leukemic Effect Enhances Efficacy of FLT3 Inhibitors->Synergistic Anti-Leukemic Effect

Research Considerations and Future Directions

  • Context-Dependent Effects: this compound's impact is highly specific to the cancer type and its molecular context. The most striking example is in prostate cancer, where it can inhibit androgen receptor-positive (AR+) tumor growth but promote the growth of some androgen receptor-negative (AR-) tumors [3].
  • Synergy in Combination Therapy: this compound shows significant promise in combination with other targeted agents, such as FLT3 inhibitors in AML [2] and WIP1 inhibitors in neuroblastoma [4], highlighting a potent strategy to overcome single-agent resistance.
  • Status and Challenge: As of the latest publications, this compound remains a preclinical research tool and has not yet entered clinical trials [1] [7]. A key challenge in the field is translating these promising pre-clinical findings into effective and safe clinical strategies, given the complex and context-dependent nature of epigenetic regulation [7].

References

Experimental Data on GSK-J4 and Normal Cells

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from the studies that included experimental data on normal cells.

Normal Cell Type Experimental Context Reported Effect of GSK-J4 Citation
Human fetal lung fibroblasts (IMR90) Compared to ovarian cancer stem cells (A2780 CSCs) Non-toxic at a concentration that was effective against CSCs [1]
Neonatal Rat Cardiomyocytes (NRCM) & Human Cardiomyocytes (AC16) Treated under palmitic acid-induced metabolic stress (lipotoxicity) Protective effect; reduced cell injury and lactate dehydratase (LDH) release [2]
In vivo (DB/DB mouse model of type 2 diabetes) Administered for 16 weeks Attenuated cardiomyocyte hypertrophy and reduced serum triglyceride levels; showed a cardiac protective effect [2]

Detailed Experimental Protocols

For the key experiments cited above, here are the detailed methodologies used by the researchers.

  • Cell Viability Assay (CCK-8)

    • Purpose: To assess cell proliferation and viability.
    • Procedure: Cells are seeded in 96-well plates and treated with the compound. After the treatment period, a water-soluble tetrazolium salt (CCK-8 reagent) is added. Viable cells with active metabolism convert this reagent into an orange-colored formazan product. The optical density (OD) of this product, measured at 450 nm, is directly proportional to the number of living cells [3] [2].
  • Lactate Dehydratase (LDH) Release Assay

    • Purpose: To quantitatively measure cytotoxicity and cell membrane integrity.
    • Procedure: When cell membranes are damaged, the cytoplasmic enzyme LDH is released into the cell culture medium. The level of LDH activity in the medium is measured using a spectrophotometric or colorimetric assay, providing a quantitative index of cell injury [2].
  • Western Blot Analysis

    • Purpose: To detect specific proteins and their modifications.
    • Procedure: After treatment, cells are lysed to extract total protein. The proteins are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is incubated with specific primary antibodies (e.g., against H3K27me3 or ERS markers) and then with enzyme-linked secondary antibodies. The target proteins are visualized using a detection reagent, allowing researchers to analyze changes in protein expression and modification [3] [2].

Mechanism of Action: Cytotoxicity vs. Cytoprotection

The effect of this compound appears to be highly context-dependent, exerting cytotoxic effects in cancer cells while showing protective effects in certain stressed normal cells. The diagrams below illustrate these dual pathways.

gsk_j4_mechanisms cluster_cancer Mechanism in Cancer Cells cluster_normal Protective Mechanism in Stressed Cardiomyocytes GSKJ4 GSKJ4 KDM6A_inhibit KDM6A_inhibit GSKJ4->KDM6A_inhibit Inhibits Inhibits Inhibits , color= , color= KDM6A_6B_inhibit KDM6A_6B_inhibit H3K27me3_up H3K27me3_up KDM6A_6B_inhibit->H3K27me3_up Leads to Gene_Silencing Gene_Silencing H3K27me3_up->Gene_Silencing ER_Stress ER_Stress Gene_Silencing->ER_Stress e.g., PKC-α/Bcl2 Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Silencing->Cell_Cycle_Arrest e.g., P21 Apoptosis Apoptosis ER_Stress->Apoptosis Anti_Proliferation Anti_Proliferation Cell_Cycle_Arrest->Anti_Proliferation PA Palmitic Acid (PA) KDM6A_up KDM6A_up PA->KDM6A_up Stimulates H3K27me3_down H3K27me3_down KDM6A_up->H3K27me3_down Demethylates ACSL4_up ACSL4_up H3K27me3_down->ACSL4_up Derepresses Ferroptosis Ferroptosis ACSL4_up->Ferroptosis Promotes H3K27me3_maintain H3K27me3_maintain KDM6A_inhibit->H3K27me3_maintain Preserves ACSL4_suppress ACSL4_suppress H3K27me3_maintain->ACSL4_suppress Ferroptosis_inhibit Ferroptosis_inhibit ACSL4_suppress->Ferroptosis_inhibit Inhibits Cell_Protection Cell_Protection Ferroptosis_inhibit->Cell_Protection

Summary and Research Considerations

To summarize the findings:

  • Limited Scope of Normal Cell Data: The available data is promising but sparse, primarily covering fibroblasts and cardiomyocytes under specific conditions.
  • Context-Dependent Action: this compound's role is dual-faceted. It kills cancer cells by inducing endoplasmic reticulum stress and cell cycle arrest [3], while it protects metabolically stressed cardiomyocytes by inhibiting an epigenetic pathway that sensitizes cells to ferroptosis, a type of lipid peroxidation-related cell death [2].
  • Lack of Broad Comparative Toxicity Profiles: The search results do not contain systematic studies that compare this compound's toxicity across a wide panel of normal cell types (e.g., from different organs) or directly against a range of other epigenetic inhibitors.

To deepen your investigation, I suggest you:

  • Consult Specialized Databases: Use dedicated toxicology databases and preclinical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction platforms, which were mentioned in the search results as key tools in modern drug development [4] [5].
  • Explore Animal Study Data: Look for more in-depth in vivo studies, as the data from the DB/DB mouse model [2] can provide insights into systemic effects that are not apparent in isolated cell studies.

References

GSK-J4 synergistic drug combinations validation

Author: Smolecule Technical Support Team. Date: February 2026

Validated Synergistic Combinations of GSK-J4

Drug Combined with this compound Cancer/Disease Context Observed Synergistic Effects & Key Mechanisms Key Experimental Models
Donafenib [1] Hepatocellular Carcinoma (HCC) Induces ferroptosis; synergistically promotes HMOX1 expression and increases intracellular Fe²⁺ levels [1]. Xenograft, orthotopic HCC, patient-derived xenograft (PDX), organoid models [1]
Gilteritinib [2] FLT3-ITD+ Acute Myeloid Leukemia (AML) Enhances anti-proliferation and pro-apoptosis; increases ROS production; induces cell cycle arrest [2]. In vitro (cell lines), in vivo (mouse model) [2]
Decitabine [3] Acute Myeloid Leukemia (AML) Significantly inhibits proliferation and induces apoptosis; mechanism involves enhancing ER stress [3]. In vitro (KG-1a cell line) [3]
Cabazitaxel [4] Castration-Resistant Prostate Cancer (CRPC) Reduces cell proliferation; synergism observed in CRPC model cells (AR-ΔLBD) [4]. In vitro (prostate cancer cell lines) [4]
Cytarabine (Ara-C) [5] [6] Acute Myeloid Leukemia (AML) Displays a synergistic effect in reducing cell viability [5]. In vitro (primary AML cells and cell lines) [5]

Detailed Experimental Protocols

For researchers looking to validate these combinations, here are the core methodologies used in the cited studies.

  • 1. In Vitro Synergy Assessment (Cell Viability/Proliferation): The synergistic effect on cell proliferation is typically quantified using cell viability assays.
    • Protocol: Cells are treated with a range of concentrations of this compound and the partner drug, both alone and in combination.
    • Analysis: Data are analyzed using computational models like the Bliss independence model to calculate a synergy score. A positive score indicates a synergistic interaction where the combination's effect is greater than the expected additive effect of each drug alone [1] [2].
  • 2. In Vivo Efficacy Validation (Mouse Models): Promising in vitro results are validated in animal models.
    • Protocol: Establish a xenograft model by subcutaneously or orthotopically implanting human cancer cells into immunodeficient mice. Mice are then randomized into groups receiving vehicle control, this compound alone, the partner drug alone, or the combination.
    • Metrics: Tumor volume is measured regularly. At the endpoint, tumors are harvested and weighed. Statistical analysis confirms if the combination treatment results in significantly greater tumor growth inhibition compared to monotherapies [1] [2] [5].
  • 3. Mechanistic Studies (Cell Death and Pathways): Underlying mechanisms are investigated through various techniques.
    • Ferroptosis Detection: Measure key hallmarks like lipid peroxidation (e.g., with C11-BODIPY 581/591 probe) and intracellular Fe²⁺ levels [1].
    • Apoptosis Assay: Use flow cytometry with Annexin V/PI staining to quantify apoptotic cell populations [2] [3].
    • Gene Expression Analysis: Utilize RNA-seq and ATAC-seq to identify transcriptomic and chromatin accessibility changes. Validation is done with qPCR and Western Blot [1] [5].
    • Epigenetic Changes: Chromatin Immunoprecipitation (ChIP-qPCR) confirms increased enrichment of the repressive H3K27me3 mark on target gene promoters (e.g., HOX genes) [5].

Mechanisms of Action and Signaling Pathways

The following diagram illustrates the key signaling pathways through which this compound exerts its synergistic effects with the listed drugs.

GSK_J4_Synergy_Mechanisms cluster_epigenetic Epigenetic Effect cluster_pathways Downstream Pathways & Effects cluster_cell_death Synergistic Cell Death GSKJ4 This compound (KDM6A/B Inhibitor) H3K27me3 H3K27me3 GSKJ4->H3K27me3 Increased Increased HOX_genes Suppression of Oncogenes (e.g., HOX genes) H3K27me3->HOX_genes HMOX1 HMOX1 Upregulation H3K27me3->HMOX1 ER_stress Induction of ER Stress H3K27me3->ER_stress Cell_cycle Cell Cycle Arrest H3K27me3->Cell_cycle , fillcolor= , fillcolor= Apoptosis Apoptosis HOX_genes->Apoptosis Ferroptosis Ferroptosis HMOX1->Ferroptosis ER_stress->Apoptosis ROS Increased ROS ER_stress->ROS ROS->Apoptosis Donafenib Donafenib Donafenib->HMOX1 Synergizes with Gilteritinib Gilteritinib Gilteritinib->ROS Synergizes with Decitabine Decitabine Decitabine->ER_stress Synergizes with Cytarabine Cytarabine Cytarabine->HOX_genes Synergizes with Cabazitaxel Cabazitaxel Cabazitaxel->Apoptosis Synergizes with

The synergistic mechanisms primarily involve:

  • Ferroptosis Induction: With Donafenib in HCC, the combination hyperactivates the HMOX1 gene, leading to a dangerous increase in intracellular free iron (Fe²⁺) and lethal lipid peroxidation [1].
  • Oxidative Stress (ROS): In AML, this compound and Gilteritinib jointly increase levels of reactive oxygen species (ROS), overwhelming the cancer cells [2].
  • ER Stress-Mediated Apoptosis: this compound treatment can induce Endoplasmic Reticulum stress, which in turn leads to cell cycle arrest and apoptosis, an effect synergized by Decitabine [3].
  • Oncogene Suppression: By increasing H3K27me3, this compound represses key oncogenes like members of the HOX family, which are critical for survival in certain cancers like AML. This effect can be complemented by other drugs like Cytarabine [5].

Key Takeaways for Researchers

  • Promising Broad-Spectrum Potential: The consistent synergy of this compound with diverse drug classes across various cancers highlights its potential as a broad therapeutic enhancer, particularly in hard-to-treat or resistant cancers.
  • Context is Crucial: The specific mechanism of synergy (e.g., ferroptosis vs. ER stress) is highly dependent on the cancer type and the partner drug. Your experimental design should account for this.
  • Focus on Hematological Cancers: Currently, the most robust validation, including in vivo models, exists for combinations in Acute Myeloid Leukemia (AML).
  • Start with Key Assays: Initial validation should prioritize cell viability assays with synergy calculation (e.g., Bliss model), followed by mechanism-specific assays (Annexin V for apoptosis, C11-BODIPY for ferroptosis) based on the expected pathway.

References

GSK-J4 HOX Gene Suppression Evidence & Anti-leukemic Effects

Author: Smolecule Technical Support Team. Date: February 2026

Evidence Type Experimental Model/Finding Key HOX Genes Affected Proposed Mechanism Supporting Data Source
Primary Mechanism Inhibition of KDM6B/JMJD3 leads to H3K27me3 accumulation on HOX gene promoters, causing transcriptional suppression [1]. HOXA5, HOXA7, HOXA9, HOXA11 [1] Increased repressive histone mark H3K27me3 at Transcription Start Sites (TSS) [1]. RNA-seq, ChIP-qPCR [1]
Functional Outcome Reduced proliferation & colony-forming ability in primary AML cells and cell lines; induced apoptosis and cell-cycle arrest [1]. Multiple HOX genes (via pathway analysis) [1] Down-regulation of DNA replication and cell cycle pathways [1]. Cell viability assays, colony-forming assays, flow cytometry [1]
Therapeutic Potential Synergistic effect with cytosine arabinoside; attenuated disease progression in a mouse xenograft model [1]. HOX gene downregulation confirmed in vivo [1]. Combined epigenetic and chemotherapeutic action [1]. In vivo mouse studies, combination drug assays [1]
Alternative Mechanism Induction of Endoplasmic Reticulum (ER) Stress, leading to cell cycle arrest and apoptosis in AML KG-1a cells [2]. Implicated in broader anti-cancer effect, specific HOX link not detailed [2]. ER stress regulates PKC-α/p-Bcl2 pathway inhibition [2]. Western Blot (GRP78, ATF4, Caspase-12), flow cytometry [2]

Detailed Experimental Protocols

The key evidence for GSK-J4's effect on HOX genes comes from well-established molecular and cellular biology techniques.

  • Cell Culture and Treatment:

    • Primary Cells & Cell Lines: Studies used primary bone marrow mononuclear cells from AML patients and established AML cell lines (e.g., Kasumi-1, THP-1, KG-1, KG-1a) [1]. Cells were cultured in standard media (RPMI-1640 or IMDM) supplemented with Fetal Bovine Serum (FBS) [1].
    • This compound Administration: Cells were treated with this compound at varying concentrations (e.g., 5.5 μM for primary cells) and time points (e.g., 24 hours for colony-forming assays, 72 hours for viability tests). The solvent control was DMSO [1].
  • Key Methodologies:

    • RNA-seq (Transcriptomic Analysis): Treated and untreated cells were subjected to RNA-seq to profile global gene expression changes. This identified HOX genes and pathways like DNA replication and cell cycle as being significantly downregulated after this compound treatment [1].
    • ChIP-qPCR (Chromatin Immunoprecipitation): This technique validated the direct molecular mechanism. Chromatin was isolated and immunoprecipitated using an antibody specific for H3K27me3. Subsequent qPCR with primers for the Transcription Start Sites (TSS) of HOXA5, HOXA7, HOXA9, and HOXA11 confirmed a significant increase in H3K27me3 enrichment, directly linking this compound treatment to transcriptional repression of these genes [1].
    • Cell Viability and Apoptosis Assays: Viability was measured using Cell Counting Kit-8 (CCK-8) or Trypan Blue exclusion. Apoptosis (programmed cell death) was analyzed via flow cytometry using JC-1 staining to detect mitochondrial membrane potential or Annexin V staining [1] [2].
    • Colony-Forming Cell (CFC) Assay: Treated and untreated cells were plated in semi-solid methylcellulose medium. After 14 days, the number and type of colonies were counted to assess the clonogenic potential of the leukemic cells, which was significantly reduced by this compound [1].

Molecular Mechanism and Experimental Workflow

The following diagram illustrates the established mechanism of action for this compound and a generalized workflow for the key experiments that generated the evidence.

G cluster_molecular Molecular Mechanism of this compound cluster_experimental Key Experimental Workflow GSKJ4 This compound KDM6B KDM6B/JMJD3 (Histone Demethylase) GSKJ4->KDM6B Inhibits H3K27me3 Accumulation of H3K27me3 (Repressive Mark) KDM6B->H3K27me3 Leads to HOX_Repression HOX Gene Suppression H3K27me3->HOX_Repression Causes Outcome Anti-leukemic Effects: - Inhibited Proliferation - Induced Apoptosis - Cell Cycle Arrest HOX_Repression->Outcome Results in Start In vitro Model: AML Cell Lines or Primary Cells Treat Treatment with this compound Start->Treat Analysis Post-Treatment Analysis Treat->Analysis RNA_Seq RNA-seq (Transcriptomics) Analysis->RNA_Seq ChIP_qPCR ChIP-qPCR (Mechanism) Analysis->ChIP_qPCR Phenotype Phenotypic Assays (Viability/Apoptosis) Analysis->Phenotype

Interpretation and Therapeutic Context

  • Epigenetic Target: The core mechanism is epigenetic. This compound does not destroy the HOX genes but reverses an activating histone mark (derepression), effectively switching them off. This makes it a potential targeted therapy for cancers driven by aberrant HOX gene expression [1].
  • Broader Anti-Cancer Effects: While HOX suppression is a key mechanism, this compound's effects are pleiotropic. It also induces ER stress, which can lead to cell death independently or synergistically with HOX downregulation, as seen in KG-1a cells [2].
  • Therapeutic Synergy: The evidence that this compound works synergistically with conventional chemotherapy (e.g., cytosine arabinoside) and hypomethylating agents (e.g., decitabine) is a significant finding. It suggests its potential use in combination regimens to improve efficacy and possibly overcome resistance [1] [2].

The body of evidence robustly supports that this compound is a potent suppressor of HOX genes via epigenetic modulation, with demonstrable anti-cancer effects in preclinical models of AML.

References

×

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

417.21647512 Da

Monoisotopic Mass

417.21647512 Da

Heavy Atom Count

31

Wikipedia

GSK-J4

Dates

Last modified: 08-15-2023
[1]. Kruidenier L, et al. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature. 2012 Aug 16;488(7411):404-8.[2]. Donas C, et al. The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs. J Autoimmun. 2016 Dec;75:105-117.[3]. Yapp C, et al. H3K27me3 demethylases regulate in vitro chondrogenesis and chondrocyte activity in osteoarthritis. Arthritis Res Ther. 2016 Jul 7;18(1):158.[4]. Kamikawa YF, et al. Histone demethylation maintains Prdm14 and Tsix expression and represses xIst in embryonic stem cells. PLoS One. 2015 May 20;10(5):e0125626.[5]. Heinemann B, et al. Inhibition of demethylases by GSK-J1/J4. Nature. 2014 Oct 2;514(7520):E1-2.[6]. Majumder S, et al. Shifts in podocyte histone H3K27me3 regulate mouse and human glomerular disease. J Clin Invest. 2018 Jan 2;128(1):483-499.

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